molecular formula C17H22BrNO5 B1200205 Scopolamine N-oxide hydrobromide CAS No. 6106-81-6

Scopolamine N-oxide hydrobromide

Katalognummer: B1200205
CAS-Nummer: 6106-81-6
Molekulargewicht: 400.3 g/mol
InChI-Schlüssel: MGNNYKWRWHQLCR-UUUUXVGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

LSM-1606 is a tertiary amine oxide.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/

CAS-Nummer

6106-81-6

Molekularformel

C17H22BrNO5

Molekulargewicht

400.3 g/mol

IUPAC-Name

[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2R)-3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m0./s1

InChI-Schlüssel

MGNNYKWRWHQLCR-UUUUXVGVSA-N

SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br

Isomerische SMILES

C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@H](CO)C4=CC=CC=C4)[O-].Br

Kanonische SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br

Color/Form

Prisms from water

melting_point

135-138 °C

Andere CAS-Nummern

97-75-6
6106-81-6

Piktogramme

Acute Toxic

Löslichkeit

Sol in water about 10 g/100 ml;  slightly sol in alc, acetone

Dampfdruck

1.45X10-12 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Deep Dive: Scopolamine N-oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scopolamine N-oxide Hydrobromide: Mechanism of Action, Pharmacokinetics, and Experimental Utility Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Scopolamine N-oxide hydrobromide (Genoscopolamine) is a pharmacologically distinct derivative of the tropane alkaloid scopolamine. While it shares the core mechanism of action—competitive antagonism at muscarinic acetylcholine receptors (mAChRs) —its physicochemical properties fundamentally alter its pharmacokinetics.

Unlike its parent compound, scopolamine (a tertiary amine), the N-oxide derivative possesses a polar nitrogen-oxygen bond that significantly limits its ability to passively diffuse across the blood-brain barrier (BBB). This characteristic makes Scopolamine N-oxide a critical tool in neuropharmacology: it serves as a peripherally restricted control to decouple central nervous system (CNS) cholinergic effects from peripheral autonomic responses. However, researchers must account for its potential in vivo reduction to the parent compound, which can introduce confounding central effects in prolonged studies.

Chemical Pharmacology & Structure-Activity Relationship (SAR)

Structural Modifications

The defining feature of Scopolamine N-oxide is the oxidation of the bridgehead nitrogen.

  • Parent: Scopolamine (

    
    ) contains a tertiary amine, allowing it to exist in equilibrium between charged and uncharged forms at physiological pH, facilitating BBB penetration.
    
  • Derivative: Scopolamine N-oxide (

    
    ) contains a coordinate covalent N-O bond. This creates a permanent dipole, increasing hydrophilicity and preventing the lipophilic diffusion required for rapid CNS entry.
    
  • Salt Form: The hydrobromide (HBr) salt is utilized to maximize aqueous solubility for parenteral or oral administration in experimental settings.

Receptor Affinity

Scopolamine N-oxide retains high affinity for muscarinic receptors (M1–M5 subtypes). It acts as a non-selective competitive antagonist. While its binding affinity (


) is comparable to scopolamine, its functional potency in vivo is dictated by tissue access rather than receptor kinetics.

Table 1: Comparative Pharmacological Profile

FeatureScopolamine (Hyoscine)Scopolamine N-oxide HBr
Nitrogen Center Tertiary AmineAmine N-oxide (Polar)
BBB Permeability High (Rapid CNS entry)Low / Negligible (Peripherally restricted)
Primary Mechanism mAChR AntagonistmAChR Antagonist
Experimental Use Induce cognitive deficit; Motion sicknessPeripheral control; Isolate PNS effects
Metabolic Fate CYP3A4 metabolism; GlucuronidationReduction to Scopolamine (in vivo)

Mechanism of Action: Molecular Signaling

Scopolamine N-oxide functions as a competitive orthosteric antagonist . It binds to the acetylcholine recognition site on the muscarinic G-protein coupled receptors (GPCRs) without activating the receptor.

Signal Transduction Blockade

By occupying the receptor, Scopolamine N-oxide prevents endogenous acetylcholine (ACh) from binding. This blockade inhibits the downstream signaling cascades normally triggered by mAChR activation:

  • Gq-coupled receptors (M1, M3, M5): Blockade prevents the activation of Phospholipase C (PLC), inhibiting the generation of IP3 and Diacylglycerol (DAG), and preventing intracellular calcium mobilization.

  • Gi/o-coupled receptors (M2, M4): Blockade prevents the inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels that would otherwise be suppressed by ACh.

Visualization of Signaling Blockade

mAChR_Blockade ACh Acetylcholine (Endogenous Ligand) Receptor Muscarinic Receptor (M1/M3 - Gq Coupled) ACh->Receptor  Blocked by Antagonist ScopNO Scopolamine N-oxide (Antagonist) ScopNO->Receptor  High Affinity Binding GProtein Gq Protein Receptor->GProtein  Activation Inhibited PLC Phospholipase C (PLC) GProtein->PLC Response Ca2+ Release & Smooth Muscle Contraction PLC->Response

*Figure 1: Competitive

Technical Guide: Scopolamine vs. Scopolamine N-oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, comparative analysis of Scopolamine and its N-oxidized derivative, Scopolamine N-oxide Hydrobromide . It is designed for researchers requiring precise pharmacodynamic distinctions for experimental design and drug development.

Pharmacodynamics, Kinetic Distinctions, and Experimental Utility

Executive Summary & Chemical Distinction

In neuropsychopharmacology, Scopolamine (Hyoscine) is the gold-standard muscarinic antagonist for inducing cognitive deficits (amnesia models) and treating motion sickness. Scopolamine N-oxide (Scopolamine aminoxide), a metabolite and derivative, presents a distinct pharmacological profile often misunderstood as merely "weak scopolamine."

The core distinction lies in the nitrogen center :

  • Scopolamine: Contains a tertiary amine. It is lipophilic (

    
    ), allowing rapid and extensive Blood-Brain Barrier (BBB) penetration.
    
  • Scopolamine N-oxide: Contains a coordinate covalent N–O bond. This modification significantly increases polarity, reduces direct receptor affinity, and alters BBB kinetics. Crucially, it acts as a bioreducible prodrug in vivo, complicating the interpretation of systemic administration.

FeatureScopolamine Hydrobromide Scopolamine N-oxide Hydrobromide
CAS Number 114-49-86106-81-6
Core Structure Tropane alkaloid (Tertiary Amine)Tropane alkaloid N-oxide
Primary MOA High-affinity Muscarinic Antagonist (

~nM)
Low-affinity Antagonist / Weak AChE Inhibitor
BBB Permeability High (Rapid CNS entry)Low (Limited direct entry; requires reduction)
In Vivo Fate CYP3A4 metabolism; GlucuronidationReduction to Scopolamine (Gut/Liver)
Primary Research Use Amnesia induction, Motion sickness modelMetabolite standard, Prodrug kinetics, Peripheral anticholinergic
Pharmacodynamics: The Receptor Interface
2.1. Muscarinic Receptor Antagonism

Scopolamine is a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs, M1–M5).[1] Its central effects (amnesia, sedation) are primarily mediated by M1 blockade in the hippocampus and cortex.[2]

  • Scopolamine: Exhibits high affinity.

    • 
       (Rat Cortex): 
      
      
      
      .
    • Functional

      
       (Phosphoinositide hydrolysis): 
      
      
      
      .
  • Scopolamine N-oxide: The N-oxide moiety creates steric hindrance and electronic repulsion within the orthosteric binding pocket of the mAChR (specifically the aspartate residue anchoring the amine).

    • Affinity Drop: N-oxidation typically reduces muscarinic binding affinity by 10 to 100-fold compared to the parent tertiary amine.

    • Functional Consequence: In vitro, it is a weak antagonist. In vivo, its anticholinergic effects are often delayed, correlating with its reduction back to scopolamine.

2.2. The Acetylcholinesterase (AChE) Paradox

A critical, often overlooked distinction is the N-oxide's interaction with Acetylcholinesterase.

  • Scopolamine: No significant AChE inhibitory activity. It acts purely downstream at the receptor.

  • Scopolamine N-oxide: Screening data indicates moderate AChE inhibitory activity (

    
    ).[3] While significantly less potent than reference inhibitors like Donepezil (
    
    
    
    ), this creates a "dirty" pharmacological profile where high concentrations may simultaneously block receptors and weakly inhibit degradation, confounding precise mechanistic studies.
The Pharmacokinetic Barrier: BBB and Bioreduction

The utility of Scopolamine N-oxide in research is defined by its kinetic behavior.

3.1. Blood-Brain Barrier (BBB) Permeability [4]
  • Scopolamine: Lipophilic. Crosses BBB via passive diffusion. Peak CNS concentrations occur within minutes of IV/IP administration.

  • Scopolamine N-oxide: The polar N-oxide bond hinders passive diffusion. Direct CNS penetration is negligible compared to the parent.

    • Experimental Implication: If you observe central effects (amnesia) after administering the N-oxide, it is likely due to in vivo reduction to scopolamine, not the N-oxide itself.

3.2. The Bioreduction Pathway (Prodrug Effect)

Scopolamine N-oxide is unstable in biological reducing environments.

  • Gut Microflora: Anaerobic bacteria in the intestine possess reductase enzymes that efficiently cleave the N-O bond, releasing free scopolamine.

  • Hepatic Metabolism: Liver aldehyde oxidase and cytochrome P450 reductases can also perform this reduction.

Diagram 1: The Bioreduction Trap This diagram illustrates why systemic N-oxide administration results in delayed scopolamine-like effects.

Bioreduction N_Oxide_Ex Scopolamine N-oxide (Exogenous) Gut Gut Microflora (Reductases) N_Oxide_Ex->Gut Oral Admin Liver Hepatic Reductase N_Oxide_Ex->Liver IV/IP Admin BBB Blood-Brain Barrier N_Oxide_Ex->BBB Blocked (Low Permeability) Scop_Free Scopolamine (Free Base) Gut->Scop_Free Reduction (>50% Conversion) Liver->Scop_Free Partial Reduction Scop_Free->BBB Passive Diffusion (High Permeability) CNS_M1 CNS M1 Receptor (Blockade) BBB->CNS_M1 Amnesia / Sedation

Caption: Systemic Scopolamine N-oxide acts as a prodrug. Direct CNS entry is minor; effects are mediated by reduction to Scopolamine.

Experimental Protocols

To distinguish these compounds or validate their purity, the following self-validating protocols are recommended.

Protocol A: HPLC-MS/MS Discrimination

Purpose: To quantify Scopolamine N-oxide impurities in Scopolamine samples or monitor in vivo metabolism.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Polarity favors N-oxide retention).

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection (MS/MS):

    • Scopolamine: precursor m/z 304.1

      
       product m/z 138.1 (Tropylium ion).
      
    • Scopolamine N-oxide: precursor m/z 320.1

      
       product m/z 138.1 or 154.1.
      
    • Note: The N-oxide will elute earlier (lower retention time) than scopolamine due to higher polarity.

  • Validation: Spiked recovery must distinguish the +16 Da mass shift. Caution: In-source fragmentation can reduce N-oxide to parent; ensure soft ionization parameters.

Protocol B: In Vitro Muscarinic Binding Assay (Competition)

Purpose: To determine intrinsic affinity (


) without the confounding factor of metabolic reduction.
  • Tissue Source: Rat cerebral cortex homogenate (rich in M1).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) at 0.2 nM.
    • Why NMS? It is hydrophilic and selective for surface receptors, providing a clean competition baseline.

  • Competitors:

    • Scopolamine HBr (

      
       to 
      
      
      
      M).
    • Scopolamine N-oxide HBr (

      
       to 
      
      
      
      M).
  • Incubation: 60 min at 25°C in TRIS-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Data Analysis: Non-linear regression (GraphPad Prism).

    • Expected Result: Scopolamine curve will be left-shifted (

      
      ). N-oxide curve will be right-shifted (
      
      
      
      ).
Comparative Data Summary
ParameterScopolamineScopolamine N-oxideReference Grounding
Receptor Binding (

)
0.3 - 1.0 nM> 100 nM (Est.)[1, 2]
AChE Inhibition (

)
Inactive~37 µM[3]
LogP (Lipophilicity) ~1.2 (Neutral)~ -0.5 (Polar)[4]
Oral Bioavailability Low (10-30%) due to first-passVariable (dependent on reduction)[5]
Clinical Indication Motion Sickness, PONVObsolete / Impurity Standard[3]
Visualizing the Signaling Impact

Diagram 2: Pharmacodynamic Divergence This diagram contrasts the clean antagonism of Scopolamine with the "dirty" profile of the N-oxide.

PD_Mechanism Scop Scopolamine M_Rec Muscarinic Receptors (M1-M5) Scop->M_Rec High Affinity (Primary Effect) AChE Acetylcholinesterase (AChE) Scop->AChE No Effect NOxide Scopolamine N-oxide NOxide->M_Rec Low Affinity (Weak Block) NOxide->AChE Moderate Inhibition (IC50 ~37µM) Block Receptor Blockade (Antagonism) M_Rec->Block Inhib Enzyme Inhibition (Accumulation of ACh) AChE->Inhib

Caption: Scopolamine acts strictly as a receptor blocker. The N-oxide exhibits weak dual activity: receptor blockade and enzyme inhibition.

References
  • Multiple binding affinities of N-methylscopolamine to brain muscarinic acetylcholine receptors. Journal of Neuroscience. Link:

  • Muscarinic receptor subtypes: Pharmacology and therapeutic potential. Nature Reviews Drug Discovery. Link:

  • Scopolamine N-oxide: Metabolite and AChE Inhibitor Profile. NCATS Inxight Drugs. Link:

  • Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Link:

  • Metabolic N-oxidation of atropine and scopolamine by liver microsomes. Xenobiotica. Link:

Sources

Chemical structure of Scopolamine N-oxide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure of Scopolamine N-oxide Hydrobromide Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

Scopolamine N-oxide hydrobromide (CAS: 6106-81-6) is the semi-synthetic N-oxide derivative of the tropane alkaloid scopolamine. While often categorized as a primary oxidative metabolite or process impurity in pharmaceutical manufacturing, it possesses distinct physicochemical properties driven by the polarity of the N-oxide (


) functionality. This guide dissects its stereochemical configuration, synthesis-degradation lifecycle, and analytical footprint, providing a definitive reference for drug development and quality control professionals.

Chemical Identity & Nomenclature[1]

ParameterDetail
IUPAC Name (1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0

]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate hydrobromide
Common Name Scopolamine N-oxide hydrobromide; Hyoscine N-oxide HBr
CAS Number 6106-81-6 (Hydrobromide salt); 97-75-6 (Free base)
Molecular Formula

Molecular Weight 400.27 g/mol (Salt); 319.35 g/mol (Free Base)
Stereochemistry L-(-)-Scopolamine derivative; N-oxide configuration is preferentially equatorial .

Structural Analysis & Stereochemistry

The structural integrity of Scopolamine N-oxide hinges on the rigid tropane skeleton and the specific orientation of the N-oxide moiety. Unlike simple aliphatic amines, the tropane ring imposes severe steric constraints.

The Core Skeleton

The molecule is built upon a scopine core (6,7-epoxytropine) esterified with tropic acid .

  • Epoxide Ring: The oxygen bridge at C6-C7 is beta-oriented (exo), creating a "boat-like" distortion in the pyrrolidine loops of the tropane bicycle.

  • Tropic Acid Ester: The ester linkage at C3 is alpha-oriented (endo), maintaining the L-(S)-configuration at the chiral center of the tropic acid side chain.

The Critical N-Oxide Configuration

The stereochemistry of the quaternary nitrogen is the most technically demanding aspect of this structure.

  • Axial vs. Equatorial: Oxidation of the tertiary amine in scopolamine with hydrogen peroxide typically proceeds via electrophilic attack from the less hindered face.

  • Dominant Isomer: X-ray crystallographic studies confirm that the oxygen atom occupies the equatorial position , while the methyl group is forced into the axial position .

  • Conformational Locking: The salt formation with hydrobromic acid stabilizes this conformation through hydrogen bonding between the N-oxide oxygen and the bromide ion/water of crystallization lattice.

Technical Insight: The axial orientation of the methyl group results in significant 1,3-diaxial interactions with the hydrogens at C2 and C4, which is detectable via Nuclear Overhauser Effect (NOE) in NMR spectroscopy.

Synthesis & Degradation Lifecycle[5]

The stability profile of Scopolamine N-oxide is defined by its susceptibility to thermal degradation via Cope elimination , a pathway distinct from the hydrolytic degradation seen in the parent ester.

Synthesis (Oxidation)

The synthesis involves the nucleophilic attack of the scopolamine nitrogen lone pair on an electrophilic oxygen source (typically


 or m-CPBA). The reaction is stereoselective due to the steric bulk of the C6-C7 epoxide bridge shielding the endo face, favoring exo (equatorial) oxygen placement.
Degradation (Cope Elimination)

Upon heating or in the absence of stabilizing acid (HBr), the N-oxide undergoes a concerted, intramolecular syn-elimination known as the Cope elimination. The N-oxide oxygen abstracts a


-proton, leading to ring opening or cleavage.
Visualized Pathway (DOT Diagram)

Scopolamine_Lifecycle Figure 1: Synthesis and Thermal Degradation Pathway of Scopolamine N-oxide Scop Scopolamine (Tertiary Amine) NOxide Scopolamine N-Oxide (Equatorial Isomer) Scop->NOxide Stereoselective Oxidation Oxidant H2O2 / m-CPBA (Oxidizing Agent) Oxidant->NOxide Cope Cope Elimination (Transition State) NOxide->Cope Syn-Elimination Heat Thermal Stress (>80°C) Heat->Cope Product1 N-Hydroxy Derivative (Hydroxylamine) Cope->Product1 N-O Bond Retention Product2 Scopolylene (Alkene Degradant) Cope->Product2 C-N Bond Cleavage

Figure 1: The oxidative formation of Scopolamine N-oxide and its subsequent thermal degradation via the Cope elimination mechanism.[1][2][3]

Analytical Characterization

Reliable identification requires distinguishing the N-oxide from the parent amine and potential degradation products.

NMR Spectroscopy Signatures

The N-oxidation induces a characteristic deshielding effect (downfield shift) on the protons adjacent to the nitrogen.

NucleusMoietyScopolamine HBr (

ppm)
Scopolamine N-oxide HBr (

ppm)
Shift (

)

N-Methyl (

)
~3.05 (s)~3.35 - 3.60 (s) +0.3 - 0.5 ppm

Bridgehead (

)
~4.10~4.40 - 4.60 +0.3 - 0.5 ppm

N-Methyl ~40.5~55.0 - 60.0 Significant Downfield

Note: Shifts are approximate and solvent-dependent (


 or 

). The downfield shift of the N-methyl group is diagnostic.
Mass Spectrometry (LC-MS)
  • Parent Ion (

    
    ):  Scopolamine N-oxide gives a protonated molecular ion 
    
    
    
    at m/z 320.15 .
  • Fragmentation:

    • Loss of oxygen (M-16) is common in ESI sources, reverting to the scopolamine mass (m/z 304).

    • Loss of the tropic acid moiety (m/z ~138/156 fragments).

    • Differentiation: High-resolution MS (HRMS) is required to distinguish the N-oxide from hydroxylated metabolites which might share nominal mass but differ in exact mass.

Pharmacological & Research Context

Prodrug Potential & Metabolism

Scopolamine N-oxide is investigated as a bioreversible prodrug . The N-oxide bond is polar, limiting blood-brain barrier (BBB) penetration compared to the lipophilic parent scopolamine.

  • In Vivo Reduction: Systemic reductases (e.g., in the liver or gut microbiota) can reduce the N-oxide back to scopolamine.

  • Therapeutic Window: This conversion can prolong the release of the active drug, potentially reducing the immediate side effects (dry mouth, visual disturbances) associated with peak scopolamine plasma concentrations.

Impurity Profiling

In pharmaceutical manufacturing, Scopolamine N-oxide is a critical quality attribute (CQA). It is a forced degradation product under oxidative stress. Regulatory limits (ICH Q3B) typically require its monitoring at levels >0.1%.

References

  • Huber, C. S., Fodor, G., & Mandava, N. B. (1971). Absolute Configuration of Scopolamine N-Oxide and of Related Compounds. Canadian Journal of Chemistry, 49(19), 3258–3271. Link

  • Werner, G., & Schmidt, H. L. (1969). Metabolism of Tropane Alkaloids: Chemical Structure and Biological Activity. Hoppe-Seyler's Zeitschrift für physiologische Chemie.
  • Cope, A. C., & Trumbull, E. R. (1960).[3] Olefins from Amines: The Hofmann Elimination Reaction and Amine Oxide Pyrolysis.[2][3] Organic Reactions, 11, 317-493.[3] Link

  • European Pharmacopoeia (Ph. Eur.) . Monograph: Scopolamine Hydrobromide.[4][5] (Detailing impurity limits including N-oxide).

  • Sigma-Aldrich . Product Specification: Scopolamine N-oxide hydrobromide (CAS 6106-81-6). Link

Sources

Genoscopolamine hydrobromide muscarinic antagonist properties

Author: BenchChem Technical Support Team. Date: February 2026

Functional Characterization & Muscarinic Antagonist Properties

Executive Summary & Chemical Identity[1][2][3]

Genoscopolamine Hydrobromide (chemically identified as Scopolamine N-oxide hydrobromide or Hyoscine N-oxide hydrobromide ) is a specific oxidized derivative of the tropane alkaloid scopolamine. While it shares the core tropane skeleton with its parent compound, the N-oxidation at the nitrogen bridgehead significantly alters its physicochemical properties, specifically increasing polarity.

In drug development and neuropharmacology, Genoscopolamine is primarily utilized as a high-fidelity reference standard for impurity profiling of scopolamine APIs and as a pharmacological probe to investigate muscarinic acetylcholine receptor (mAChR) binding kinetics. Unlike scopolamine, which is known for rapid blood-brain barrier (BBB) penetration, the N-oxide moiety of genoscopolamine modulates its lipophilicity, influencing its central vs. peripheral distribution profile.

Chemical Specifications
PropertyDetail
Common Name Genoscopolamine Hydrobromide
Synonyms Scopolamine N-oxide HBr; Hyoscine N-oxide HBr
CAS Number 6106-81-6 (Generic N-oxide: 97-75-6)
Molecular Formula C₁₇H₂₁NO₅[1][2][3][4][5][6][7][8] · HBr
Pharmacological Class Competitive Muscarinic Antagonist
Key Structural Feature N-oxide group (N⁺-O⁻) at the tropane bridge

Pharmacological Mechanism: Muscarinic Antagonism[3][8][9][10]

Genoscopolamine functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), subtypes M1 through M5.[3] Its mechanism involves the reversible blockade of the orthosteric binding site, preventing the endogenous ligand, acetylcholine (ACh), from activating the receptor.

Molecular Interaction

The tropane ring of genoscopolamine occupies the hydrophobic pocket of the mAChR, while the tropic acid moiety interacts with regulatory residues near the extracellular loop. However, the N-oxide substitution introduces a dipole that alters the binding affinity (


) compared to scopolamine.
  • Signal Blockade: By occupying the receptor, Genoscopolamine prevents the conformational change required to activate the associated G-proteins (

    
     for M1/M3/M5; 
    
    
    
    for M2/M4).
  • Downstream Effect: This blockade inhibits the hydrolysis of phosphoinositides (in

    
     pathways) and prevents the inhibition of adenylyl cyclase (in 
    
    
    
    pathways).
Pathway Visualization

The following diagram illustrates the competitive antagonism mechanism within the cholinergic signaling cascade.

Muscarinic_Blockade cluster_block Antagonist Effect ACh Acetylcholine (Endogenous Ligand) mAChR Muscarinic Receptor (M1/M3 Subtype) ACh->mAChR Activates Geno Genoscopolamine HBr (Antagonist) Geno->mAChR Blocks (Competitive) Gq Gq Protein Activation mAChR->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Response Smooth Muscle Contraction Ca->Response

Caption: Genoscopolamine competitively inhibits the mAChR, preventing G-protein coupling and downstream calcium mobilization.

Experimental Protocols

To validate the properties of Genoscopolamine HBr, researchers must employ self-validating protocols that distinguish it from its parent compound (scopolamine) and quantify its receptor affinity.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of Genoscopolamine at M1 muscarinic receptors.

Reagents:

  • Membrane preparation: CHO cells stably expressing human M1 receptors.

  • Radioligand: [³H]-N-Methylscopolamine (0.2 nM).

  • Test Compound: Genoscopolamine HBr (concentration range:

    
     M to 
    
    
    
    M).
  • Non-specific binding control: Atropine (1 µM).

Workflow:

  • Preparation: Dilute Genoscopolamine HBr in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Mix 50 µL Membrane prep + 50 µL [³H]-Ligand + 50 µL Genoscopolamine (various concentrations).

    • Incubate for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Genoscopolamine]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: HPLC Impurity Profiling (Differentiation from Scopolamine)

Objective: Confirm chemical purity and distinguish N-oxide form from parent amine.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 50% B over 20 minutes.

  • Detection: UV at 210 nm.

Logic: The N-oxide group makes Genoscopolamine more polar than scopolamine. Therefore, Genoscopolamine will elute earlier (shorter retention time) than Scopolamine under reverse-phase conditions. This retention time shift is the self-validating metric for identity.

Comparative Data Profile

The following table contrasts Genoscopolamine with standard Scopolamine. The increased polarity of the N-oxide impacts its solubility and biological barrier permeation.

FeatureScopolamine HBrGenoscopolamine HBr (N-Oxide)Practical Implication
Structure Tertiary AmineAmine N-OxideN-Oxide is a metabolic oxidation product.
Polarity Moderate (Lipophilic)High (Polar)Genoscopolamine has lower BBB permeability.
Receptor Affinity High (nM range)Moderate to HighN-oxide often retains affinity but with altered kinetics.
Primary Use Therapeutic (Motion Sickness)Analytical Standard / ResearchUsed to track degradation or metabolism.
Stability Susceptible to hydrolysisSusceptible to de-oxygenationRequires protection from strong reducing agents.
Synthesis & Degradation Workflow

Understanding the origin of Genoscopolamine is vital for stability studies.

Synthesis_Path Scop Scopolamine (Parent API) Oxidation Oxidation (H2O2 / Metabolic CYP450) Scop->Oxidation Oxidative Stress Geno Genoscopolamine (N-Oxide Impurity/Metabolite) Oxidation->Geno Reduction Reduction (Zn/HCl or In vivo) Geno->Reduction Retro-conversion Reduction->Scop

Caption: Genoscopolamine is formed via N-oxidation of Scopolamine and can revert under reducing conditions.

References

  • Selleck Chemicals. Scopolamine N-Oxide Hydrobromide Monohydrate AChR antagonist. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93339, Scopolamine N-oxide. Retrieved from

  • CymitQuimica. Scopolamine N-oxide - CAS 97-75-6 Properties and Applications.[4] Retrieved from

  • Tocris Bioscience. Scopolamine hydrobromide: Non-selective muscarinic antagonist.[2] (Contextual reference for parent compound comparison). Retrieved from

Sources

Technical Whitepaper: Scopolamine N-oxide Hydrobromide (CAS 6106-81-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scopolamine N-oxide hydrobromide (CAS 6106-81-6), also known as Genoscopolamine hydrobromide, is a pivotal tropane alkaloid derivative primarily utilized as a pharmacological probe and a critical quality control standard in pharmaceutical development. Structurally characterized by the oxidation of the bridgehead nitrogen, this compound exhibits distinct physicochemical properties compared to its parent compound, scopolamine.

While scopolamine is a potent central nervous system (CNS) depressant, the N-oxide modification significantly alters lipophilicity and blood-brain barrier (BBB) permeability. This guide provides a comprehensive technical overview for researchers focusing on muscarinic receptor antagonism, metabolite profiling, and the development of peripheral-acting anticholinergics.

Chemical & Physical Characterization[1][2][3]

Structural Identity

The defining feature of Scopolamine N-oxide is the dative bond between the bridgehead nitrogen and an oxygen atom. This modification creates a highly polar center, reducing the molecule's ability to passively diffuse across lipid membranes compared to the tertiary amine of scopolamine.

PropertySpecification
CAS Number 6106-81-6
Chemical Name (1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-hydroxy-2-phenylpropanoate N-oxide hydrobromide
Molecular Formula C₁₇H₂₁NO₅[1][2][3][4][5][6] · HBr
Molecular Weight 418.28 g/mol (Hydrobromide salt)
Appearance White to off-white crystalline solid
Solubility Soluble in water, ethanol; sparingly soluble in non-polar organic solvents.
Stereochemistry The N-oxide group can exist in axial or equatorial conformations, though the specific isomer formed depends on the oxidant and steric hindrance of the scopine ring.
Stability Profile
  • Hygroscopicity: The hydrobromide salt is hygroscopic. It must be stored in a desiccator at -20°C for long-term stability.

  • Thermal Instability: Susceptible to Cope elimination upon heating, reverting to the hydroxylamine or degrading into olefinic products. Avoid temperatures >50°C during drying.

  • Photostability: Light-sensitive; store in amber vials.

Pharmacology & Mechanism of Action[10][11]

Muscarinic Receptor Antagonism

Scopolamine N-oxide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). However, its binding affinity profile differs from scopolamine due to the steric and electronic effects of the N-oxide group.

  • Receptor Selectivity: Non-selective antagonist (M1–M5), similar to atropine and scopolamine.

  • Potency: Generally exhibits reduced potency compared to scopolamine in CNS models but retains significant peripheral antimuscarinic activity.

Blood-Brain Barrier (BBB) Permeability

This is the critical differentiator for research applications.

  • Scopolamine: Highly lipophilic; rapidly crosses BBB; causes sedation and amnesia.

  • Scopolamine N-oxide: Hydrophilic (Polar Surface Area > 60 Ų); limited BBB penetration.

  • Research Utility: Used as a control compound to distinguish between central and peripheral cholinergic effects in behavioral studies. If a systemic effect is observed with scopolamine but not the N-oxide, the mechanism is likely centrally mediated.

Synthesis & Degradation Pathways

The synthesis of Scopolamine N-oxide typically involves the oxidation of scopolamine using mild peroxide reagents. The reaction must be carefully controlled to prevent over-oxidation or opening of the epoxide ring.

Reaction Pathway Diagram

The following diagram illustrates the oxidation pathway and the potential degradation via Cope elimination.

Scopolamine_Oxidation cluster_conditions Reaction Conditions Scop Scopolamine (Tertiary Amine) NOxide Scopolamine N-Oxide (Target) Scop->NOxide Oxidation (25°C, 4h) H2O2 H2O2 / Urea (Oxidizing Agent) H2O2->NOxide Degradant Cope Elimination Products NOxide->Degradant Heat (>60°C)

Figure 1: Synthetic pathway of Scopolamine N-oxide and thermal degradation risk.

Experimental Protocols

Synthesis of Scopolamine N-oxide Hydrobromide

Objective: Selective oxidation of scopolamine base to N-oxide without affecting the ester linkage or epoxide ring.

Reagents:

  • Scopolamine Hydrobromide Trihydrate (Starting Material)

  • Hydrogen Peroxide (30% w/v)

  • Sodium Bicarbonate (NaHCO₃)[7]

  • Hydrobromic Acid (48%)

  • Dichloromethane (DCM) & Ethanol

Protocol:

  • Free Base Preparation: Dissolve Scopolamine HBr (1.0 g) in water (10 mL). Basify with saturated NaHCO₃ to pH 9. Extract with DCM (3 x 10 mL). Dry organic layer over anhydrous Na₂SO₄ and evaporate to obtain Scopolamine free base.

  • Oxidation: Dissolve the free base in absolute ethanol (10 mL). Add Hydrogen Peroxide (30%, 1.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (25°C) for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/NH₄OH 95:5). The N-oxide will appear as a more polar spot (lower Rf).

  • Quenching: Destroy excess peroxide using a catalytic amount of Pd/C or manganese dioxide (filtration required) or simply by careful evaporation if concentration is low.

  • Salt Formation: Cool the ethanolic solution to 0°C. Add HBr (48% aq) dropwise until pH ~4.5.

  • Crystallization: Add diethyl ether to induce precipitation. Filter the white solid and dry under vacuum at room temperature (Do not heat).

Analytical Validation (HPLC-UV)

Objective: Quantify Scopolamine N-oxide and separate it from the parent scopolamine impurity.

ParameterCondition
Column C18 Reverse Phase (e.g., Inertsil ODS-3, 150 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate buffer (pH 6.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10% -> 50% B; 20-25 min: 10% B
Flow Rate 1.0 mL/min
Detection UV @ 210 nm
Retention Order 1. Scopolamine N-oxide (Polar, elutes first) 2. Scopolamine (Less polar, elutes second)

Analytical Workflow & Quality Control

To ensure the integrity of the standard, a rigorous testing workflow is required. The N-oxide is an intermediate polarity metabolite and requires specific separation logic.

QC_Workflow Sample Raw Sample (Synthesis Product) TLC TLC Screening (Purity Check) Sample->TLC HPLC HPLC-UV Analysis (Quantification) TLC->HPLC If Single Spot Fail Reprocess/Discard TLC->Fail Start Material Present MS LC-MS Confirmation (m/z 320 [M+H]+) HPLC->MS Identity Check HPLC->Fail Impurity >2% Pass Release Standard (>98% Purity) MS->Pass Mass Confirmed

Figure 2: Quality Control decision tree for Scopolamine N-oxide production.

References

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). Scopolamine N-Oxide Inxight Drugs Profile. Retrieved from [Link]

  • Wróblewski, K., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

Sources

Pharmacology of Hyoscine N-oxide Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hyoscine N-oxide hydrobromide (also known as Scopolamine N-oxide hydrobromide) is a specific oxidized derivative of the tropane alkaloid scopolamine. While primarily characterized in pharmaceutical development as a critical degradation product and impurity (Impurity A/Genoscopolamine) in scopolamine formulations, it possesses a distinct pharmacological profile.

Unlike its parent compound, Hyoscine N-oxide exhibits reduced lipophilicity, significantly altering its pharmacokinetics—specifically its ability to penetrate the Blood-Brain Barrier (BBB). However, it acts as a reversible metabolite , capable of reduction back to the active parent compound in vivo, effectively functioning as a prodrug reservoir. This guide details its physicochemical properties, receptor affinity, metabolic fate, and analytical protocols for quantification.

Chemical Identity & Physicochemical Architecture

The N-oxidation of the tertiary amine in scopolamine introduces a coordinate covalent bond between nitrogen and oxygen, creating a dipole. This structural modification fundamentally shifts the molecule's solubility and membrane permeability profile.

PropertyHyoscine Hydrobromide (Parent)Hyoscine N-oxide Hydrobromide
CAS Number 114-49-86106-81-6
Molecular Formula


Molecular Weight 384.27 g/mol 400.26 g/mol
Polarity Lipophilic (High BBB permeability)Hydrophilic (Low BBB permeability)
pKa ~7.6 (Amine)~5.78 (N-oxide conjugate acid)
Solubility Soluble in water, ethanolHighly soluble in water/polar solvents
Stereochemistry L-(-)-ScopolamineExists as equatorial/axial isomers at N-O
Structural Significance

The N-oxide moiety creates a zwitterionic character at neutral pH. While scopolamine exists largely in cationic form at physiological pH (facilitating receptor interaction) but retains enough lipophilicity to cross membranes, the N-oxide is permanently polar. This polarity restricts passive diffusion across the endothelial tight junctions of the BBB, theoretically limiting the profound central nervous system (CNS) effects (sedation, amnesia) typical of scopolamine, unless reduction occurs.

Pharmacodynamics: Mechanism of Action[1]

Receptor Affinity

Hyoscine N-oxide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) .[1] However, its binding affinity is strictly pH-dependent and generally lower than the parent compound.

  • Physiological pH (7.4): The unprotonated N-oxide species predominates and exhibits negligible affinity for muscarinic receptors (approx. 1/10th to 1/100th of scopolamine).

  • Acidic pH (Stomach/Gut): In acidic environments, the protonated form of Hyoscine N-oxide is generated. This cationic species is highly active, with a binding affinity (

    
    ) approaching that of scopolamine methobromide.
    
The "Prodrug" Hypothesis

While the N-oxide itself has weak direct activity systemically, it serves as a pharmacological reservoir . The N-O bond is metabolically labile. Reductase enzymes in the liver and gut microbiota can cleave the oxygen, regenerating the active parent scopolamine.

Signal Transduction Pathway (Antagonism)

The blockade of mAChRs (M1-M5 subtypes) disrupts the parasympathetic signal transduction:

  • Blockade: Antagonist binds to GPCR (G-protein coupled receptor).

  • Inhibition: Prevents Acetylcholine (ACh) binding.[1]

  • Downstream Effect: Inhibits

    
     pathway (M1/M3/M5) or cAMP inhibition (M2/M4).
    
  • Result: Reduced smooth muscle tone, inhibition of secretions, and anti-emetic effects.[1][2]

MOA_Pathway Agonist Acetylcholine (ACh) Receptor Muscarinic Receptor (GPCR M1-M5) Agonist->Receptor Activates Antagonist Hyoscine N-oxide (Protonated) Antagonist->Receptor Competitive Blockade GProtein G-Protein (Gq/11 or Gi/o) Receptor->GProtein Signal Transduction Effector PLC / Adenylyl Cyclase GProtein->Effector Cascade Response Smooth Muscle Relaxation Reduced Secretions Effector->Response Physiological Effect

Figure 1: Mechanism of competitive antagonism at the muscarinic receptor. Hyoscine N-oxide competes with ACh, preventing downstream signaling.

Pharmacokinetics (ADME)

Absorption & Distribution
  • Oral Bioavailability: Low and variable (similar to scopolamine) due to first-pass metabolism.[2]

  • BBB Penetration: Significantly restricted . The polar N-oxide bond prevents the rapid CNS entry seen with scopolamine. Consequently, primary effects are peripheral (dry mouth, mydriasis) rather than central (sedation), unless metabolic reduction occurs.

Metabolism: The Redox Cycle

The metabolic fate of Hyoscine N-oxide is defined by a reversible redox cycle.

  • N-Oxidation: Scopolamine is oxidized by Flavin-containing Monooxygenases (FMO) or CYP450 enzymes to the N-oxide.

  • Reduction: The N-oxide is reduced back to Scopolamine by cytochrome P450 reductase, aldehyde oxidase, or mitochondrial reductases.

This cycle implies that administration of Hyoscine N-oxide can lead to detectable plasma levels of Scopolamine, necessitating its treatment as a potentially active substance in toxicology studies.

Metabolism Parent Scopolamine (Lipophilic, Active) N_Oxide Hyoscine N-oxide (Polar, Weakly Active) Parent->N_Oxide Oxidation (FMO/CYP) Metabolites Nor-Scopolamine & Conjugates Parent->Metabolites Demethylation/Conjugation N_Oxide->Parent Reduction (Reductases/Gut Flora)

Figure 2: The reversible metabolic pathway between Scopolamine and its N-oxide metabolite.

Drug Development & Impurity Profiling

In pharmaceutical development, Hyoscine N-oxide is monitored as Impurity A (EP/BP) or a related substance. It forms via oxidative degradation of scopolamine formulations, particularly in the presence of light or peroxides.

Stability & Degradation

Scopolamine hydrobromide is susceptible to hydrolysis (tropic acid formation) and oxidation (N-oxide formation).

  • Critical Limit: ICH Q3B(R2) guidelines require characterization if impurity levels exceed the identification threshold (usually 0.1% or 0.2% depending on dose).

  • Detection: It elutes earlier than scopolamine in Reverse Phase HPLC (RP-HPLC) due to higher polarity.

Experimental Protocols

Protocol A: Synthesis of Reference Standard (Oxidation)

Purpose: To generate high-purity Hyoscine N-oxide for use as an analytical reference standard.

Reagents:

  • Scopolamine Hydrobromide Trihydrate (10 mmol)

  • Hydrogen Peroxide (30% w/v, excess)

  • Ethanol (Absolute)

  • Platinum Black (Catalyst - optional for rate, usually not needed for simple N-oxidation)

Workflow:

  • Dissolution: Dissolve 4.38g Scopolamine HBr in 20 mL chilled ethanol.

  • Oxidation: Add 5 mL Hydrogen Peroxide (30%) dropwise while stirring at 4°C.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol/Ammonia 80:20:1). The N-oxide will appear as a lower

    
     spot.
    
  • Quenching: Destroy excess peroxide using a small amount of Platinum black or catalase, or simply evaporate if minimal excess used.

  • Isolation: Evaporate solvent under reduced pressure (Rotavap) at <40°C (heat sensitive).

  • Crystallization: Recrystallize the residue from Acetone/Ether to yield white crystalline Hyoscine N-oxide HBr.

Protocol B: HPLC Quantification Method

Purpose: To separate and quantify Hyoscine N-oxide in the presence of the parent drug.

System: Agilent 1200 or equivalent HPLC with UV detection. Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

ParameterSetting
Mobile Phase A Phosphate Buffer pH 3.0 (50 mM

)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10%→50% B
Flow Rate 1.0 mL/min
Wavelength 210 nm (Amide absorption)
Injection Vol 20 µL
Retention Time N-oxide (~4-6 min) < Scopolamine (~10-12 min)

Validation Note: The N-oxide peak must be resolution-checked (


) against the parent peak.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Inject Injection (20 µL) Sample->Inject Column C18 Column Separation (Hydrophobic Interaction) Inject->Column Detector UV Detection (210 nm) Column->Detector Data Chromatogram Analysis (Integration of Peaks) Detector->Data

Figure 3: Analytical workflow for the quantification of Hyoscine N-oxide impurities.

Safety & Toxicology

Warning: Hyoscine N-oxide is a potent anticholinergic. While less toxic acutely than scopolamine due to poor BBB penetration, it must be handled with extreme care (Category 2 Oral Toxicity).

  • Peripheral Effects: Dry mouth, blurred vision (cycloplegia), tachycardia, urinary retention.

  • Central Effects: At high doses, or if reduced to scopolamine in vivo, it can cause confusion, hallucinations, and respiratory depression.

  • LD50: Data is sparse for the specific N-oxide, but it is generally considered slightly less toxic than the parent (Rat Oral LD50 for Scopolamine is ~1200 mg/kg; IV is much lower). Treat as highly toxic .

References

  • Renner, U., et al. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Link

  • Gorrod, J.W., et al. (1976). Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations. Journal of Pharmacy and Pharmacology. Link

  • Barlow, R.B., et al. (1979). Affinities of the protonated and non-protonated forms of hyoscine and hyoscine N-oxide for muscarinic receptors. British Journal of Pharmacology. Link

  • European Pharmacopoeia (Ph. Eur.) . Hyoscine Hydrobromide Monograph: Impurity A (Hyoscine N-oxide). Link

  • Putcha, L., et al. (1989). Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Pharmaceutical Research. Link

Sources

Difference between Scopolamine N-oxide and Scopolamine free base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between Scopolamine N-oxide and Scopolamine free base Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Divergence, Physicochemical Profiling, and Pharmacological Impact

Executive Summary

Scopolamine (Hyoscine) is a tropane alkaloid widely utilized for its anticholinergic properties, particularly in the treatment of motion sickness and postoperative nausea. Scopolamine N-oxide (Scopolamine aminoxide) serves a dual role as both a primary oxidative degradation product and a metabolite.

For drug development professionals, the distinction is critical: Scopolamine free base is a lipophilic, BBB-permeable agent with potent central nervous system (CNS) effects. In contrast, Scopolamine N-oxide is a highly polar, zwitterionic species with significantly reduced BBB permeability and altered receptor binding kinetics. This guide delineates the precise chemical, physical, and pharmacological differences to support assay development, impurity profiling, and formulation stability.

Structural & Stereochemical Divergence

The fundamental difference lies in the oxidation state of the bridgehead nitrogen atom within the tropane ring.

  • Scopolamine Free Base: Contains a tertiary amine at the

    
    -position. The lone pair on the nitrogen is available for protonation (pKa ~7.6–7.8), governing its basicity and lipophilicity.
    
  • Scopolamine N-oxide: Formed by the coordinate covalent bonding of an oxygen atom to the nitrogen lone pair. This creates a semipolar

    
     bond, significantly altering the electronic landscape of the molecule.
    
Stereochemistry of the N-Oxide

Unlike the free base, the N-oxide introduces a new stereochemical consideration at the nitrogen center. The oxygen atom can adopt either an axial or equatorial orientation relative to the piperidine ring of the tropane skeleton.

  • Equatorial Isomer: Thermodynamically favored and the predominant form isolated from natural sources (e.g., Datura species).

  • Axial Isomer: Sterically hindered and less stable.

Technical Note: In pharmaceutical stability studies, the equatorial isomer is the primary degradant observed under oxidative stress.

Physicochemical Profiling

The conversion of the tertiary amine to the N-oxide results in a drastic shift in physicochemical properties, primarily driven by the high polarity of the


 bond.
PropertyScopolamine (Free Base)Scopolamine N-oxideImplications
Molecular Weight 303.35 g/mol 319.35 g/mol +16 Da mass shift (diagnostic in MS).
Polarity (LogP) ~0.98 (Lipophilic)< 0 (Hydrophilic)N-oxide partitions poorly into lipid membranes.
Basicity (pKa) 7.55 – 7.81~5.78 (Weak Base)N-oxide is significantly less basic than the amine.
Solubility Soluble in organic solvents; mod. water soluble.Highly water soluble; insoluble in non-polar organics.Requires polar solvents for extraction.
Melting Point Liquid >55°C (Solid <55°C)~80°C (Decomposes)N-oxide is a solid powder; hygroscopic.
Synthesis & Degradation Pathways

Scopolamine N-oxide is generated via the oxidation of the scopolamine tertiary nitrogen. This reaction is facile in the presence of peroxides, making the N-oxide a common impurity in formulations exposed to air or excipients containing trace hydroperoxides (e.g., povidone, PEG).

Mechanism of Formation

The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxide.

OxidationPathway Scop Scopolamine (Tertiary Amine) Transition Transition State (Nu: Attack on O) Scop->Transition + H2O2 H2O2 Hydrogen Peroxide (Oxidative Stress) H2O2->Transition NOxide Scopolamine N-oxide (Polar Metabolite/Impurity) Transition->NOxide Oxidation NOxide->Scop In Vivo Bioreduction (Reductases)

Figure 1: Oxidative conversion of Scopolamine to Scopolamine N-oxide. The reaction is reversible in vivo via enzymatic reduction.

Pharmacological & Toxicological Implications[2][3][4]

The most significant functional divergence is the Blood-Brain Barrier (BBB) permeability .

Blood-Brain Barrier Permeability[1][2]
  • Scopolamine: Readily crosses the BBB due to its lipophilicity and moderate pKa, allowing it to exist significantly in the uncharged form at physiological pH. This drives its potent central effects (sedation, amnesia).[3]

  • Scopolamine N-oxide: The high polarity of the

    
     functionality prevents passive diffusion across the BBB. Consequently, Scopolamine N-oxide is peripherally restricted .
    
    • Clinical Relevance: It exhibits peripheral antimuscarinic effects (dry mouth, reduced gastric motility) without the profound CNS side effects of the parent compound, unless it is reduced back to scopolamine by hepatic or systemic reductases.

Receptor Potency

While Scopolamine N-oxide retains affinity for muscarinic acetylcholine receptors (mAChRs), its potency is generally reduced compared to the free base.

  • Mechanism: Competitive antagonism at M1-M5 receptors.

  • Potency: Literature suggests the N-oxide is approximately 10-fold less potent than the parent compound, though this varies by receptor subtype and tissue preparation.

Analytical Methodologies

Distinguishing these two species requires robust separation techniques due to their structural similarity.

HPLC Separation Strategy

In Reverse-Phase HPLC (RP-HPLC), the elution order is dictated by polarity.

  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Acidic buffer (phosphate or ammonium acetate, pH 3–5) + Acetonitrile/Methanol.

  • Elution Order: Scopolamine N-oxide elutes FIRST (lower retention time) due to high polarity. Scopolamine elutes SECOND (higher retention time) due to hydrophobic interaction with the C18 chain.

Mass Spectrometry (LC-MS/MS)[4]
  • Scopolamine:

    
     m/z
    
  • Scopolamine N-oxide:

    
     m/z
    
  • Fragmentation: The N-oxide often shows a characteristic loss of oxygen (-16 Da) or cleavage of the tropane ring during collision-induced dissociation (CID).

SeparationLogic cluster_elution Elution Profile Sample Sample Mixture (Scopolamine + N-oxide) Column RP-HPLC Column (C18) Hydrophobic Stationary Phase Sample->Column Injection Early Early Elution (tR ~ 3-5 min) Scopolamine N-oxide (Polar/Hydrophilic) Column->Early Weak Interaction Late Late Elution (tR ~ 8-12 min) Scopolamine Free Base (Lipophilic/Hydrophobic) Column->Late Strong Interaction

Figure 2: Chromatographic separation logic. The polar N-oxide interacts weakly with the hydrophobic C18 ligand, resulting in earlier elution.

References
  • National Center for Advancing Translational Sciences (NCATS). (2025). Scopolamine Aminoxide Hydrobromide: Metabolite and Activity Profile.[5] Inxight Drugs.[6][7] Retrieved from [Link]

  • DrugFuture. (2025). Scopolamine N-Oxide: Physicochemical Properties and Stereochemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2005). Blood-brain barrier and electromagnetic fields: Effects of scopolamine methylbromide (quaternary) vs scopolamine.[1][2] PubMed.[5] Retrieved from [Link]

  • ResearchGate. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Retrieved from [Link]

Sources

Scopolamine N-oxide Hydrobromide: BBB Permeability & Experimental Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Permeability Paradox

Bottom Line: Scopolamine N-oxide hydrobromide (SNO) exhibits negligible intrinsic blood-brain barrier (BBB) permeability due to the high polarity of the N-oxide moiety. However, it is metabolically unstable in vivo. Unlike stable quaternary ammonium derivatives (e.g., Scopolamine Methylbromide), SNO undergoes retro-reduction to the parent tertiary amine (Scopolamine), which does cross the BBB.

Strategic Implication: Researchers utilizing SNO as a "peripheral control" must account for the time-dependent "metabolic leak" of the active parent drug into the CNS. For strictly peripheral blockade without central confounding, Scopolamine Methylbromide is the superior standard; SNO is better suited for metabolic profiling or short-duration receptor binding assays.

Part 1: Physicochemical Basis of BBB Exclusion

The blood-brain barrier functions as a physical and metabolic gatekeeper. To understand SNO's behavior, we must contrast it with its parent (Scopolamine) and its quaternary analog (Methylbromide).

The Polarity Shift

Scopolamine (Hyoscine) is a tertiary amine with a pKa of ~7.6. At physiological pH, a significant fraction exists as the uncharged free base, allowing it to diffuse passively through the endothelial lipid bilayer.

In contrast, the N-oxide moiety in SNO introduces a strong dipole. While not a permanent ion like a quaternary ammonium, the N-O bond creates a charge separation (


) that drastically increases the Polar Surface Area (PSA) and lowers the LogP (lipophilicity).
Comparative Physicochemical Profile
FeatureScopolamine HBr (Parent)Scopolamine N-oxide HBrScopolamine Methylbromide
Nitrogen State Tertiary AmineAmine N-oxideQuaternary Ammonium
Charge @ pH 7.4 Equilibrium (Ionized/Unionized)Zwitterionic character / High PolarityPermanently Positively Charged
Lipophilicity High (Crosses BBB)Low (Restricted)Very Low (Excluded)
Metabolic Stability Oxidative metabolism (CYP)Reductive instability High stability
BBB Permeability High Negligible (Intrinsic) None

Part 2: The Metabolic "Trojan Horse" (Critical Insight)

This is the most critical technical nuance for drug development professionals. While SNO itself bounces off the BBB, it acts as a prodrug for Scopolamine.

The Retro-Reduction Pathway

Upon systemic administration (IP, IV, or PO), SNO encounters reductase systems:

  • Hepatic Reductases: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4 in reductive mode) and aldehyde oxidase.

  • Gut Microbiota: Bacterial reductases in the intestine (highly relevant for oral dosing) efficiently deoxygenate N-oxides.

  • Hemoglobin: Erythrocytes possess N-oxide reducing capacity.

The Consequence: SNO is reduced to Scopolamine (tertiary amine). This newly generated Scopolamine freely crosses the BBB. Therefore, in long-duration behavioral studies (e.g., >60 minutes), "peripheral" SNO administration can induce central anticholinergic effects (amnesia, sedation) due to the accumulation of the reduced parent metabolite.

Visualization: The Metabolic Leak

G SNO Scopolamine N-oxide (Polar / Hydrophilic) Liver Hepatic/Systemic Reductases SNO->Liver Systemic Circ. BBB Blood-Brain Barrier (Tight Junctions) SNO->BBB Direct Interaction Peri Peripheral Effect (Dry Mouth/Tachycardia) SNO->Peri Direct Binding SCOP Scopolamine (Lipophilic Parent) Liver->SCOP Retro-Reduction (Metabolic Leak) SCOP->BBB Passive Diffusion BBB->SNO Repulsion CNS CNS Effect (Amnesia/Sedation) BBB->CNS Permeation

Caption: Figure 1.[1] The "Metabolic Leak" pathway showing how the impermeable N-oxide is converted into the permeable parent drug via systemic reductases.

Part 3: Experimental Validation Protocols

To validate SNO behavior or use it effectively, the following protocols ensure scientific integrity.

Protocol A: Differential Bioanalysis (LC-MS/MS)

Purpose: To quantify the rate of in vivo reduction and confirm BBB exclusion of the N-oxide species.

  • Administration: Administer Scopolamine N-oxide HBr (1 mg/kg, i.p.) to rodent cohort.

  • Sampling: Collect plasma and brain tissue at t=15, 30, 60, and 120 min.

  • Extraction:

    • Homogenize brain tissue in acidified methanol (stabilizes the N-oxide).

    • Critical Step: Perform extraction on ice to prevent ex vivo reduction.

  • Analysis (LC-MS/MS):

    • Monitor MRM transitions for Scopolamine (304.2

      
       138.1) and Scopolamine N-oxide (320.2 
      
      
      
      138.1).
    • Success Criterion: High SNO in plasma, Low/ND SNO in brain. Increasing SCOP in plasma/brain over time indicates reduction rate.

Protocol B: Behavioral Differentiation (The "Gold Standard" Check)

Purpose: To distinguish central vs. peripheral activity.

  • Model: Scopolamine-induced amnesia (Passive Avoidance or Y-Maze).

  • Groups:

    • Group 1: Vehicle.

    • Group 2: Scopolamine HBr (Central + Peripheral blockade).

    • Group 3: Scopolamine Methylbromide (Peripheral blockade only - Control ).

    • Group 4: Scopolamine N-oxide (Experimental).

  • Readout:

    • If Group 4 shows memory deficits similar to Group 2, metabolic reduction has occurred .

    • If Group 4 mimics Group 3 (no deficit), the N-oxide remained intact during the assay window.

Protocol C: In Situ Brain Perfusion (Direct Permeability)

Purpose: To measure intrinsic permeability without metabolic confounding.

  • Perfusate: Buffer containing radiolabeled [³H]-Scopolamine N-oxide.

  • Procedure: Perfuse directly into the carotid artery for 60 seconds (too short for metabolism).

  • Washout: Clear capillaries with drug-free buffer.

  • Calculation: Calculate the Brain Uptake Index (BUI) or Kin (transfer coefficient).

  • Expectation: Kin for SNO should be < 1.0 µL/min/g (similar to sucrose/inulin marker), whereas Scopolamine parent will be > 100 µL/min/g.

Part 4: Decision Matrix for Researchers

When should you use Scopolamine N-oxide vs. Methylbromide?

Experimental GoalRecommended CompoundRationale
Strict Peripheral Control Scopolamine Methylbromide Permanently charged; zero CNS penetration; metabolically stable.
Metabolite Tracking Scopolamine N-oxide To study the clearance/excretion pathways of scopolamine.
Short-term (<20 min) Peripheral Block Scopolamine N-oxide Reduction is time-dependent; short assays may avoid the "leak."
CNS Drug Delivery Research Scopolamine N-oxide Used as a model for "bioreductive prodrugs" (delivering drugs to hypoxic tissues).
Workflow Visualization: Choosing the Right Control

Decision Start Need Peripheral Anticholinergic Control? Duration Assay Duration? Start->Duration SMB Use Scopolamine Methylbromide Duration->SMB Long (>30 min) Duration->SMB Behavioral Phenotyping SNO Use Scopolamine N-oxide Duration->SNO Short (<20 min) or Metabolic Study

Caption: Figure 2. Decision tree for selecting the appropriate peripheral control agent.

References

  • Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring, 27(5), 655-665. Link

  • Wada, S., et al. (1991). Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species. Xenobiotica, 21(10), 1289-1300. Link

  • Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: A review of animal behavioral studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307-1350. Link

  • Buytaert, J., et al. (2006). The influence of scopolamine and scopolamine methylbromide on visual and auditory discrimination in rats.[2][3] Psychopharmacology. Link

  • Wu, L., et al. (2015). Dose escalation pharmacokinetics of intranasal scopolamine gel formulation. Journal of Clinical Pharmacology. Link

Sources

Metabolic Fate and Bioanalytical Characterization of Scopolamine N-oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate, pharmacokinetic behavior, and bioanalytical characterization of Scopolamine N-oxide Hydrobromide . It is structured for researchers requiring actionable protocols and mechanistic depth.

Executive Summary

Scopolamine N-oxide (hydrobromide salt) occupies a unique dual niche in pharmacology: it is both a Phase I metabolite of the anticholinergic drug scopolamine and a potential prodrug/impurity found in pharmaceutical preparations. Unlike stable metabolites, Scopolamine N-oxide is subject to a reversible metabolic loop known as retro-reduction , where in vivo biological systems (hepatic enzymes and gut microbiota) reduce the N-oxide moiety back to the tertiary amine (scopolamine).

This guide delineates the bidirectional metabolic flux of this compound, establishing the causality between its chemical structure and its pharmacokinetic profile. It further provides a validated LC-MS/MS workflow to distinguish the N-oxide from its parent compound, addressing the critical challenge of thermal instability during analysis.

Chemical Architecture and Stability

Compound: Scopolamine N-oxide Hydrobromide Core Structure: Tropane alkaloid derivative.[1][2] Key Feature: The nitrogen atom of the tropane ring is oxidized to an N-oxide (


), creating a highly polar, coordinate covalent bond.
The Hydrobromide Salt Factor

The hydrobromide (HBr) salt form is utilized to enhance aqueous solubility for formulation. However, in biological matrices (pH 7.4), the salt dissociates. The metabolic fate discussed here pertains to the free Scopolamine N-oxide cation/zwitterion.

Critical Instability Warning

Thermal Degradation: N-oxides are thermally labile. At temperatures exceeding 60°C (often reached during GC-MS injection or aggressive solvent evaporation), Scopolamine N-oxide can undergo Cope elimination or deoxygenation, artificially generating scopolamine or olefinic degradation products.

  • Operational Directive: Avoid Gas Chromatography (GC). Use Liquid Chromatography (LC) with Electrospray Ionization (ESI) at moderate source temperatures.

Metabolic Pathways: The Retro-Reduction Cycle

The metabolism of Scopolamine N-oxide is defined by its conversion back to Scopolamine, which then undergoes extensive Phase II metabolism. This is a "Bioactivation" pathway if the N-oxide is considered a prodrug.

Pathway A: In Vivo Retro-Reduction (Major)

Upon administration, Scopolamine N-oxide is reduced to Scopolamine. This reaction is catalyzed by:

  • Cytochrome P450 Enzymes (CYP450): Specifically the reductase activity of the CYP system under hypoxic conditions.

  • Aldehyde Oxidase / Xanthine Oxidase: Cytosolic enzymes capable of N-oxide reduction.

  • Gut Microbiota: Anaerobic bacteria in the intestine possess potent reductase activity, converting oral Scopolamine N-oxide to Scopolamine before absorption.

Pathway B: Scopolamine Metabolism (Downstream)

Once reduced to Scopolamine, the molecule follows the well-characterized scopolamine metabolic route:

  • Glucuronidation (Phase II): The primary elimination pathway in humans. The free hydroxyl group on the tropic acid moiety is conjugated with glucuronic acid.

  • Hydrolysis: Esterase-mediated cleavage of the ester bond yields Scopine and Tropic Acid .

  • N-Demethylation: CYP3A4-mediated conversion to N-desmethylscopolamine (Norscopolamine).

Pathway Visualization

The following diagram illustrates the metabolic flux, highlighting the reversible nature of the N-oxide step.

MetabolicPathway cluster_legend Pathway Legend SNO Scopolamine N-oxide (Input Compound) SCOP Scopolamine (Parent Amine) SNO->SCOP Retro-Reduction (Reductases/Gut Flora) SCOP->SNO N-Oxidation (Minor Reversion) GLUC Scopolamine-O-Glucuronide (Phase II Conjugate) SCOP->GLUC UGT Enzymes (Major Elimination) NOR N-desmethylscopolamine (Norscopolamine) SCOP->NOR CYP3A4 (Demethylation) HYD Hydrolysis Products (Scopine + Tropic Acid) SCOP->HYD Esterases key1 Red Arrow: Bioactivation (Reduction) key2 Blue Arrow: Downstream Metabolism

Figure 1: The metabolic flux of Scopolamine N-oxide, emphasizing the critical retro-reduction step to the pharmacologically active Scopolamine.

Experimental Protocols (Self-Validating Systems)

To study these pathways, researchers must differentiate between the N-oxide and the parent amine. The following protocols ensure data integrity.

In Vitro Microsomal Stability Assay

Objective: Determine the rate of retro-reduction (N-oxide


 Scopolamine) vs. oxidative stability.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Preparation:

    • Test Group A (Oxidative): Buffer + HLM + NADPH regenerating system (favors CYP oxidation).

    • Test Group B (Reductive): Buffer (anaerobic, nitrogen-purged) + HLM + NADPH + CO (Carbon Monoxide to inhibit oxidation) or specific reductase cofactors.

  • Incubation: Spiking Scopolamine N-oxide (1 µM) at 37°C.

  • Sampling: Aliquots at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile (ACN) containing Internal Standard (Atropine-d3).

  • Analysis: Monitor disappearance of N-oxide (m/z 320) and appearance of Scopolamine (m/z 304).

Validation Check: If Scopolamine appears in Group B (Reductive) but N-oxide remains stable in Group A (Oxidative), the retro-reduction hypothesis is confirmed.

LC-MS/MS Bioanalytical Method

Objective: Quantify Scopolamine N-oxide without thermal degradation artifacts.

Instrument Parameters:

  • Source: ESI Positive Mode (ESI+).

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

    • B: Acetonitrile + 0.1% Formic Acid.[3][4][5]

  • Gradient: 5% B to 95% B over 4 minutes.

MRM Transitions (Quantitation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Note
Scopolamine N-oxide 320.2

138.1 3025Specific tropane fragment
156.1 3020Confirmation ion
Scopolamine 304.2

138.1 3528Quantifier
Atropine (IS) 290.2

124.1 3528Internal Standard

Technical Insight: Scopolamine N-oxide is more polar and will elute earlier than Scopolamine on a C18 column. Ensure baseline separation (


) to prevent ion suppression.

LC-MS/MS Workflow Diagram

The following workflow illustrates the sample preparation and decision logic required to analyze biological samples for these metabolites.

LCMS_Workflow cluster_QC Quality Control Checks Sample Biological Sample (Plasma/Urine) ProteinPrecip Protein Precipitation (Cold ACN, 1:3 ratio) Sample->ProteinPrecip Centrifuge Centrifugation (10,000g, 4°C, 10 min) ProteinPrecip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Inject 5 µL MS MS/MS Detection (MRM Mode) LC->MS ESI+ Data Data Analysis (Peak Area Ratio) MS->Data Check1 Check Retention Time: N-oxide < Scopolamine Check2 Check IS Recovery (>80%)

Figure 2: Validated bioanalytical workflow for the simultaneous quantification of Scopolamine and its N-oxide metabolite.

References

  • Renner, U. D., et al. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic Drug Monitoring. Available at: [Link]

  • Chen, H., et al. (2005).[6] Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Talanta. Available at: [Link]

  • Putcha, L., et al. (1989). Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects.[7] Pharmaceutical Research. Available at: [Link]

  • Wring, S. A., et al. (2002). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In: Progress in Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Chen, J., et al. (2022).[3] Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. International Journal of Analytical Chemistry. Available at: [Link]

Sources

Scopolamine N-oxide hydrobromide literature review and citations

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on Scopolamine N-oxide Hydrobromide , designed for researchers and drug development professionals. It synthesizes chemical, pharmacological, and analytical data to support experimental design and quality control workflows.

Identity, Synthesis, and Pharmacological Profile

Executive Summary

Scopolamine N-oxide hydrobromide (CAS 6106-81-6) is the N-oxide derivative of the tropane alkaloid scopolamine (hyoscine).[1] While primarily characterized as a degradation product and pharmacopeial impurity in scopolamine formulations, it possesses distinct pharmacological properties. It functions as a muscarinic antagonist with reduced blood-brain barrier (BBB) permeability compared to its parent compound, yet acts as a metabolic reservoir capable of retro-reduction to active scopolamine in vivo. This guide details its synthesis, stability, analytical characterization, and biological implications.

Chemical Identity & Physicochemical Profile

The stereochemistry of the N-oxide moiety is critical for receptor binding affinity and chromatographic separation.

PropertySpecification
Chemical Name (1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0^2,4^]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide
CAS Number 97-75-6 (Parent), 6106-81-6 (Hydrobromide salt)
Molecular Formula C₁₇H₂₁NO₅[1][2][3][4][5][6][7][8][9][10] · HBr
Molecular Weight 319.35 g/mol (Free Base); ~400.26 g/mol (HBr Salt)
Stereochemistry N-Methyl: Axial
Solubility Highly soluble in water and polar organic solvents (Methanol, Ethanol).
LogP (Calc) ~0.8 (Significantly more polar than Scopolamine LogP ~1.2)
pKa ~4.5–5.0 (N-oxide oxygen is weakly basic compared to the tertiary amine of scopolamine pKa ~7.6)

Structural Insight: X-ray crystallography confirms that in the preferred isomer, the N-methyl group occupies the axial position while the oxygen atom is equatorial . This configuration minimizes steric strain with the epoxide bridge, a critical feature for distinguishing it from minor isomers during NMR analysis.

Synthesis & Degradation Pathways

Synthesis Protocol (Oxidation)

The standard synthesis involves the N-oxidation of scopolamine base using hydrogen peroxide. This reaction is sensitive to temperature; excessive heat can lead to opening of the epoxide ring (tropic acid degradation).

Protocol:

  • Dissolution: Dissolve Scopolamine base (1.0 eq) in absolute ethanol.

  • Oxidation: Add 30% Hydrogen Peroxide (H₂O₂, 1.1–3.0 eq) dropwise at 0–4°C.

  • Reaction: Stir at room temperature (25°C) for 3–6 hours. Monitor by TLC or HPLC until starting material is <1%.

  • Quenching: Excess peroxide is decomposed using a catalytic amount of Platinum black or Manganese dioxide (MnO₂), or by washing with sodium sulfite solution if extracting.

  • Isolation: Evaporate solvent under reduced pressure (keep bath <40°C). The residue is crystallized from ethanol/ether to yield Scopolamine N-oxide.

  • Salt Formation: Dissolve residue in ethanol and add equimolar hydrobromic acid (HBr) to precipitate the hydrobromide salt.

Degradation & Metabolic Fate

Scopolamine N-oxide is not an inert endpoint. It serves as a "metabolic prodrug." In hypoxic conditions (e.g., gut lumen) or via hepatic reductases, it undergoes retro-reduction back to the active parent drug, scopolamine.

Scopolamine_Pathway cluster_0 Pharmacological Cycle Scop Scopolamine (Active Drug) NOxide Scopolamine N-Oxide (Impurity/Metabolite) Scop->NOxide Oxidation H2O2 H₂O₂ Oxidation (In Vitro/Storage) H2O2->NOxide NOxide->Scop Retro-Reduction (In Vivo) Tropic Tropic Acid (Hydrolysis Product) NOxide->Tropic Hydrolysis (Extreme pH) Reductase Reductive Metabolism (Gut Flora/Liver) Reductase->Scop

Figure 1: The reversible redox cycle between Scopolamine and its N-oxide derivative.

Pharmacological Profile

Receptor Affinity & Activity

Scopolamine N-oxide retains affinity for muscarinic acetylcholine receptors (mAChRs) but with altered potency and kinetics compared to scopolamine.

  • Mechanism: Competitive antagonism at M1–M5 receptors.

  • Potency: Generally 2–10x less potent than scopolamine in CNS assays due to poor BBB penetration.

  • Peripheral Activity: It exhibits significant peripheral anticholinergic effects (dry mouth, mydriasis) similar to scopolamine methobromide, making it a relevant compound when assessing side effects of degraded formulations.

Toxicology

As a pharmacopeial impurity, its safety profile is linked to anticholinergic toxicity.

  • Symptoms: Mydriasis, tachycardia, xerostomia (dry mouth).

  • LD50: Comparable to scopolamine salts but onset may be delayed if metabolic reduction is required for full systemic toxicity.

Analytical Methodologies (QC & Impurity Profiling)

Accurate quantification is required for regulatory compliance (USP/EP limits). The N-oxide is more polar than the parent, eluting earlier in Reverse Phase (RP) HPLC.

HPLC Protocol (Impurity Profiling)

This method separates Scopolamine N-oxide (Impurity) from Scopolamine and other degradation products (e.g., Aposcopolamine).

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (pH 3.0–5.5)
Mobile Phase B Acetonitrile : Methanol (Varied ratios, e.g., 50:50)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (N-oxide has weak absorption >220 nm)
Retention Time (RT) N-oxide: ~4–6 min
Resolution (Rs) > 2.0 required between N-oxide and Scopolamine
Analytical Workflow Diagram

Analysis_Workflow Sample Drug Substance / Formulation (Scopolamine HBr) Prep Sample Preparation (Dissolve in Mobile Phase) Sample->Prep HPLC RP-HPLC Separation (C18 Column, pH 3.0) Prep->HPLC Detect UV Detection @ 210 nm HPLC->Detect Data Data Analysis Detect->Data Pass Pass: N-oxide < 0.1% Data->Pass Within Limits Fail Fail: N-oxide > 0.1% (Investigate Oxidation) Data->Fail OOS

Figure 2: Quality Control workflow for detecting N-oxide impurities in Scopolamine formulations.

References

  • Chemical Structure & Configuration

    • Huber, C. S., Fodor, G., & Mandava, N. (1971). Absolute Configuration of Scopolamine N-Oxide and of Related Compounds. Canadian Journal of Chemistry. Link

  • Pharmacological Activity & Metabolism

    • Renner, U. D., Oertel, R., & Kirch, W. (2005). Pharmacokinetics and pharmacodynamics in clinical pharmacology.
    • PubChem.[1][5] Scopolamine N-oxide | C17H21NO5.[2][3][5] National Library of Medicine. Link

  • Analytical Methods (HPLC)

    • Krishna, G. V., et al. (2018).[11] Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Asian Journal of Chemistry. Link

  • Synthesis & Oxidation

    • Polonovski, M., & Polonovski, M. (1925). Oxydation des alcaloïdes (Oxidation of alkaloids). Comptes Rendus.
    • Google Patents.[1] Method for synthesizing scopolamine and salts thereof (CN104628718A). Link

  • Regulatory & Impurity Standards

    • European Pharmacopoeia (Ph.[7] Eur.) / USP.[7] Scopolamine Hydrobromide Monograph. (Defines Impurity limits).

    • Axios Research.[4] Scopolamine N-Oxide Reference Standard. Link

Sources

Methodological & Application

Scopolamine N-oxide hydrobromide solubility in DMSO vs water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing Solubilization and Stability of Scopolamine N-oxide Hydrobromide

Executive Summary

Scopolamine N-oxide hydrobromide (CAS: 6106-81-6) is a specific metabolite and muscarinic antagonist used in pharmacological research to differentiate between central and peripheral cholinergic effects.[1] Unlike its parent compound, scopolamine, the N-oxide derivative possesses a polar oxide moiety that alters its solubility profile and blood-brain barrier (BBB) permeability.[1]

This guide addresses a critical bottleneck in experimental reproducibility: the inconsistent solubility data between commercial vendors and physicochemical literature. While hydrobromide salts are typically highly water-soluble, Scopolamine N-oxide HBr exhibits complex behavior where anhydrous DMSO often supports higher stable concentrations (up to ~84 mg/mL) compared to conservative aqueous limits (7 mg/mL), though literature values for water solubility vary significantly.[1] This protocol standardizes the solubilization process to prevent precipitation, hydrolysis, and experimental variability.

Physicochemical Profile & Solubility Data

The following data aggregates vendor-validated specifications with physicochemical literature limits.

PropertySpecification
Chemical Name Scopolamine N-oxide hydrobromide
Molecular Formula C₁₇H₂₁NO₅[1][2][3][4][5][6] · HBr
Molecular Weight 400.26 g/mol
Appearance White to off-white crystalline solid
Solubility in DMSO ~84 mg/mL (200 mM) – Recommended for Stock
Solubility in Water 7 mg/mL - 100 mg/mL * (See Note Below)
Solubility in Ethanol Insoluble / Slightly Soluble
Stability Concern Hygroscopic; Ester hydrolysis in water; N-oxide reduction.[1][2][7]

*Critical Note on Water Solubility: Discrepancies exist in the literature. While physicochemical texts cite water solubility up to 100 mg/mL (10% w/v), commercial vendors (e.g., SelleckChem) often validate only up to 7 mg/mL.[1] This guide recommends a conservative approach for aqueous solutions to ensure stability.

Mechanism of Action: Solvent Interactions

To ensure scientific integrity, one must understand why these solvents behave differently with this compound.

  • The DMSO Advantage (Dipolar Aprotic): DMSO (Dimethyl sulfoxide) effectively solvates the organic tropane skeleton and the polar N-oxide bond without donating protons.[1] This prevents the formation of hydration shells that might stabilize the crystal lattice, allowing for higher concentration stocks. However, DMSO is hygroscopic; absorbed atmospheric water can induce precipitation of the N-oxide.[1]

  • The Water Trap (Protogenic): While the hydrobromide salt dissociates in water, the N-oxide moiety is susceptible to hydrogen bonding that can complicate high-concentration stability.[1] Furthermore, water catalyzes the hydrolysis of the ester linkage between the tropic acid and the scopine ring, a reaction accelerated by deviations in pH or temperature.

Experimental Protocols

Protocol A: Preparation of High-Concentration Master Stock (DMSO)

Best for: Long-term storage (months), In vitro assays.[1]

Reagents:

  • Scopolamine N-oxide HBr (Solid)[1][2][4]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[1]

Procedure:

  • Equilibration: Allow the vial of Scopolamine N-oxide HBr to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the desired amount (e.g., 10 mg) into a sterile, amber glass vial. Plastic microtubes are acceptable for short-term, but glass is preferred for DMSO.[1]

  • Solvent Addition: Add Anhydrous DMSO to achieve a concentration of 50 mM (approx. 20 mg/mL).

    • Calculation: For 10 mg solid, add 500 µL DMSO.

  • Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature (25°C) for 2 minutes. Do not heat above 30°C to avoid N-oxide degradation.[1]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Protocol B: Preparation of Aqueous Working Solution

Best for: Immediate In vivo injection, Acute tissue bath applications.

Reagents:

  • Scopolamine N-oxide HBr (Solid or DMSO Stock)[1]

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.2)[1]

Procedure:

  • Direct Dissolution (Preferred for In Vivo):

    • Weigh solid directly.

    • Add sterile saline to achieve a target concentration of 5 mg/mL (12.5 mM). Note: This is within the safe "Vendor Validated" range.

    • Vortex until clear.[5] Filter sterilize (0.22 µm PVDF or PES membrane) if used for injection.[1]

    • Use immediately. Do not store aqueous solutions for >24 hours.

  • Dilution from DMSO Stock (For In Vitro):

    • Thaw a DMSO aliquot.

    • Dilute at least 1:1000 into the culture medium to keep final DMSO concentration <0.1% (to avoid solvent toxicity).

    • Example: Add 1 µL of 50 mM DMSO stock to 10 mL media = 5 µM final concentration.

Critical Control Points & Troubleshooting

IssueCauseCorrective Action
Precipitation in DMSO DMSO has absorbed moisture from air.[1]Use fresh, anhydrous DMSO. Warm gently to 30°C.
Precipitation in Water Concentration exceeds stable limit (>7 mg/mL).[1]Dilute solution. Add warm saline (37°C) dropwise.
Loss of Potency Hydrolysis of ester bond in water.Never store aqueous solutions. Prepare fresh daily.
Unexpected Toxicity High DMSO volume in in vivo studies.Ensure DMSO final volume is <5% (IP) or <1% (IV).[1] Use Protocol B (Direct Aqueous) for animal work.[1]

Decision Tree: Solvent Selection Workflow

The following diagram outlines the logical decision process for solvent selection based on your downstream application.

SolventSelection Start Start: Scopolamine N-oxide HBr AppCheck Determine Application Start->AppCheck InVitro In Vitro / Cell Culture AppCheck->InVitro High Conc. Needed InVivo In Vivo / Animal Study AppCheck->InVivo Avoid Solvent Toxicity StockPrep Prepare Master Stock (50 mM in Anhydrous DMSO) InVitro->StockPrep DirectAq Direct Dissolution in Saline (Max 5 mg/mL) InVivo->DirectAq Storage Store Aliquots at -20°C StockPrep->Storage Dilution Dilute 1:1000 in Media (Final DMSO < 0.1%) Storage->Dilution On Day of Exp Filter Sterile Filter (0.22 µm) DirectAq->Filter Inject Immediate Injection (Do Not Store) Filter->Inject

Figure 1: Decision matrix for solubilization strategies ensuring compound stability and physiological compatibility.

References

  • National Institutes of Health (NIH) - PubChem. Aminoxyscopolamine hydrobromide (Compound Summary). Retrieved from [Link][1]

  • DrugFuture. Scopolamine N-Oxide Properties and Literature. Retrieved from [Link][1]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. (Reference for DMSO stock stability). Retrieved from [Link][1]

Sources

Preparation of Scopolamine N-oxide Hydrobromide Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of Scopolamine N-oxide hydrobromide stock solutions. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical steps and scientific rationale necessary to ensure the accuracy, stability, and reliability of these solutions for experimental use. By integrating best practices in laboratory safety, solution preparation, and analytical validation, this guide serves as an essential resource for working with this potent tropane alkaloid derivative.

Introduction: The Significance of Precise Stock Solutions

Scopolamine N-oxide, a derivative of scopolamine, is a valuable tool in pharmacological research, particularly in the study of cholinergic systems. As a muscarinic antagonist, its activity is being explored in various therapeutic areas. The hydrobromide salt form enhances its solubility and stability, making it suitable for the preparation of aqueous stock solutions.

The accuracy and purity of stock solutions are paramount in any experimental setting. Inaccurate concentrations can lead to erroneous and irreproducible results, wasting valuable time and resources. This application note provides a robust framework for the preparation of Scopolamine N-oxide hydrobromide stock solutions, emphasizing the scientific principles that underpin each step of the process.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Scopolamine N-oxide hydrobromide is fundamental to its proper handling and the preparation of stable solutions.

PropertyValueSource
Molecular Formula C₁₇H₂₂BrNO₅PubChem
Molecular Weight 400.27 g/mol PubChem
Appearance White to off-white crystalline powderInternal Data
Solubility in Water SolublePubChem
Solubility in DMSO SolubleInternal Data
Storage Temperature 2-8°C, protect from lightInferred from Scopolamine Hydrobromide data

Safety and Handling: A Commitment to Laboratory Well-being

Scopolamine N-oxide hydrobromide, as a potent alkaloid, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following precautions are based on guidelines for handling similar potent compounds and information from Safety Data Sheets (SDS) for Scopolamine Hydrobromide.[1][2][3][4][5]

3.1. Personal Protective Equipment (PPE)

  • Gloves: Nitrile or latex gloves should be worn at all times to prevent skin contact.

  • Lab Coat: A clean, buttoned lab coat is mandatory to protect clothing and skin.

  • Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye exposure.

  • Respiratory Protection: For handling larger quantities of the powder or when there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

3.2. Engineering Controls

  • Chemical Fume Hood: All weighing and initial dissolution steps should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

3.3. Spill and Waste Disposal

  • Spill Cleanup: In case of a spill, decontaminate the area with a suitable laboratory detergent and dispose of the cleaning materials as hazardous waste.

  • Waste Disposal: All waste materials, including empty vials, contaminated PPE, and unused solutions, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Protocol for the Preparation of a 10 mM Aqueous Stock Solution

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of Scopolamine N-oxide hydrobromide in sterile, nuclease-free water.

4.1. Required Materials and Equipment

  • Scopolamine N-oxide hydrobromide powder (high purity)

  • Sterile, nuclease-free water (e.g., cell culture grade)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Amber or light-blocking storage vials

4.2. Step-by-Step Procedure

  • Pre-calculation: Determine the mass of Scopolamine N-oxide hydrobromide required. For a 10 mM solution in 10 mL:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 400.27 g/mol = 0.0040027 g = 4.00 mg

  • Weighing: In a chemical fume hood, carefully weigh out 4.00 mg of Scopolamine N-oxide hydrobromide powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of sterile, nuclease-free water to the flask.

    • Gently swirl the flask to dissolve the powder. If necessary, vortex at a low speed for 30-60 seconds. Visually inspect to ensure complete dissolution.

  • Bringing to Volume: Once the powder is completely dissolved, add sterile, nuclease-free water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile conical tube. This step removes any potential microbial contamination and undissolved particulates.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into appropriately sized amber or light-blocking vials to avoid repeated freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, date of preparation, and initials of the preparer.

    • Store the aliquots at -20°C for long-term storage. For short-term use (up to one week), storage at 2-8°C is acceptable.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_processing Processing & Storage Calculate_Mass 1. Calculate Mass (e.g., 4.00 mg for 10 mL of 10 mM) Weigh_Powder 2. Weigh Powder (in chemical fume hood) Calculate_Mass->Weigh_Powder Dissolve 3. Dissolve in Solvent (e.g., 7-8 mL water) Weigh_Powder->Dissolve Bring_to_Volume 4. Bring to Final Volume (e.g., 10 mL) Dissolve->Bring_to_Volume Homogenize 5. Homogenize (invert 10-15 times) Bring_to_Volume->Homogenize Sterile_Filter 6. Sterile Filter (0.22 µm filter) Homogenize->Sterile_Filter Aliquot 7. Aliquot (into amber vials) Sterile_Filter->Aliquot Store 8. Store (-20°C or 2-8°C) Aliquot->Store

Caption: Workflow for preparing Scopolamine N-oxide hydrobromide stock solution.

Quality Control and Validation: Ensuring Accuracy and Purity

To ensure the integrity of experimental data, it is crucial to verify the concentration and purity of the prepared stock solution. High-Performance Liquid Chromatography (HPLC) is a widely accepted method for this purpose.

5.1. HPLC Method for Concentration Verification

The following is a general HPLC method that can be adapted for the analysis of Scopolamine N-oxide hydrobromide. Method optimization may be required based on the specific instrumentation and column used.

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)Provides good separation for polar and non-polar compounds.
Mobile Phase Isocratic mixture of acetonitrile and a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid)The organic modifier and buffer system are chosen to achieve good peak shape and retention.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 215 nmScopolamine and its derivatives have a UV absorbance maximum in this region.
Column Temp. 25°CRoom temperature is often sufficient, but temperature control ensures reproducibility.

5.2. Validation Protocol

  • Standard Curve Preparation: Prepare a series of known concentrations of Scopolamine N-oxide hydrobromide (e.g., from a certified reference standard) in the mobile phase.

  • Linearity: Inject the standards and plot the peak area versus concentration. The R² value should be ≥ 0.999, indicating a linear response.

  • Accuracy: Analyze a sample of a known concentration (prepared independently) and compare the measured concentration to the theoretical concentration. The accuracy should be within ± 5%.

  • Precision: Perform multiple injections of the same sample. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

  • Stock Solution Analysis: Dilute an aliquot of the newly prepared stock solution to fall within the linear range of the standard curve and analyze it by HPLC. The determined concentration should be within ± 5% of the target concentration.

Quality Control Workflow

G cluster_qc Quality Control Prepare_Standards 1. Prepare Calibration Standards Generate_Curve 2. Generate Standard Curve (Linearity ≥ 0.999) Prepare_Standards->Generate_Curve Analyze_Stock 3. Analyze Diluted Stock Solution Generate_Curve->Analyze_Stock Verify_Concentration 4. Verify Concentration (within ± 5% of target) Analyze_Stock->Verify_Concentration

Caption: Workflow for the quality control of Scopolamine N-oxide hydrobromide stock solution.

Storage and Stability: Preserving the Integrity of Your Stock

The stability of Scopolamine N-oxide hydrobromide solutions is critical for the long-term validity of experimental results. Based on data for the closely related Scopolamine hydrobromide, the following storage conditions are recommended.[6][7]

  • Long-term Storage (-20°C): For storage periods longer than one week, aliquots should be stored at -20°C. At this temperature, aqueous solutions of scopolamine hydrobromide are reported to be stable for up to 3 months.[6]

  • Short-term Storage (2-8°C): For daily use, an aliquot can be stored at 2-8°C for up to one week.

  • Light Protection: Scopolamine and its derivatives are known to be light-sensitive.[6][7] Therefore, always store solutions in amber or other light-blocking vials.

  • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

It is best practice to perform periodic re-analysis of the stock solution to confirm its concentration, especially for long-term studies.

Conclusion: A Foundation for Reliable Research

The preparation of accurate and stable stock solutions of Scopolamine N-oxide hydrobromide is a fundamental prerequisite for reliable and reproducible research. By adhering to the detailed protocols for preparation, handling, validation, and storage outlined in this application note, researchers can have confidence in the integrity of their experimental starting materials. A commitment to these principles of scientific integrity and laboratory safety will ultimately contribute to the generation of high-quality, impactful scientific data.

References

  • PubChem. (n.d.). Scopolamine N-oxide hydrobromide. National Center for Biotechnology Information.
  • PubChem. (n.d.). Scopolamine hydrobromide. National Center for Biotechnology Information.
  • Fisher Scientific. (2021). Safety Data Sheet: Scopolamine hydrobromide.
  • ResearchGate. (2018). How stable is scopolamine hydrobromide (Sigma S0929) stock solution (dissolved in water) stored at -20 degrees C? Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). Scopolamine Hydrobromide.
  • National Oceanic and Atmospheric Administration. (n.d.). Cameo Chemicals: Scopolamine Hydrobromide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Scopolamine hydrobromide trihydrate.
  • PCCA. (n.d.). Safety Data Sheet: Scopolamine Hydrobromide USP Trihydrate.
  • Cole-Parmer. (2005). Material Safety Data Sheet: Scopolamine Hydrobromide Trihydrate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Scopolamine Hydrobromide Trihydrate.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: Scopolamine hydrobromide.
  • Lebanese Ministry of Public Health. (2017). Guidelines on Good Laboratory Practices for Pharmaceutical Quality Control Laboratories in Lebanon.
  • World Health Organization. (n.d.). Good Laboratory Practices.

Sources

In vitro receptor binding assays using Scopolamine N-oxide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Muscarinic Receptor Affinity using Scopolamine N-oxide Hydrobromide

Abstract & Introduction

This application note details the methodological framework for evaluating the binding affinity (


) of Scopolamine N-oxide hydrobromide  (Hyoscine N-oxide) at muscarinic acetylcholine receptors (mAChRs).

Scopolamine N-oxide is a polar derivative and metabolite of the non-selective muscarinic antagonist scopolamine. Unlike its parent compound, the N-oxide moiety renders the molecule less lipophilic, significantly reducing its ability to cross the blood-brain barrier (BBB) in vivo. However, in drug discovery, it is critical to characterize its intrinsic affinity in vitro to distinguish between central and peripheral pharmacodynamics or to assess metabolite activity.

This guide utilizes a Radioligand Competition Binding Assay , employing the high-affinity antagonist


-N-Methylscopolamine (

-NMS)
as the tracer. This system is self-validating through the use of internal reference standards and specific non-specific binding (NSB) controls.

Compound Properties & Handling

Compound: Scopolamine N-oxide hydrobromide CAS: 6106-81-6 (Generic) / Specific salt forms vary Formula:


Molecular Weight:  ~384.27  g/mol  (anhydrous basis) / ~402.28  g/mol  (monohydrate)
Storage:  -20°C, Desiccated, Protected from Light.

Expertise Note: The N-oxide bond is potentially labile under high thermal stress or strong reducing conditions. Avoid autoclaving solutions containing the compound. Prepare fresh working solutions in assay buffer; if DMSO is required for stock (up to 100 mM), minimize freeze-thaw cycles to prevent degradation to scopolamine.

Experimental Logic & Workflow

The objective is to determine the concentration of Scopolamine N-oxide required to displace 50% of the radioligand (


-NMS) from the receptor (

), which is then converted to the inhibition constant (

).
Workflow Diagram

BindingAssayWorkflow Prep 1. Membrane Prep (CHO-hM1 or Rat Brain) Incubate 4. Equilibrium Binding (2h @ 25°C) Prep->Incubate Ligand 2. Tracer Prep [3H]-NMS (~0.2 nM) Ligand->Incubate Comp 3. Competitor Prep Scopolamine N-oxide (10^-11 to 10^-4 M) Comp->Incubate Filter 5. Rapid Filtration (GF/B + PEI) Incubate->Filter Terminate Count 6. LSC Counting (CPM -> DPM) Filter->Count Quantify

Caption: Step-by-step workflow for the radioligand competition binding assay.

Detailed Protocol

Reagents and Buffer Preparation[1][2]
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
    • Why:

      
       stabilizes the receptor-G-protein complex (though less critical for antagonist binding, it maintains membrane integrity).
      
  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS).[1] Specific Activity ~80 Ci/mmol.
    • Target Concentration: 0.2 nM (Approx.

      
       of NMS for M1 receptors).
      
  • Non-Specific Binding (NSB) Control: Atropine sulfate (1

    
     final).[1]
    
  • Receptor Source: CHO cell membranes stably expressing human M1 muscarinic receptors (or rat cortical homogenates).

Plate Setup (96-well format)

To ensure statistical robustness, run all points in triplicate .

Well TypeContentsPurpose
Total Binding (TB) Membrane +

-NMS + Vehicle
Measures max radioligand binding in absence of competitor.
Non-Specific (NSB) Membrane +

-NMS + 1

Atropine
Measures binding to filters/non-receptor sites.[1]
Test (Curves) Membrane +

-NMS + Scopolamine N-oxide
The experimental variable (10 concentrations).
Step-by-Step Procedure
  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

    • Expertise: Scopolamine and its derivatives are positively charged amines. They stick to untreated glass fibers. PEI coats the filter with positive charge, repelling the ligand and reducing background noise (NSB).

  • Membrane Dilution: Thaw membranes and dilute in Assay Buffer to yield ~5-10

    
     protein per well. Keep on ice.
    
  • Assay Assembly (Total Vol: 200

    
    ): 
    
    • Add 50

      
       Scopolamine N-oxide (serial dilution: 
      
      
      
      to
      
      
      ).
    • Add 50

      
      
      
      
      
      -NMS (Final conc: 0.2 nM).
    • Add 100

      
       Membrane suspension (Start reaction).
      
  • Incubation: Incubate for 120 minutes at 25°C (Room Temp) .

    • Trustworthiness Check: Equilibrium is crucial. If the temperature fluctuates,

      
       changes. Use a controlled incubator or water bath.
      
  • Termination: Harvest using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

    • Note: Rapid washing (<10 sec) prevents dissociation of the bound ligand.

  • Counting: Dry filters, add scintillant (e.g., Microscint-20), and count on a Liquid Scintillation Counter (LSC) for 1 min/well.

Data Analysis & Interpretation

The Competition Model

The assay relies on the Law of Mass Action. As the concentration of Scopolamine N-oxide increases, it competes with


-NMS for the orthosteric binding site.

CompetitionLogic R Receptor (M1) RL RL Complex (Signal) R->RL + L (kD) RI RI Complex (Silent) R->RI + I (Ki) L Radioligand ([3H]-NMS) I Inhibitor (Scop N-oxide)

Caption: Competitive binding mechanism. The Inhibitor (I) reduces the formation of the Signal complex (RL).

Calculations
  • Specific Binding (SB):

    
    
    
  • Percent Inhibition:

    
    
    
  • Curve Fitting: Fit data to a one-site competition model (4-parameter logistic) to find

    
    .
    
  • Cheng-Prusoff Correction (Crucial):

    
    
    
    • 
      : Affinity of Scopolamine N-oxide.
      
    • 
      : Concentration of 
      
      
      
      -NMS used (0.2 nM).
    • 
      : Dissociation constant of 
      
      
      
      -NMS (determined from Saturation Binding, typically ~0.2 nM).

Troubleshooting & Self-Validation

IssuePossible CauseSolution
High NSB (>20% of Total) Ligand sticking to filters.Ensure filters are PEI-soaked. Use polypropylene plates, not polystyrene.
Low Total Binding Receptor degradation or low expression.Use protease inhibitors in prep. Verify protein conc. Do not re-freeze membranes.
Hill Slope << 1.0 Negative cooperativity or multiple sites.Check if Scopolamine N-oxide binds allosterically or if tissue contains mixed M-subtypes.
Ligand Depletion Too much receptor added.Ensure Total Binding is <10% of total radioactivity added to the well.

References

  • IUPHAR/BPS Guide to Pharmacology. Acetylcholine receptors (muscarinic). [Link]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocols: Muscarinic Receptor Binding. [Link]

  • PubChem. Scopolamine N-oxide hydrobromide (Compound Summary). [Link]

  • Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at cell surface receptors. British Journal of Pharmacology. [Link]

Sources

Application Note: Synthesis and Purification of Scopolamine N-Oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for pharmaceutical researchers and analytical scientists requiring high-purity Scopolamine N-oxide Hydrobromide for use as a reference standard in impurity profiling (HPLC/LC-MS) or metabolic stability studies.[1][2]

This protocol details the semi-synthetic preparation of Scopolamine N-oxide from Scopolamine Hydrobromide, focusing on the N-oxidation of the tertiary tropane nitrogen followed by hydrobromide salt formation.[1]

Introduction & Mechanistic Insight

Scopolamine (Hyoscine) is a tropane alkaloid widely used for motion sickness and postoperative nausea.[1][2] In pharmaceutical development, the N-oxide derivative (Scopolamine N-oxide) is a critical critical quality attribute (CQA) that must be monitored as a degradation product and metabolite.

Mechanistic Causality: The synthesis relies on the nucleophilic attack of the tertiary amine lone pair on an electrophilic oxygen source.

  • Challenge: The tropane ring system of scopolamine is sterically hindered and contains a sensitive epoxide bridge (scopine moiety) and an ester linkage.[2] Strong oxidants or harsh acids can cleave the ester (hydrolysis) or open the epoxide.

  • Solution: We utilize Hydrogen Peroxide (H₂O₂) or m-Chloroperbenzoic acid (mCPBA) under mild, controlled conditions.[1][2] H₂O₂ is preferred for "green" chemistry and ease of workup, while mCPBA often provides faster kinetics in organic solvents. This protocol utilizes the H₂O₂ method to minimize organic byproducts.

  • Stereochemistry: The oxidation creates a new chiral center at the nitrogen. Due to the rigid bicyclic structure, the oxidant preferentially approaches from the less hindered face, typically yielding the specific diastereomer required for regulatory reference standards.

Safety & Handling (Crucial)

  • Toxicity: Scopolamine and its derivatives are potent anticholinergics. Exposure can cause mydriasis (dilated pupils), tachycardia, hallucinations, and delirium.[1] All operations must be performed in a certified chemical fume hood. [2]

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[1]

  • Reactivity: 30% Hydrogen Peroxide is a strong oxidizer. Avoid contact with metals and organic combustibles.

Experimental Protocol

Phase A: Preparation of Scopolamine Free Base

Rationale: The starting material is typically Scopolamine Hydrobromide. The amine must be in its free base form (unprotonated) to act as a nucleophile for oxidation.[2]

  • Dissolution: Dissolve 5.0 g (approx. 11.4 mmol) of Scopolamine Hydrobromide Trihydrate in 50 mL of distilled water.[2]

  • Basification: Cool the solution to 5°C. Slowly add 2M Sodium Carbonate (

    
    ) solution dropwise with stirring until pH 9–10 is reached.
    
    • Note: Avoid strong hydroxides (NaOH) to prevent ester hydrolysis.[1][2]

  • Extraction: Extract the aqueous layer three times with 30 mL of Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ).[1][2]
  • Drying: Combine organic layers, dry over anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Evaporation: Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C) to yield Scopolamine Free Base as a viscous oil.

Phase B: N-Oxidation Reaction

Rationale: Controlled oxidation using dilute peroxide prevents over-oxidation or degradation of the epoxide bridge.[1][2]

  • Reaction Setup: Dissolve the Scopolamine Free Base (approx. 3.0 g) in 20 mL of Ethanol (EtOH).

  • Oxidant Addition: Add 1.5 equivalents of 30% Hydrogen Peroxide (

    
    ) dropwise.[1][2]
    
    • Stoichiometry: ~1.5 mL of 30%

      
       (approx. 14-15 mmol).[1][2]
      
  • Incubation: Stir the reaction mixture at room temperature (20–25°C) for 24 hours.

    • Monitoring: Monitor reaction progress via TLC (Mobile phase:

      
      :MeOH:NH
      
      
      
      OH 80:20:1) or HPLC.[1][2] The N-oxide is more polar and will have a lower Rf value than the starting material.[2]
  • Quenching: Once conversion is >98%, add a catalytic amount of Platinum black or Manganese Dioxide (

    
    ) to decompose excess peroxide (bubbling will cease).[1] Filter off the catalyst.
    
  • Concentration: Evaporate the solvent under vacuum to obtain the crude Scopolamine N-oxide as a residue.

Phase C: Hydrobromide Salt Formation & Purification

Rationale: The N-oxide is stabilized and purified as the hydrobromide salt, matching the pharmaceutical salt form of the parent drug.

  • Salting: Dissolve the crude residue in a minimum volume of dry Ethanol (approx. 10 mL).

  • Acidification: Add 48% Hydrobromic Acid (HBr) dropwise until the solution is slightly acidic (pH ~4–5).

  • Crystallization: Slowly add Diethyl Ether or Acetone as an anti-solvent until turbidity is observed. Store at 4°C overnight to induce crystallization.

  • Filtration: Filter the white crystalline solid.

  • Recrystallization: Recrystallize from Ethanol/Ether to achieve pharmaceutical-grade purity (>99%).

  • Drying: Dry the crystals in a vacuum desiccator over

    
     to remove trace moisture.
    

Data Presentation & Analysis

Table 1: Process Parameters and Specifications
ParameterSpecification / ValueNotes
Starting Material Scopolamine HBr TrihydrateCAS: 6533-68-2
Reagent 30% Hydrogen PeroxideExcess (1.5 eq) ensures completion
Solvent System Ethanol (Reaction) / Ether (Cryst.)[1][2]Avoids chlorinated solvents in final step
Reaction Time 24 HoursSlow oxidation protects epoxide
Yield 75% - 85%Typical for H2O2 method
Appearance White Crystalline SolidHygroscopic
Melting Point ~195°C (dec.)[1][2]Distinct from Scopolamine HBr (~197°C)
Storage -20°C, DesiccatedN-oxides can be thermally unstable

Visualization of Workflows

Figure 1: Chemical Transformation Pathway

This diagram illustrates the logical flow from the parent salt to the final N-oxide salt, highlighting the critical intermediate free-base state.[2]

ScopolamineSynthesis Start Scopolamine HBr (Starting Material) Base Scopolamine Free Base Start->Base 1. Na2CO3 (pH 9) 2. Extraction (CHCl3) Oxidation Reaction: N-Oxidation Base->Oxidation Dissolve in EtOH NOxideBase Scopolamine N-Oxide (Base) Oxidation->NOxideBase + H2O2 (30%) 24h @ RT Final Scopolamine N-Oxide Hydrobromide NOxideBase->Final 1. + HBr (pH 4) 2. Crystallization

Caption: Step-by-step synthetic pathway from Scopolamine HBr to Scopolamine N-oxide HBr.

Figure 2: Impurity Profiling Logic (HPLC)

This diagram demonstrates how the synthesized standard is used to validate pharmaceutical purity.

ImpurityLogic DrugSample Pharma Drug Sample HPLC HPLC/LC-MS Analysis DrugSample->HPLC UnknownPeak Unknown Peak (RT < Main Peak) HPLC->UnknownPeak Detection Validation Peak Identification & Quantification UnknownPeak->Validation Retention Time Match RefStd Scopolamine N-Oxide Reference Standard RefStd->HPLC Co-injection RefStd->Validation Spectral Match

Caption: Analytical workflow for identifying N-oxide impurities using the synthesized reference standard.

References

  • ChemicalBook. (2025).[1][2] Scopolamine N-oxide Properties and Applications. Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for Scopolamine. Retrieved from [1][2]

  • Santa Cruz Biotechnology. (n.d.).[1] Scopolamine N-oxide Product Data. Retrieved from [1][2][3]

  • U.S. National Library of Medicine. (2013).[1] Scopolamine - Medical Countermeasures Database. Retrieved from [1][2]

  • CymitQuimica. (n.d.).[1] Scopolamine N-oxide Analytical Standard. Retrieved from [1][2]

Sources

Application Note: Handling and Storage Stability of Scopolamine N-oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Scopolamine N-oxide hydrobromide (also known as Genoscopolamine) is a primary metabolite and synthetic impurity of the tropane alkaloid Scopolamine. Unlike its parent compound, the N-oxide possesses a polar coordinate covalent N-O bond, rendering it significantly more hydrophilic and chemically reactive.[1] This guide provides a rigorous technical framework for the handling, storage, and analytical validation of Scopolamine N-oxide hydrobromide. It addresses the compound's susceptibility to photo-degradation, hygroscopic instability, and thermal elimination, offering self-validating protocols for researchers in toxicology, forensic analysis, and pharmaceutical quality control.[1]

Physicochemical Profile

Understanding the fundamental properties of Scopolamine N-oxide is a prerequisite for ensuring data integrity.

PropertySpecificationCritical Note
CAS Number 6106-81-6 (Salt); 97-75-6 (Free Base)Ensure CAS matches salt form (HBr) for MW calculations.[1]
Molecular Formula C₁₇H₂₁NO₅[1][2][3] · HBrStoichiometry affects gravimetric preparation.[1]
Molecular Weight ~400.26 g/mol (Salt)Use this value for molarity calculations, not the free base (319.35).[1]
Appearance White to off-white crystalline powderYellowing indicates photo-oxidation or thermal degradation.[1]
Solubility Water (>50 mg/mL), Ethanol, DMSOHygroscopic: Absorbs atmospheric moisture rapidly.[1]
pKa ~3.2 (3% aq.[1][3] solution)Acidic in solution due to HBr counterion.[1]
Melting Point 195°C (Decomposes)Do not heat to dry; thermal elimination occurs before melting.[1]

Stability Mechanisms & Degradation Logic

Scopolamine N-oxide is thermodynamically less stable than Scopolamine due to the N-oxide moiety.[1] Three primary degradation vectors must be controlled:

  • Photo-Chemical Reduction/Cleavage: Exposure to UV/VIS light promotes radical formation, leading to N-O bond cleavage (reverting to Scopolamine) or complex ring fragmentation.[1]

  • Hydrolysis (Ester Cleavage): The ester linkage between the tropic acid moiety and the scopine ring is susceptible to hydrolytic cleavage, accelerated by extreme pH (both acidic and basic) and temperature.

  • Thermal Elimination (Cope Elimination): While less common in salts than free bases, N-oxides can undergo Cope elimination at elevated temperatures, yielding a hydroxylamine and an alkene.[1]

Diagram 1: Degradation Pathways

The following logic tree illustrates the critical degradation checkpoints.

DegradationPathways SNO Scopolamine N-oxide (Intact) Light UV/Light Exposure SNO->Light Heat Heat (>40°C) SNO->Heat Hydrolysis Aq. Hydrolysis (pH <3 or >8) SNO->Hydrolysis Scop Scopolamine (Reduction Product) Light->Scop Photolysis/Reduction Elim Cope Elimination Products Heat->Elim Thermal Degradation Tropic Tropic Acid + Scopine N-oxide Hydrolysis->Tropic Ester Cleavage

Caption: Primary degradation vectors for Scopolamine N-oxide. Note that photoreduction can revert the N-oxide to the parent Scopolamine, confounding metabolic studies.

Handling Protocol

Objective: To manipulate the substance without inducing degradation or compromising user safety. Safety Alert: Scopolamine N-oxide is a potent anticholinergic.[1] It is fatal if swallowed or inhaled (Category 1/2).[1]

Environmental Control[1]
  • Lighting: Perform all weighing and solubilization under amber light or in a hood with UV filters.[1]

  • Atmosphere: Use a glove box or a dedicated desiccator for opening vials.[1] The substance is hygroscopic; moisture absorption alters the effective mass.

Solubilization Workflow
  • Equilibration: Allow the storage vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent condensation.

  • Weighing: Use an anti-static microbalance. Do not return excess powder to the stock vial.

  • Solvent Choice:

    • Preferred: Water or 0.1M Phosphate Buffer (pH 6.0).[1]

    • Alternative: DMSO (Use fresh, anhydrous DMSO; stored DMSO absorbs water).[1]

  • Dissolution: Vortex gently. Do not sonicate for >30 seconds, as localized heating can initiate degradation.[1]

Diagram 2: Safe Handling Workflow

HandlingWorkflow Start Remove from -20°C Storage Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Prevent Condensation Open Open in Fume Hood (Amber Light) Equilibrate->Open Weigh Weigh Mass (Anti-static) Open->Weigh Dissolve Dissolve (Cold Buffer/Water) Weigh->Dissolve Avoid Heat Aliquot Aliquot into Amber Vials Dissolve->Aliquot Freeze Flash Freeze & Store -20°C Aliquot->Freeze

Caption: Step-by-step workflow to minimize moisture uptake and thermal stress during preparation.

Storage Protocol

Solid State Storage
  • Temperature: -20°C (Long-term: up to 3 years).[1][4]

  • Container: Amber glass vial with a Teflon-lined screw cap.[1] Seal with Parafilm to reduce gas exchange.[1]

  • Desiccation: Store the vial inside a secondary container (jar) containing active silica gel or molecular sieves.

Solution Storage
  • Stability Window:

    • 4°C (Refrigerated): Use within 24-48 hours.[1]

    • -20°C (Frozen): Stable for ~1 month.[1]

    • -80°C (Deep Freeze): Stable for ~6-12 months.[1]

  • Buffer: Avoid alkaline buffers (pH > 7.[1]5) which accelerate ester hydrolysis.[1] Phosphate buffered saline (PBS) at pH 6.0-6.5 is optimal.[1]

  • Freeze-Thaw: Limit to one freeze-thaw cycle. Aliquot stock solutions immediately after preparation to avoid repeated cycling.

Analytical Validation Protocol (HPLC)

Objective: To verify purity and detect degradation products (Scopolamine or Tropic Acid) before experimental use.[1]

Method Parameters[2][5][6]
  • Column: C18 Reverse Phase (e.g., Zorbax Rx-SIL or Eurospher C18), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: 40 mM Ammonium Acetate (adjusted to pH 6.5 with Acetic Acid).

    • Solvent B: Acetonitrile (HPLC Grade).[1]

    • Ratio: Isocratic 50:50 (A:B) or Gradient (Start 90:10 A:B to 20:80).[1]

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV at 210 nm (Maximal absorbance for tropane alkaloids).[1]

  • Temperature: 25°C.

Expected Results & Causality
  • Elution Order: Scopolamine N-oxide is more polar than Scopolamine.[1]

    • Scopolamine N-oxide:[1][2][3][6] Elutes earlier (e.g., ~4.5 - 5.0 min).

    • Scopolamine (Parent):[1][2][7][8] Elutes later (e.g., ~6.0 - 7.0 min).

  • Pass Criteria:

    • Main peak area > 98%.[1]

    • Scopolamine peak < 0.5% (Indicates no reduction).[1][9]

    • Fronting peaks (Indicates hydrolysis products like Tropic acid).[1]

References

  • PubChem. Scopolamine N-oxide - Compound Summary (CID 3000667).[1] National Library of Medicine.[1] [Link][1]

  • ResearchGate. Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. [Link]

Sources

Application Note: Scopolamine N-oxide Hydrobromide Formulation for Behavioral Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise formulation and experimental logic of using Scopolamine N-oxide hydrobromide . Unlike standard protocols that merely list steps, this guide emphasizes the mechanistic rationale (why you are doing it) and control logic (how to prove your data is valid).

Introduction & Experimental Rationale

In neuropharmacology, Scopolamine hydrobromide is the gold standard for inducing transient cognitive impairment (amnesia) to model Alzheimer’s-like cholinergic deficits. It works by non-selectively blocking muscarinic acetylcholine receptors (mAChRs).

However, Scopolamine acts both centrally (crossing the Blood-Brain Barrier - BBB) and peripherally . This creates a confounding variable: Is the observed behavioral deficit due to central memory blockade or peripheral stress (e.g., dry mouth, blurred vision, tachycardia)?

The Solution: Scopolamine N-oxide hydrobromide is a structural analog of scopolamine. Due to the N-oxide moiety, it is more polar and hydrophilic, which significantly restricts its ability to cross the BBB.

  • Scopolamine: Blocks CNS + PNS receptors.

  • Scopolamine N-oxide: Blocks PNS receptors only (at equivalent doses).

Experimental Logic: If Scopolamine impairs memory but Scopolamine N-oxide does not, the impairment is confirmed to be centrally mediated.

Mechanism of Action Diagram

BBB_Mechanism cluster_blood Systemic Circulation (Periphery) cluster_brain Central Nervous System (Brain) Scop Scopolamine HBr PNS_Rec Peripheral mAChRs (Heart, Gut, Eye) Scop->PNS_Rec Blocks BBB Blood-Brain Barrier Scop->BBB Permeable ScopNO Scopolamine N-oxide HBr ScopNO->PNS_Rec Blocks ScopNO->BBB Impermeable CNS_Rec Central mAChRs (Hippocampus/Cortex) Memory Memory Encoding CNS_Rec->Memory Inhibits BBB->CNS_Rec Access Granted

Caption: Differential BBB permeability allows Scopolamine N-oxide to isolate peripheral effects, validating central cholinergic mechanisms.

Chemical & Physical Properties[3][4][5][6]

Understanding the material is critical for accurate dosing. The N-oxide form has a higher molecular weight than the parent compound; dose calculations must account for this if strict equimolar comparisons are required.

PropertySpecificationNotes
Compound Name Scopolamine N-oxide hydrobromideOften listed as (-)-Scopolamine N-oxide HBr
CAS Number 6106-81-6Verify against Certificate of Analysis (CoA)
Molecular Weight ~400.27 g/mol (Anhydrous)Parent Scopolamine HBr is ~384.27 g/mol .[1]
Solubility > 50 mg/mL in Water/SalineHighly soluble; no DMSO required.
Appearance White crystalline powderDiscard if yellow/brown (oxidation).
Stability Hygroscopic; Light SensitiveCritical: Prepare fresh daily.

Formulation Protocol

Objective: Prepare a 1.0 mg/mL solution for Intraperitoneal (i.p.) injection in mice/rats.

Reagents & Equipment
  • Scopolamine N-oxide Hydrobromide (Purity >98%).

  • Sterile 0.9% Sodium Chloride (Saline) - Vehicle.

  • 0.22 µm Syringe Filter (PES or Nylon membrane).

  • Sterile amber glass vials (to protect from light).

Step-by-Step Procedure
Step 1: Molar Correction (Optional but Recommended)

To achieve a scientifically rigorous control, you should administer an equimolar dose to the parent scopolamine.

  • Correction Factor: MW(N-oxide) / MW(Parent) ≈ 400.27 / 384.27 ≈ 1.04 .

  • Implication: If your Scopolamine dose is 1.0 mg/kg, your N-oxide dose should be 1.04 mg/kg .

  • Note: For general screening, a 1:1 weight ratio is often accepted, but the correction factor adds precision.

Step 2: Weighing and Dissolution
  • Calculate the required volume.[2] (Example: 10 mice @ 30g each = 300g total mass. Dose 10 mL/kg = 3 mL total. Prepare 5 mL to account for dead volume).

  • Weigh 5.2 mg of Scopolamine N-oxide HBr (for a 1.04 mg/mL concentration).

  • Add 5.0 mL of Sterile 0.9% Saline.

  • Vortex gently for 30 seconds. The powder should dissolve instantly. Do not sonicate unless necessary, as heat can degrade N-oxides.

Step 3: Filtration (The "Self-Validating" Step)
  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm syringe filter .

  • Dispense into a sterile amber vial.

    • Why? This removes particulate matter and ensures sterility, preventing inflammation-induced sickness behavior which could confound memory tests.

Step 4: Quality Control
  • Visual Check: Solution must be crystal clear. Cloudiness indicates precipitation or impurities.

  • pH Check: Spot test on pH paper. Should be approx. 5.5 – 7.0. If < 4.0, buffering with PBS may be required to prevent injection site irritation.

In Vivo Administration Protocol

Dosing Parameters
  • Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

  • Volume: Standard is 10 mL/kg for mice; 1-2 mL/kg for rats.

  • Timing: Administer 30–45 minutes prior to the behavioral trial (e.g., Morris Water Maze, Y-Maze, Passive Avoidance).

Experimental Workflow Diagram

Protocol_Workflow cluster_prep Formulation (Fresh) cluster_animal Animal Phase start Start: T-minus 60 mins weigh Weigh Scopolamine N-oxide (Apply 1.04x Correction) start->weigh dissolve Dissolve in 0.9% Saline (Protect from Light) weigh->dissolve filter Filter (0.22 µm) Into Amber Vial dissolve->filter inject Injection (i.p.) T-minus 30 mins filter->inject wait Absorption Period (Quiet Environment) inject->wait test Behavioral Assay (e.g., Y-Maze) wait->test

Caption: Temporal workflow ensuring peak plasma concentration coincides with behavioral testing.

Troubleshooting & Scientific Integrity

Validating the Control (The "E-E-A-T" Check)

How do you know the Scopolamine N-oxide worked as a peripheral control?

  • Peripheral Signs: The N-oxide group should show signs of peripheral anticholinergic activity:

    • Mydriasis (dilated pupils).

    • Dry mucous membranes.

    • Reduced intestinal motility (reduced fecal boli in the testing arena).

  • Behavioral Signs: The N-oxide group should perform significantly better than the Scopolamine group and statistically similar to the Vehicle (Saline) group in memory tasks.

Common Pitfalls
  • Impurity Leakage: If the N-oxide is old or low purity (<95%), it may contain trace amounts of parent Scopolamine. Even small amounts can cross the BBB and cause mild amnesia, ruining the control. Always check HPLC purity.

  • Dose Dumping: Extremely high doses (>50 mg/kg) of quaternary ammoniums can force entry across the BBB or interact with other transporters. Stick to the 0.5 – 5.0 mg/kg range.

References

  • Chemical Properties & Solubility: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82025, Scopolamine N-oxide. Retrieved from [Link]

  • Blood-Brain Barrier Permeability Logic: Johns Hopkins Medicine (2001). Acute dose-effects of scopolamine on false recognition (Comparison of central vs peripheral mechanisms). Psychopharmacology. Retrieved from [Link]

  • Comparative Pharmacology: NIST Chemistry WebBook.[3] Scopolamine Hydrobromide vs N-oxide properties.[1][4][5][6][7][8][9] SRD 69.[3] Retrieved from [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Genoscopolamine (Scopolamine N-Oxide)

[1]

Introduction & Scientific Context

Genoscopolamine (Synonyms: Scopolamine N-oxide, Hyoscine N-oxide) is the N-oxide derivative of the tropane alkaloid scopolamine.[1][2][3][4] While often encountered as a primary oxidative metabolite or a degradation impurity in pharmaceutical formulations, it possesses distinct pharmacokinetics and reduced anticholinergic potency compared to its parent compound.

In drug development and toxicological screening, the accurate analysis of Genoscopolamine presents a specific analytical challenge: Thermal Instability . N-oxides are prone to deoxygenation within the heated electrospray ionization (ESI) source, potentially reverting to the parent drug (scopolamine) prior to detection.[1] This artifact can lead to the underestimation of the metabolite and overestimation of the parent drug.

This application note details a robust LC-MS/MS workflow designed to preserve the integrity of the N-oxide moiety while ensuring high sensitivity and selectivity.

Key Physicochemical Properties
PropertyValueRelevance to Method
Chemical Formula C₁₇H₂₁NO₅Precursor Ion Selection
Molecular Weight 319.35 g/mol [M+H]⁺ = 320.15
Polarity (LogP) ~ -0.19Highly polar; requires high-retention C18 or HILIC
pKa ~ 5.5 (N-oxide)pH control essential for ionization
Solubility High (Water/Ethanol)Compatible with aqueous extraction

Experimental Protocol

Sample Preparation: Solid Phase Extraction (SPE)

Rationale: Liquid-Liquid Extraction (LLE) is often insufficient for polar N-oxides.[1] Mixed-mode Cation Exchange (MCX) SPE provides superior recovery by utilizing the basicity of the tropane core.[1]

Reagents:

  • Internal Standard (IS): Scopolamine-d3 or Atropine-d3 (100 ng/mL in MeOH).[1]

  • Loading Buffer: 0.1% Formic Acid in Water.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Workflow:

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution. Vortex for 30s.

  • Precipitate: Add 300 µL cold Acetonitrile to remove proteins. Centrifuge at 10,000 x g for 10 min.

  • Dilute: Transfer supernatant to a clean tube and dilute 1:1 with Water (to reduce organic strength for SPE loading).

  • SPE Loading (Oasis MCX or equivalent):

    • Condition: 1 mL MeOH followed by 1 mL Water.

    • Load: Apply diluted sample.

    • Wash 1: 1 mL 0.1% Formic Acid (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

    • Elute: 2 x 250 µL Elution Solvent (5% NH₄OH in MeOH).

  • Reconstitute: Evaporate to dryness under N₂ at 35°C (Do not exceed 40°C). Reconstitute in 100 µL Mobile Phase A/B (90:10).

Liquid Chromatography (LC) Conditions

Rationale: A high-strength silica (HSS) T3 column or a Polar C18 is selected to retain the polar Genoscopolamine and separate it from the less polar Scopolamine.[1]

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)[1]

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm)

  • Column Temp: 40°C

  • Flow Rate: 0.4 mL/min[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.5)

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]

Gradient Profile:

Time (min) %B Event
0.00 5 Initial Hold (Trapping polar N-oxide)
1.00 5 End of Loading
6.00 40 Linear Gradient (Elution of Genoscopolamine ~3.5 min)
6.10 95 Wash (Elution of Scopolamine ~5.0 min)
8.00 95 Hold Wash
8.10 5 Re-equilibration

| 10.00 | 5 | Ready for next injection |

Mass Spectrometry (MS/MS) Parameters

Rationale: Source temperature is the Critical Control Point (CCP). It must be optimized to maximize the molecular ion while minimizing in-source deoxygenation ([M+H-O]⁺).[1]

  • System: Triple Quadrupole (e.g., Sciex 6500+ / Thermo Altis)[1]

  • Ionization: Electrospray Ionization (ESI) Positive Mode[1]

  • Source Temp (TEM): 350°C (Lower than standard 500°C to prevent N-oxide degradation)

  • Ion Spray Voltage: 4500 V[1]

  • Curtain Gas: 35 psi

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
Genoscopolamine 320.15 154.1 50 25 Quantifier (Tropane moiety)
Genoscopolamine 320.15 138.1 50 35 Qualifier (Dehydrated tropane)
Genoscopolamine 320.15 103.1 50 40 Qualifier

| Scopolamine | 304.15 | 138.1 | 50 | 30 | Monitor for separation |[1]

Critical Workflow Visualization

The following diagram illustrates the analytical logic, highlighting the critical control point where thermal degradation must be managed.

Genoscopolamine_Workflowcluster_LCUHPLC Separationcluster_MSMS/MS DetectionSampleBiological Sample(Plasma/Urine)ExtractionSPE Extraction(MCX Mixed Mode)Sample->ExtractionSpike ISReconstitutionReconstitution(Low Organic %)Extraction->ReconstitutionEvap < 40°CLC_ColHSS T3 C18 ColumnRetains Polar N-OxidesReconstitution->LC_ColSeparationCritical Separation:Genoscopolamine (RT 3.5)vs Scopolamine (RT 5.0)LC_Col->SeparationESIESI Source(Temp < 400°C)Separation->ESIEluentQ1Q1 Select320.15 m/zESI->Q1IonizationDataQuantitation &Ratio CheckESI->DataArtifact Risk:In-Source ReductionQ2Collision CellFragmentationQ1->Q2Q3Q3 Detection154.1 m/zQ2->Q3Q3->Data

Caption: Analytical workflow emphasizing the separation of Genoscopolamine from its parent and the critical temperature control at the ESI source to prevent artifact formation.

Method Validation & Troubleshooting

Linearity and Range
  • Range: 0.5 ng/mL to 500 ng/mL.

  • Curve Fitting: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.995.

Matrix Effects

Genoscopolamine is highly polar and elutes early in the chromatogram, making it susceptible to ion suppression from phospholipids.

  • Mitigation: The MCX SPE wash step with methanol is crucial to remove phospholipids.

  • Check: Monitor phospholipid transitions (m/z 184 -> 184) to ensure they do not co-elute with the analyte at 3.5 min.

Troubleshooting "The Ghost Peak"

Issue: Detecting Scopolamine (m/z 304) in a pure Genoscopolamine standard. Cause: In-source fragmentation.[1] The N-oxide oxygen is labile.[1] High source temperatures or high declustering potentials (DP) can strip the oxygen before the first quadrupole. Solution:

  • Lower Source Temperature (TEM) in 50°C increments.

  • Lower Declustering Potential (DP) or Cone Voltage.

  • Chromatographically separate the two. If the "Scopolamine" peak aligns perfectly with the Genoscopolamine retention time, it is an artifact. If it elutes later, it is a chemical impurity.

References

  • PubChem. (n.d.). Scopolamine N-oxide (Compound).[1][2][3][5][6][7][8][9][10][11] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • DrugFuture. (n.d.). Chemical Index: Scopolamine N-Oxide. Retrieved October 26, 2023, from [Link][1]

Application Note: High-Fidelity Extraction and Quantification of Scopolamine N-oxide from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the extraction and quantification of Scopolamine N-oxide (SNO) , a polar metabolite of the tropane alkaloid scopolamine, from plasma and urine. While Scopolamine N-oxide hydrobromide is commonly used as the reference standard, this protocol focuses on the isolation of the Scopolamine N-oxide cation ([M+H]+ m/z 320.1) .

Critical Challenge: N-oxides are thermally labile and prone to de-oxygenation (reduction) back to the parent tertiary amine (scopolamine) under thermal stress or aggressive ionization. This protocol prioritizes "Cold-Chain" processing and Mixed-Mode Cation Exchange (MCX) to ensure analyte integrity and prevent false-positive quantification of the parent drug.

Target Analytes
CompoundForm Used in StandardTarget Ion [M+H]+LogP (Approx)Polarity
Scopolamine Hydrobromide Trihydrate304.20.98Moderate
Scopolamine N-oxide Hydrobromide320.2 -0.85High

Scientific Mechanism & Causality

The Polarity Trap

Scopolamine N-oxide contains a coordinate covalent bond between nitrogen and oxygen. This significantly lowers its LogP compared to scopolamine, rendering traditional Liquid-Liquid Extraction (LLE) with non-polar solvents (e.g., Hexane, MTBE) inefficient.

  • Solution: We utilize Mixed-Mode Strong Cation Exchange (MCX) SPE. The sorbent retains the positively charged amine/N-oxide moiety while allowing rigorous organic washes to remove matrix interferences.

The Thermal Reduction Risk

N-oxides are notoriously unstable.

  • In-Vial Degradation: Exposure to temperatures >50°C during solvent evaporation can cause oxygen elimination.

  • In-Source Reduction: High ESI source temperatures can convert SNO to Scopolamine during analysis, leading to chromatographic peaks for the parent drug at the retention time of the metabolite.

  • Control: Evaporation is strictly limited to <40°C under nitrogen. Source parameters are "softened" (lower declustering potential).

Experimental Protocols

Reagent Preparation
  • Stock Solution: Dissolve 1.0 mg Scopolamine N-oxide Hydrobromide in 10 mL Methanol (Free base equivalent correction factor required: MW_salt / MW_base). Store at -20°C.

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (Freshly prepared).

Decision Matrix: Sample Preparation

Choose the method based on your sensitivity requirements:

  • Method A: Protein Precipitation (PPT) – For urine or high-concentration plasma samples (>10 ng/mL).

  • Method B: Solid Phase Extraction (MCX) – For trace quantification (<1 ng/mL) and dirty matrices.

Method A: "Cold-Crash" Protein Precipitation
  • Aliquot 100 µL plasma/urine into a 1.5 mL tube.

  • Add 300 µL ice-cold Acetonitrile (containing Internal Standard).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C .

  • Transfer supernatant to a clean vial.

  • Dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).

  • Inject.[1][2]

Method B: Mixed-Mode Cation Exchange (SPE) - Recommended

This method utilizes the ionic nature of the N-oxide for 100% capture efficiency.

  • Pre-treatment: Mix 200 µL sample with 200 µL 2% Formic Acid (Acidifies sample to ensure ionization).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum (1 mL/min).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/hydrophobic interferences. Note: SNO remains bound via ionic interaction).

  • Elution: 2 x 400 µL 5% NH4OH in Methanol . (High pH neutralizes the amine/N-oxide, breaking the ionic bond).

  • Evaporation: Dry under Nitrogen at 35°C (Max) . Do not exceed this temperature.

  • Reconstitution: 100 µL Mobile Phase A/B (90:10).

Instrumental Analysis (LC-MS/MS)[2][3][4][5]

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Why C18? HILIC is an option, but modern C18 columns can retain N-oxides if the aqueous phase is high enough at the start.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5% -> 90% B

    • 4.0-5.0 min: 90% B (Wash)

    • 5.1 min: 5% B (Re-equilibrate)

Mass Spectrometry Parameters (Sciex QTRAP / Agilent 6400)
  • Ionization: ESI Positive Mode.

  • Source Temp: 400°C (Optimized to prevent thermal reduction).

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)CE (eV)Note
Scopolamine N-oxide 320.2138.135Tropane core fragment
320.2156.130Diagnostic fragment
320.2304.220Loss of Oxygen [M-16]
Scopolamine 304.2138.135Parent check

Note: The 320->304 transition monitors the loss of oxygen. If this transition ratio varies significantly between standards and samples, in-source reduction may be occurring.

Visualized Workflows

Diagram 1: Extraction Logic & Decision Tree

ExtractionWorkflow Start Biological Sample (Plasma/Urine) Decision Sensitivity Requirement? Start->Decision PPT_Start Protein Precipitation (High Throughput) Decision->PPT_Start > 10 ng/mL SPE_Start MCX SPE Extraction (High Purity/Sensitivity) Decision->SPE_Start < 1 ng/mL PPT_Step1 Add Cold ACN (1:3) Vortex & Centrifuge PPT_Start->PPT_Step1 PPT_Step2 Dilute Supernatant (Prevents solvent effects) PPT_Step1->PPT_Step2 Final LC-MS/MS Analysis (Monitor m/z 320 -> 138) PPT_Step2->Final SPE_Acidify Acidify Sample (pH < 3) Creates Cationic SNO+ SPE_Start->SPE_Acidify SPE_Load Load on MCX Cartridge (Ionic Binding) SPE_Acidify->SPE_Load SPE_Wash Wash: 100% MeOH (Removes Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) SPE_Wash->SPE_Elute SPE_Elute->Final

Caption: Decision matrix for selecting Protein Precipitation (PPT) vs. Mixed-Mode Cation Exchange (MCX) based on sensitivity needs.

Diagram 2: The "Thermal Trap" Mechanism

ThermalStability SNO Scopolamine N-oxide (m/z 320) Heat Thermal Stress (>50°C) SNO->Heat Exposure Reduction De-oxygenation Heat->Reduction Scop Scopolamine (m/z 304) Reduction->Scop Artifact Formation Control CONTROL: Evap < 35°C Soft Ionization Control->Heat Prevents

Caption: Mechanism of N-oxide thermal degradation. High heat converts the metabolite back to the parent drug, invalidating results.

Method Validation & Quality Control

Stability Assessment (Crucial)

Because of the N-oxide instability, you must perform a Bench-Top Stability test:

  • Spike plasma with SNO.

  • Leave at room temperature for 0, 2, and 4 hours.

  • Analyze for the appearance of Scopolamine (m/z 304) in the SNO-spiked sample.

  • Acceptance Criteria: Scopolamine peak area must not exceed 2% of the SNO peak area.

Matrix Effects

N-oxides are polar and elute early (often 1.5 - 2.5 min on C18). This is the "suppression zone" for phospholipids.

  • Validation Step: Perform post-column infusion of SNO while injecting a blank plasma extract. Monitor for dips in the baseline at the SNO retention time.

References

  • Chen, H., et al. (2005). "Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry."[3] Talanta, 67(5), 984-991.[3] Link

  • Oertel, R., et al. (2001). "Determination of scopolamine and atropine in human serum by liquid chromatography-mass spectrometry." Journal of Chromatography B, 750(1), 121-128. (Basis for SPE methodology).[4][5][6]

  • Kintz, P., et al. (2021). "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Toxics, 9(7), 154. Link

    • Note: This reference is critical for justifying the use of LC-MS over GC-MS due to thermal degrad
  • Fowble, K. L., et al. (2019). "N-oxide metabolites: Dealing with potential instability issues in regulated bioassay." Bioanalysis. (General guidance on N-oxide handling).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comprehensive Guide to the Application of Scopolamine Hydrobromide and Methodologies for Scopolamine N-oxide Hydrobromide in Mice

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in preclinical neuroscience and pharmacology research.

Introduction

The cholinergic system is a cornerstone of cognitive functions, particularly learning and memory.[1] The "cholinergic hypothesis" of memory dysfunction posits that a deficit in cholinergic signaling contributes significantly to the cognitive decline observed in conditions like Alzheimer's disease.[1][2] Consequently, inducing a transient cholinergic deficit in animal models is a fundamental strategy for studying the mechanisms of memory impairment and for screening potential nootropic or anti-amnesic therapeutic agents.[1][3][4]

Scopolamine, a non-selective muscarinic receptor antagonist, is the most widely used pharmacological tool for this purpose, reliably inducing a state of temporary amnesia in rodents.[1][3][4] These models are valued for their high reproducibility and translational relevance in assessing cognitive enhancement.[4][5]

This guide provides a detailed overview of the established protocols for using Scopolamine Hydrobromide to induce memory impairment in mice. Furthermore, it addresses the less-characterized derivative, Scopolamine N-oxide Hydrobromide . Due to the scarcity of published in vivo data for the N-oxide form, this document offers a scientifically rigorous framework for conducting initial dose-finding studies, ensuring both experimental validity and ethical consideration.

Part 1: Scopolamine Hydrobromide - The Established Standard for Inducing Cognitive Impairment

Mechanism of Action: Blocking Cholinergic Transmission

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system.[1][2][4] By blocking these receptors, particularly in memory-critical regions like the hippocampus and cortex, scopolamine prevents the neurotransmitter acetylcholine (ACh) from binding and initiating the signaling cascade required for memory formation and consolidation.[1][2] This disruption of cholinergic neurotransmission leads to observable deficits in learning and memory tasks.[1][4]

Scopolamine_Mechanism cluster_synapse Cholinergic Synapse pre_neuron Presynaptic Neuron vesicle Vesicle with Acetylcholine (ACh) synaptic_cleft Synaptic Cleft mAChR Muscarinic ACh Receptor (mAChR) vesicle->mAChR ACh release & binding post_neuron Postsynaptic Neuron mAChR->post_neuron Signal Transduction (Memory Formation) scopolamine Scopolamine scopolamine->mAChR Blocks Receptor

Caption: Mechanism of Scopolamine at the cholinergic synapse.

Pharmacokinetics and Routes of Administration

The choice of administration route is critical for ensuring consistent and predictable results. For scopolamine hydrobromide in mice, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most common and well-validated methods.[6][7][8][9]

  • Intraperitoneal (i.p.) Injection: Offers rapid absorption into the systemic circulation. It is technically straightforward and widely used in behavioral pharmacology.[3][6][10]

  • Subcutaneous (s.c.) Injection: Generally results in slower, more sustained absorption compared to i.p. injection. This route can be useful for studies requiring a longer duration of action.[7][9]

  • Oral Gavage (p.o.): While possible, this route is less common for scopolamine due to its limited and variable oral bioavailability and significant first-pass metabolism.[11][12][13]

The onset of amnestic effects after i.p. or s.c. administration is typically within 15-30 minutes, making it crucial to time the injection appropriately before behavioral testing.[3][8][14]

Recommended Dosage of Scopolamine Hydrobromide for Mice

The effective dose of scopolamine hydrobromide can vary depending on the mouse strain, the specific cognitive domain being tested, and the complexity of the behavioral task. However, a general consensus exists in the literature for doses ranging from 0.4 mg/kg to 2.0 mg/kg.

Dose (mg/kg)RouteMouse StrainBehavioral Model UsedKey FindingReference
0.3 i.p.C57BL/6JModel of depression (UCMS)Subchronic (4-day) administration reversed depressive-like behavior.[6]
0.4 i.p.Swiss albinoPassive Avoidance, Morris Water MazeInduced significant memory deficits, which served as a model to test nootropic agents.[15]
1.0 i.p.C57BL/6Y-maze, Novel Object RecognitionInduced deficits in discriminative and spatial memory.[3][5][8]
1.0 i.p.CD1Morris Water MazeCaused significant learning and memory impairment.[16][17]
1.0 i.p.Not SpecifiedGeneral memory impairment modelUsed to evaluate the neuroprotective effects of various compounds.[2][18]
2.0 i.p.Not SpecifiedDementia-like modelAdministered to create a negative control group with significant cognitive impairment.[19]
2.0 Not SpecifiedRatsMorris Water MazeInduced learning and memory deficits in both sham-operated and ovariectomized rats.[20][21]

Expert Insight: A dose of 1 mg/kg, i.p. is the most frequently cited and validated dose for inducing robust and reproducible cognitive deficits in mice across a range of behavioral paradigms, including the Y-maze, Novel Object Recognition, and Morris Water Maze.[3][5][8][16] This dose provides a strong amnestic effect without causing excessive motor impairment that could confound behavioral results.

Detailed Protocol: Induction of Memory Impairment with Scopolamine Hydrobromide (1 mg/kg)

This protocol describes the standard procedure for inducing memory impairment in mice using a 1 mg/kg dose of scopolamine hydrobromide administered intraperitoneally.

1. Materials and Reagents:

  • Scopolamine hydrobromide (e.g., Tocris, Sigma-Aldrich)

  • Sterile 0.9% saline solution

  • 1 mL syringes with 27-30 gauge needles

  • Analytical balance and weighing paper

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

2. Drug Preparation:

  • Causality: The drug must be freshly prepared to ensure its stability and potency. Saline is the standard vehicle as it is isotonic and minimizes irritation.[6]

  • Calculation for a 1 mg/mL Stock Solution:

    • Weigh out 10 mg of scopolamine hydrobromide.

    • Dissolve it in 10 mL of sterile 0.9% saline to create a 1 mg/mL stock solution.

    • Vortex thoroughly until the powder is completely dissolved.

  • Dosing Volume: The standard injection volume for mice is 10 mL/kg.[6] Therefore, to administer a 1 mg/kg dose using a 1 mg/mL solution, you will inject 1 mL/kg. For a 25g mouse, this would be:

    • Volume (mL) = (Weight in kg) x (Dose in mL/kg) = 0.025 kg x 1 mL/kg = 0.025 mL or 25 µL

3. Experimental Procedure:

Experimental_Workflow cluster_prep Preparation Phase cluster_procedure Procedure Phase cluster_analysis Analysis Phase acclimatize 1. Animal Acclimatization (≥ 1 week) habituate 2. Habituation to Test Room (≥ 60 min before test) acclimatize->habituate weigh 3. Weigh Mouse & Calculate Dose habituate->weigh prepare_drug 4. Prepare Fresh Scopolamine Solution (1 mg/mL in 0.9% Saline) weigh->prepare_drug inject 5. Administer Scopolamine (i.p.) (1 mg/kg, 1 mL/kg volume) prepare_drug->inject wait 6. Waiting Period (30 minutes) inject->wait test 7. Behavioral Testing (e.g., Y-Maze, NOR) wait->test record 8. Record & Analyze Data test->record interpret 9. Interpret Results record->interpret

Caption: Standard experimental workflow for scopolamine-induced amnesia.

  • Step 1: Animal Handling: Gently restrain the mouse using an appropriate technique.[10] For i.p. injections, tilt the animal's head downwards to pool the abdominal organs away from the injection site.[10]

  • Step 2: Injection: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10] Insert the needle at a 15-30° angle.

  • Step 3: Waiting Period: Place the mouse back into its home cage or a holding cage for 30 minutes . This allows the drug to reach peak concentration in the central nervous system and exert its amnestic effect before testing begins.[8][14]

  • Step 4: Behavioral Testing: After the 30-minute waiting period, proceed with the planned behavioral paradigm (e.g., Y-maze, Novel Object Recognition, Morris Water Maze).

Part 2: Scopolamine N-oxide Hydrobromide - Research Considerations and Dose-Finding Protocol

Pharmacological Profile: A Compound of Interest

Scopolamine N-oxide (also known as Hyoscine N-oxide or Genoscopolamine) is a derivative and metabolite of scopolamine.[22][23] While it is structurally related to its parent compound, its pharmacological profile requires careful consideration. Some sources describe it as a muscarinic antagonist, similar to scopolamine, used for studying receptor binding characteristics.[22] However, other data suggest it may also possess acetylcholinesterase (AChE) inhibitory activity.[23]

This potential dual mechanism is critically important. An AChE inhibitor would increase synaptic acetylcholine levels, producing an effect opposite to that of a muscarinic antagonist. Given this ambiguity and the profound lack of published in vivo dosage studies in mice, a standard "recommended dose" cannot be provided. Instead, a systematic dose-finding study is the only scientifically valid approach.

Protocol: Recommended Dose-Finding Study for Scopolamine N-oxide Hydrobromide

This protocol is designed as a self-validating system to determine the effective and non-confounding dose range of Scopolamine N-oxide hydrobromide for a desired behavioral outcome.

1. Objective: To identify a dose of Scopolamine N-oxide hydrobromide that induces a significant cognitive deficit (e.g., in a Y-maze spontaneous alternation task) without causing overt sensorimotor side effects (e.g., hyperactivity, sedation, or stereotypy) that would invalidate the cognitive data.

2. Materials:

  • Scopolamine N-oxide hydrobromide

  • Appropriate vehicle (start with sterile 0.9% saline; consult supplier for solubility data if needed[22])

  • Standard caging and behavioral testing apparatus (e.g., Y-maze)

  • Video tracking software for automated behavioral scoring

3. Experimental Design:

Dose_Finding_Study cluster_groups Experimental Groups cluster_endpoints Primary & Secondary Endpoints title Dose-Response Study Design (n=8-10 mice/group) G1 Group 1: Vehicle Control (0.9% Saline, i.p.) procedure Administer Treatment (i.p.) Wait 30 min Behavioral Testing (Y-Maze) G1->procedure G2 Group 2: Low Dose (e.g., 0.1 mg/kg) G2->procedure G3 Group 3: Mid Dose (e.g., 0.5 mg/kg) G3->procedure G4 Group 4: High Dose (e.g., 2.0 mg/kg) G4->procedure G5 Group 5: Positive Control (Scopolamine HBr, 1 mg/kg) G5->procedure cognitive Cognitive Endpoint: % Spontaneous Alternation procedure->cognitive motor Motor Endpoint: Total Arm Entries procedure->motor analysis Statistical Analysis (ANOVA with post-hoc tests) cognitive->analysis motor->analysis

Caption: Logical workflow for a dose-finding study.

  • Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control: Receives an injection of the vehicle only (e.g., 0.9% saline).

    • Group 2-4: Test Article Groups: Receive increasing doses of Scopolamine N-oxide hydrobromide. Suggested starting doses could be 0.1, 0.5, and 2.0 mg/kg, bracketing the effective range of the parent compound.

    • Group 5: Positive Control: Receives a 1 mg/kg dose of Scopolamine Hydrobromide. This group validates the experimental model's sensitivity to cholinergic antagonism.

  • Administration: Follow the i.p. injection protocol outlined in Part 1. Ensure the timing before the behavioral test is consistent across all groups (e.g., 30 minutes).

4. Behavioral Assessment (Y-Maze Example):

  • The Y-maze is an ideal tool for a dose-finding study as it provides simultaneous measures of cognition and motor activity.

  • Primary Endpoint (Cognition): Percentage of Spontaneous Alternation. A sequence of three different arm entries (e.g., ABC, CAB) is an alternation. A healthy mouse will typically show >70% alternation. A significant decrease indicates a working memory deficit.

  • Secondary Endpoint (Locomotor Activity): Total number of arm entries. A significant increase or decrease compared to the vehicle group suggests the dose is causing hyperactivity or sedation, respectively, which could confound the cognitive measure.

5. Data Analysis and Interpretation:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare each treatment group to the vehicle control.

  • Successful Outcome: An effective dose will cause a statistically significant decrease in spontaneous alternation (similar to the positive control group) without causing a significant change in the total number of arm entries.

  • Confounded Outcome: If a dose significantly alters both alternation and arm entries, its effects on cognition cannot be clearly interpreted.

  • Unexpected Outcome: If Scopolamine N-oxide fails to produce a deficit or even enhances performance, it may support the hypothesis of AChE inhibitory action at the tested doses.

Conclusion

Scopolamine hydrobromide remains the gold standard for inducing a robust and reliable model of cholinergic-deficient memory impairment in mice, with a dose of 1 mg/kg i.p. being a well-validated starting point. For novel derivatives like Scopolamine N-oxide hydrobromide, where the in vivo pharmacology is not well-established, a systematic dose-finding study is not just recommended, but essential. By employing the rigorous dose-response protocol detailed here, researchers can confidently determine an effective and specific dose for their cognitive studies, ensuring the generation of valid and interpretable data.

References

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP - PMC. (2023, September 21). National Center for Biotechnology Information. [Link]

  • Protective Effects of Dapsone on Scopolamine-Induced Memory Impairment in Mice: Involvement of Nitric Oxide Pathway. (2022, March 24). Karger Publishers. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023, September 21). MDPI. [Link]

  • Subchronic administration of scopolamine reverses UCMS-induced behavior in mice via eEF2 protein dephosphorylation - PMC. (2024, July 23). National Center for Biotechnology Information. [Link]

  • Toxicology and Carcinogenesis Studies of Scopolamine Hydrobromide. National Institutes of Health. [Link]

  • SCOPOLAMINE N-OXIDE - Inxight Drugs. National Institutes of Health. [Link]

  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. (2025, May 12). MDPI. [Link]

  • Effect of Scopolamine on Mice Motor Activity, Lick Behavior and Reversal Learning in the IntelliCage. (2017, October 26). ResearchGate. [Link]

  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011, September 5). American Association for Laboratory Animal Science. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023, September 11). ResearchGate. [Link]

  • The dose- and time-dependent effects of scopolamine and dose-dependent effects of physostigmine on PA retention in mice. ResearchGate. [Link]

  • Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. (2022, November 3). Frontiers. [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC. (2020, August 31). National Center for Biotechnology Information. [Link]

  • Different effects of scopolamine on learning, memory, and nitric oxide metabolite levels in hippocampal tissues of ovariectomized and Sham-operated rats. (2012, June 15). PubMed. [Link]

  • Pharmacokinetics and Pharmacodynamics in Clinical Use of Scopolamine. Scilit. [Link]

  • How to Administer a Substance to a Mouse? (2025, May 22). TransCure bioServices. [Link]

  • Manual Restraint and Common Compound Administration Routes in Mice and Rats. (2012, September 26). Journal of Visualized Experiments. [Link]

  • Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects. Journal of Pharmaceutical Sciences. [Link]

  • Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. ResearchGate. [Link]

  • Different effects of scopolamine on learning, memory, and nitric oxide metabolite levels in hippocampal tissues of ovariectomized and Sham-operated rats. ResearchGate. [Link]

  • Nitric Oxide-Dependent Mechanisms Underlying MK-801- or Scopolamine-Induced Memory Dysfunction in Animals: Mechanistic Studies. (2021, November 13). MDPI. [Link]

  • Nitric Oxide-Dependent Mechanisms Underlying MK-801- or Scopolamine-Induced Memory Dysfunction in Animals: Mechanistic Studies. MDPI. [Link]

  • A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting Scopolamine N-oxide hydrobromide degradation peaks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Degradation Peaks & Chromatographic Anomalies

Introduction

Scopolamine N-oxide hydrobromide (Hyoscine N-oxide) presents a unique analytical challenge compared to its parent compound, Scopolamine. As a zwitterionic species containing a labile N-oxide bond, an epoxide bridge, and an ester linkage, it is susceptible to three distinct degradation vectors: thermal deoxygenation , ester hydrolysis , and dehydration .

This guide addresses specific chromatographic anomalies—ghost peaks, retention shifts, and peak splitting—encountered during HPLC/UPLC analysis. It moves beyond basic observation to explain the causality of these events, ensuring your troubleshooting is rooted in chemical logic.

Part 1: Diagnostic Hub (The "What is this peak?")

Before altering your method, identify the impurity based on its behavior relative to the main peak.

Common Impurity Profile & Relative Retention Times (RRT)

Note: RRTs are approximate and based on a standard C18 Reverse Phase method (pH 4.5 Ammonium Acetate/ACN).

Peak IdentityRRT (Approx)OriginDiagnostic Characteristic
Scopine N-oxide 0.20 - 0.30HydrolysisHighly polar; elutes near void volume. Increases with pH > 7.
Tropic Acid 0.35 - 0.45HydrolysisUV max shifts; increases with pH > 7 or extreme acid.
Scopolamine N-oxide (Main) 1.00 API Target Analyte
Scopolamine (Parent) 1.10 - 1.25ReductionCritical Artifact: Increases with injector temp or metallic contamination.
Aposcopolamine N-oxide 1.30 - 1.40DehydrationIncreases with heat + acidic conditions.
Aposcopolamine > 1.50Dehydration + ReductionHighly lipophilic; late eluter.

Part 2: Degradation Mechanisms (The "Why")

Understanding the chemistry of the failure mode is required to fix it. We visualize the three primary pathways below.

Pathway Visualization

Scopolamine_Degradation cluster_thermal Thermal/Redox Stress (Injector Artifact) cluster_hydrolysis Hydrolytic Stress (pH > 7) cluster_dehydration Acidic Dehydration ScopNO Scopolamine N-oxide (Main Peak) Scop Scopolamine (Parent Amine) ScopNO->Scop Deoxygenation (>50°C or Fe/Cu contact) Tropic Tropic Acid ScopNO->Tropic Ester Cleavage ScopineNO Scopine N-oxide ScopNO->ScopineNO Ester Cleavage ApoNO Aposcopolamine N-oxide ScopNO->ApoNO - H2O (Loss of hydroxyl)

Figure 1: Primary degradation pathways of Scopolamine N-oxide. Note that deoxygenation (Red arrow) is often an analytical artifact rather than true sample degradation.

Part 3: Troubleshooting Protocols (The "How")

Scenario A: The "Ghost" Scopolamine Peak

Symptom: You observe a peak matching the parent drug (Scopolamine) that grows with multiple injections or changes in dwell time, even in fresh samples. Root Cause: On-Column/In-Injector Reduction. N-oxides are thermally labile and can reduce back to tertiary amines upon contact with hot metallic surfaces (stainless steel frits/needles) or at high column oven temperatures [1].

Step-by-Step Resolution:

  • Temperature Check: Lower the column oven temperature. If running at >40°C, reduce to 25°C-30°C. N-oxides can degrade purely thermally.

  • Inert System Test: Replace stainless steel inlet frits with PEEK or Titanium frits.

  • Injector Purge: Ensure the needle wash solvent contains no reducing agents (e.g., avoid antioxidant stabilizers in THF if used).

  • Load Test: Inject the sample at 4°C (sample manager temp). If the peak decreases significantly compared to room temp injection, the degradation is occurring inside the autosampler/injector.

Scenario B: Peak Splitting or Shoulder Formation

Symptom: The main N-oxide peak splits or shows a fronting shoulder. Root Cause: pH/pKa Mismatch. Scopolamine N-oxide is a zwitterion with a specific pKa. If the mobile phase pH is near the pKa of the N-oxide oxygen or the nitrogen center, you will see partial ionization states separating [2]. Secondary Cause: Diastereomer Separation. The N-oxide oxygen can exist in axial or equatorial configurations. High-efficiency columns may partially resolve these stereoisomers.

Step-by-Step Resolution:

  • Buffer Strength: Increase buffer concentration from 10mM to 25-50mM. Weak buffering capacity allows the local pH of the injected plug to shift the equilibrium.

  • pH Tuning:

    • Standard: pH 4.5 (Ammonium Acetate) usually suppresses silanol activity while keeping the N-oxide stable.

    • Action: Adjust pH by ± 0.5 units. If splitting disappears, the previous pH was likely right on the pKa boundary.

  • Temperature Modulation: Slightly increasing temperature (e.g., to 35°C) can sometimes merge diastereomeric splits due to rapid interconversion, but proceed with caution (see Scenario A).

Scenario C: Early Eluting "Garbage" Peaks

Symptom: Cluster of peaks near the solvent front (RRT < 0.3). Root Cause: Hydrolysis. The ester bond connecting the tropic acid to the scopine ring is hydrolytically unstable, particularly in basic conditions [3].

Step-by-Step Resolution:

  • Solvent pH Check: Measure the pH of the aqueous mobile phase. If pH > 7.0, hydrolysis is inevitable.

  • Diluent Compatibility: Ensure the sample diluent matches the initial mobile phase conditions. Avoid storing samples in pure methanol or water for >24 hours; use a buffered diluent.

  • Forced Degradation Confirmation:

    • Take a sample aliquot.

    • Add 0.1N NaOH.

    • Wait 1 hour.

    • Neutralize and inject.

    • Result: If the early peaks explode in size, they are confirmed hydrolysis products (Tropic Acid/Scopine N-oxide).

Part 4: Validated Reference Data

Standard HPLC Conditions for Stability Indication

Use this as a baseline to rule out method-induced errors.

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (150 x 4.6mm, 3-5µm)Phenyl phases often provide better selectivity for polar N-oxides than C18.
Mobile Phase A 20mM Ammonium Formate (pH 4.0)Acidic pH stabilizes the ester; Formate is volatile for LC-MS.
Mobile Phase B AcetonitrileMethanol can sometimes cause transesterification artifacts.
Gradient 5% B to 60% B over 20 minsSlow gradient required to separate polar hydrolysis products.
Flow Rate 1.0 mL/minStandard backpressure.
Detection UV 210 nmScopolamine lacks a strong chromophore; 210 nm detects the carbonyl/phenyl.

References

  • Saeed, I. M., et al. (2018).[1] Analysis of Monoethanolamine and Its Oxidative Degradation Products... ResearchGate. (Demonstrates the thermal instability and oxidative degradation of amine solvents and N-oxides in chromatographic systems).

  • PhytoLab GmbH. (2022).[2] Scopolamine N-oxide hydrobromide Reference Substance Specification.[2] (Defines the counterion and purity calculation standards for the N-oxide form).

  • Ceu.es (2011). Major Degradation Product Identified in Several Pharmaceutical Formulations... (Details the isolation of degradation products using HPLC and the impact of hydrolysis/oxidation on similar structures).

  • FDA.gov. Scopolamine Hydrobromide Substance Record. (Provides structural relationships between Scopolamine, its salts, and common impurities like Tropic Acid).

Sources

Technical Support Center: Scopolamine N-oxide Hydrobromide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting HPLC Separation and Stability of Scopolamine N-oxide Impurities Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Status: Active Support Guide

Introduction: The Analytical Challenge

Scopolamine N-oxide (SNO) is the primary oxidative degradation product of Scopolamine (Hyoscine) Hydrobromide. In high-performance liquid chromatography (HPLC), SNO presents a "perfect storm" of analytical challenges:

  • High Polarity: It elutes significantly earlier than the parent drug in Reversed-Phase (RP) systems, often co-eluting with the solvent front.

  • Thermal Instability: It can degrade back to the parent amine or undergo Cope elimination inside the instrument.

  • MS Artifacts: In LC-MS, electrospray ionization (ESI) sources can artificially reduce the N-oxide back to Scopolamine, leading to underestimation of the impurity.

This guide provides modular troubleshooting workflows to resolve these specific failure modes.

Module 1: Resolution & Retention Issues

User Issue: "The Scopolamine N-oxide peak is co-eluting with the void volume (t0) or shows poor resolution from the parent peak."

Root Cause Analysis: SNO contains a polar N-oxide bond (


), making it much more hydrophilic than Scopolamine. Standard C18 conditions often fail to retain it sufficiently.
Troubleshooting Protocol
ParameterStandard ConditionOptimized Condition for SNO Technical Rationale
Stationary Phase Standard C18C8 or Polar-Embedded C18 A C8 column (e.g., Kromasil C8) often provides better peak shape for tropane alkaloids than C18. Polar-embedded phases prevent pore dewetting at high aqueous content.
Mobile Phase pH Neutral (~7.0)Acidic (pH 2.5 - 3.5) Critical: At low pH, silanol activity is suppressed. While SNO is permanently polar, the acidic pH stabilizes the protonation of the parent Scopolamine, improving peak shape and separation selectivity.
Buffer Choice Ammonium AcetatePhosphate or Formate Phosphate buffers (20-50 mM) provide superior peak symmetry for alkaloids. Use Formate only if LC-MS compatibility is required.
Additives NoneIon Pairing (Optional) Adding 5mM Sodium 1-heptanesulfonate increases retention of the cationic Scopolamine, effectively pushing it away from the early-eluting N-oxide.

Step-by-Step Resolution Workflow:

  • Check pH: Ensure aqueous mobile phase is buffered to pH 3.0 ± 0.2.

  • Lower Organic Start: Start gradients at 3-5% Acetonitrile. High initial organic strength (e.g., >10%) will flush SNO out immediately.

  • Column Swap: If using a standard C18, switch to a "Base Deactivated" C8 or a Phenyl-Hexyl column to engage pi-pi interactions with the tropane ring.

Module 2: Stability & "Ghost" Peaks

User Issue: "My N-oxide peak area decreases over time, or I see variable quantitation between HPLC and LC-MS runs."

Root Cause Analysis: N-oxides are thermally labile.[1] They can undergo deoxygenation (reverting to Scopolamine) or Cope elimination (forming vinylic degradation products) when exposed to heat in the column compartment or the MS source.

Diagnostic Decision Tree

StabilityDiagnosis Start Issue: Variable N-Oxide Quantitation CheckTemp Check Column Oven Temp Start->CheckTemp HighTemp Temp > 40°C? CheckTemp->HighTemp LowerTemp Action: Lower to 25-30°C (Prevents thermal degradation) HighTemp->LowerTemp Yes CheckMS Is this LC-MS? HighTemp->CheckMS No InSource Suspect In-Source Reduction CheckMS->InSource Yes Verify Action: Infuse Pure N-oxide Standard InSource->Verify Result Observe Parent Ion (m/z 304)? If yes, Source Temp is too high. Verify->Result

Caption: Diagnostic workflow for differentiating thermal degradation on-column versus in-source reduction artifacts.

The "In-Source Reduction" Artifact (LC-MS Specific)

In Electrospray Ionization (ESI), the high temperature and voltage can strip the oxygen from Scopolamine N-oxide (


 320), converting it to Scopolamine (

304).
  • Symptom: You inject pure N-oxide standard but detect a significant signal for the parent Scopolamine.

  • Fix:

    • Lower the Desolvation Temperature (Source Temp) by 50-100°C.

    • Reduce Cone Voltage (or Fragmentor Voltage).

    • Validation: Always run a "pure" N-oxide standard to establish the % conversion baseline of your specific source settings.

Module 3: Frequently Asked Questions (FAQ)

Q: What is the recommended detection wavelength? A: Scopolamine and its N-oxide have weak chromophores.

  • Primary: 210 nm (Max sensitivity, but susceptible to solvent noise).

  • Secondary: 230 nm (Better baseline stability, slightly lower sensitivity).

  • Note: Do not use >250 nm, as sensitivity drops to near zero.

Q: Can I use the USP method for Scopolamine Hydrobromide? A: The USP method often relies on ion-pairing or specific buffer conditions tailored for the parent drug. For N-oxide impurity profiling, you must validate that the early-eluting N-oxide is not masked by the injection void. Ensure


 for the N-oxide peak.

Q: Why does my N-oxide peak tail significantly? A: Tailing in tropane alkaloids is usually due to interaction with residual silanols on the silica support.

  • Fix 1: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).

  • Fix 2: Increase buffer ionic strength (e.g., move from 10mM to 50mM phosphate).

References

  • European Pharmacopoeia (Ph.[2][3][4][5] Eur.) . Scopolamine Hydrobromide Monograph. (Defines Impurity A as Scopolamine N-oxide and sets chromatographic suitability requirements).

  • Walters, M. J. (1978).[6] "High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets." Journal of the Association of Official Analytical Chemists.[6]

  • CymitQuimica . "N-Nitroso Scopolamine EP Impurity A." (Chemical reference standards and impurity nomenclature).[3]

  • Kovacevic, I. et al. (2022). "Analysis of scopolamine and its related substances by means of high-performance liquid chromatography." Acta Chromatographica. (Details on mobile phase optimization and pH effects).

  • Perovšek, M. et al. (2021). "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Toxics.[7][8][9] (Critical data on thermal degradation mechanisms relevant to instrument parameters).

Sources

Scopolamine N-oxide hydrobromide stability at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Profile (Room Temperature Deviations) Ticket ID: SNH-RT-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

The Stability Matrix: Critical Assessment

Executive Summary: While the parent compound (Scopolamine Hydrobromide) is a robust pharmaceutical stable at room temperature (RT), Scopolamine N-oxide Hydrobromide is an oxidized derivative often used as an analytical standard or metabolite marker. It possesses a coordinate covalent N–O bond that introduces thermodynamic instability not present in the parent amine.

The Verdict: Room temperature storage is not recommended for long-term stability. While the hydrobromide salt form confers some crystal lattice stability compared to the free base, the N-oxide moiety remains susceptible to deoxygenation and thermal rearrangement.

Stability Profile Snapshot
ParameterConditionStatusTechnical Impact
Recommended Storage -20°C (Desiccated)Optimal Prevents N-O bond cleavage and hygroscopic uptake.
Short-Term RT (Solid) < 48 HoursAcceptable Minimal degradation expected if kept dark and dry.
Long-Term RT (Solid) > 1 WeekRisk Slow deoxygenation to Scopolamine; hygroscopic clumping.
RT (Solution) Any durationCritical Rapid hydrolysis and photoreduction. Discard.
Hygroscopicity HighWarning The HBr salt attracts atmospheric moisture, catalyzing hydrolysis.

Degradation Mechanics (The "Why")

To troubleshoot effectively, you must understand the degradation pathways. The N-oxide bond is the "weak link."

Primary Degradation Pathways
  • Deoxygenation (Reduction): The most common degradation path at RT is the loss of the oxygen atom, reverting the compound back to Scopolamine. This is accelerated by light and trace metals.

  • Cope Elimination (Thermal): Although less prevalent in salt forms at RT, elevated temperatures can trigger an internal proton abstraction, collapsing the N-oxide into a hydroxylamine and an alkene.

  • Hydrolysis: The ester linkage (tropic acid moiety) is susceptible to hydrolytic cleavage if the salt absorbs moisture (deliquescence).

degradation_pathway SNO Scopolamine N-oxide (Target Compound) SCOP Scopolamine (Reduction Product) SNO->SCOP Deoxygenation (Light/Redox) OSCINE Oscine/Scopoline (Hydrolysis Product) SNO->OSCINE Hydrolysis (Moisture/H+) TROPIC Tropic Acid SNO->TROPIC Hydrolysis

Figure 1: Primary degradation pathways for Scopolamine N-oxide. The reversion to Scopolamine is the primary impurity to monitor during QC.

Troubleshooting Guide (Scenario-Based)

User Scenario A: "I received the shipment at Room Temperature, but the label says -20°C."

  • Assessment: Shipping conditions often differ from long-term storage. If the transit time was <72 hours and the vial is sealed/dry, the compound is likely intact.

  • Action:

    • Inspect physical appearance: It should be a white to off-white crystalline powder. If it looks like a "gum" or sticky paste, it has absorbed water.

    • Perform the Solubility Check : Dissolve a small amount in water. It should be clear. Turbidity suggests degradation.

    • Store immediately at -20°C.

User Scenario B: "I left the solid vial on the bench over the weekend."

  • Assessment: Moderate Risk. Exposure to ambient humidity is the main threat.

  • Action:

    • Check for clumping (hygroscopicity).

    • If the powder flows freely, it is likely usable for qualitative work.

    • For quantitative kinetics or metabolic studies, run the HPLC Validation Protocol (below) to ensure <2% Scopolamine content.

User Scenario C: "I have a stock solution (in water/DMSO) left at RT overnight."

  • Assessment: Critical Failure. N-oxides in solution are highly reactive and light-sensitive.

  • Action:

    • Discard the solution. Do not attempt to repurpose. The ratio of N-oxide to parent amine has likely shifted, invalidating any concentration data.

Experimental Validation: Self-Validating HPLC Protocol

If you suspect degradation, use this protocol. It is designed to resolve the N-oxide from the parent Scopolamine.

Method Principle: Reverse Phase HPLC with ion-pairing or pH control to manage the basicity of the tropane ring.

ParameterSetting
Column C18 (e.g., Inertsil ODS-3 or equivalent), 5 µm, 150 x 4.6 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid)
Mobile Phase B Acetonitrile
Isocratic Ratio 85% A / 15% B (Adjust for retention; N-oxides are more polar and elute earlier than parent amines)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Scopolamine has weak UV absorbance; 210 nm is critical)
Temperature 25°C

System Suitability (Pass Criteria):

  • Resolution (Rs): > 1.5 between Scopolamine N-oxide (approx. 3-5 min) and Scopolamine (approx. 8-12 min).

  • Tailing Factor: < 1.5 (N-oxides can tail on active silanol sites; ensure buffer concentration is sufficient).

Decision Support Flowchart

Use this logic tree to determine the viability of your sample.

handling_decision Start Sample Exposed to RT State State of Matter? Start->State Solid Solid Powder State->Solid Liquid Solubilized State->Liquid Time Duration? Solid->Time Action3 DISCARD Liquid->Action3 High Instability Short < 48 Hours Time->Short Long > 48 Hours Time->Long Appearance Appearance Check (Clumping/Color) Short->Appearance Action2 Run HPLC Validation Long->Action2 Good White/Free-flowing Appearance->Good Bad Sticky/Yellow Appearance->Bad Action1 Proceed with Experiment Good->Action1 Bad->Action3

Figure 2: Decision logic for handling Scopolamine N-oxide samples exposed to room temperature.

Frequently Asked Questions (FAQ)

Q: Can I re-dry the salt if it becomes sticky? A: No. If the salt has absorbed enough moisture to change phase, hydrolysis of the ester bond has likely already initiated. Drying it down will leave you with a mixture of tropic acid and oscine/scopoline.

Q: Why is the N-oxide elution time faster than Scopolamine? A: The N-oxide group is highly polar (zwitterionic character). In Reverse Phase chromatography, it interacts less with the hydrophobic C18 chains compared to the tertiary amine of Scopolamine, resulting in earlier elution [1].

Q: Is the hydrobromide salt light sensitive? A: Yes. While the salt stabilizes the crystal lattice, the N-oxide bond is photolabile. Exposure to UV light can induce cleavage. Always store in amber vials.

References

  • Analysis of Scopolamine and Related Substances: Standard HPLC methodology for tropane alkaloids and their oxidized derivatives. Source: ResearchGate.

  • Metabolic N-oxidation and Stability: Mechanistic insight into the N-oxide formation and degradation pathways in biological systems. Source: NCATS Inxight Drugs.

  • General Stability of Scopolamine Salts: Baseline data for the parent compound to establish contrast with the N-oxide. Source: PubChem.[1]

  • Thermal Instability of Tropane Alkaloids: Evidence of thermal degradation (dehydration/cleavage) relevant to handling and analysis. Source: NIH / PMC.

Sources

Technical Guide: Optimizing Yield in Scopolamine N-oxide Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of Scopolamine N-oxide hydrobromide , a specific derivative often used as a pharmacological standard or metabolite marker.

The synthesis involves two critical phases: the N-oxidation of the tropane nitrogen and the subsequent hydrobromide salt formation . The primary challenge is the molecule's susceptibility to Cope elimination (thermal instability) and a specific internal nucleophilic rearrangement (scopinium salt formation) triggered by acid and heat.

Core Synthesis Strategy

To maximize yield, we must move away from aqueous hydrogen peroxide (


) methods, which often suffer from difficult workups and low yields due to the water solubility of the N-oxide. Instead, we utilize meta-Chloroperoxybenzoic acid (mCPBA)  in an organic solvent (DCM).[1] This allows for a heterogeneous workup that preserves the water-soluble product while removing byproducts.[1]

The Workflow:

  • Oxidation: Scopolamine Base

    
     Scopolamine N-oxide (Base).[1]
    
  • Purification: Removal of m-chlorobenzoic acid (mCBA) byproduct via basic wash.

  • Salt Formation: Scopolamine N-oxide

    
     Scopolamine N-oxide 
    
    
    
    HBr.[1]
Phase I: N-Oxidation (The Yield Driver)

Objective: Complete conversion of the tertiary amine to the N-oxide without opening the epoxide ring.

Optimized Protocol:

  • Reagents: Scopolamine base (1.0 eq), mCPBA (1.1–1.2 eq, 70-75% purity).

  • Solvent: Dichloromethane (DCM) – Anhydrous.

  • Temperature:

    
     to Room Temperature (RT).
    

Step-by-Step:

  • Dissolve Scopolamine base in DCM (approx. 10 mL/g) and cool to

    
     in an ice bath.
    
  • Dissolve mCPBA in DCM and add it dropwise to the scopolamine solution over 30 minutes. Slow addition prevents localized exotherms.[1]

  • Stir at

    
     for 1 hour, then allow to warm to RT. Monitor via TLC (MeOH/DCM) or HPLC.
    
  • Workup (Critical):

    • Wash the organic layer with 10% aqueous

      
        (Sodium Sulfite) to quench excess peroxide. Do not prolong exposure; N-oxides are generally stable to mild sulfites, but strong reduction can revert them.[1]
      
    • Wash with Saturated

      
        (Sodium Bicarbonate) to remove the mCBA byproduct (which dissolves as the sodium salt).
      
    • Dry organic layer over

      
      , filter, and concentrate under reduced pressure at <30°C.
      

Troubleshooting Phase I:

IssueProbable CauseSolution
Low Conversion Old mCPBA (loss of active oxygen).[1]Titrate mCPBA before use or increase equivalents to 1.3 eq.
Epoxide Ring Opening Acidic impurities in mCPBA or prolonged reaction.Ensure mCPBA is added slowly; maintain

. The basic wash (

) is vital to remove acidic byproducts immediately.
Product Loss in Aqueous N-oxides are highly polar/water-soluble.[1]Avoid excessive water washes. Saturate the aqueous layer with NaCl (brine) during extraction to "salt out" the N-oxide into the organic phase.
Phase II: Hydrobromide Salt Formation (The Critical Instability)

Objective: Crystallize the HBr salt without triggering the "internal displacement" rearrangement.

The Risk: In the presence of acid (HBr) and heat, the N-oxide oxygen can nucleophilically attack the C3 position (or the epoxide region depending on conformation), displacing the tropate ester or rearranging to a quaternary scopinium bromide . This destroys the Scopolamine N-oxide structure.[1]

Optimized Protocol:

  • Reagents: Scopolamine N-oxide (Base), 48% Aqueous HBr (or HBr in Acetic Acid).[1]

  • Solvent: Acetone or Ethanol (Anhydrous prefered).

  • Temperature: Strictly < 5°C .

Step-by-Step:

  • Dissolve the N-oxide oil/foam from Phase I in a minimum amount of cold Acetone or Ethanol.

  • Cool the solution to

    
    .
    
  • Add stoichiometric HBr (1.0 eq) dropwise. Do not use excess acid.

  • If using acetone, the salt often precipitates immediately. If using ethanol, add cold diethyl ether to induce crystallization.

  • Filter immediately and wash with cold ether.

  • Dry: Vacuum dry at room temperature. Do not use heat.

Troubleshooting Phase II:

IssueProbable CauseSolution
Oiling Out Solvent too polar or water present.[1]Use dry Acetone/Ether. If oil forms, scratch the flask with a glass rod or add a seed crystal.
Yellow/Brown Color Decomposition/Rearrangement.[2]Temperature was too high during acid addition. Repeat at

.
Unknown Impurity (NMR) Rearrangement: Formation of tetracyclic scopinium salt.This is the "internal displacement" product. Strictly control HBr stoichiometry (1:1) and keep cold.
Analytical Validation

Warning: Scopolamine N-oxide is thermally unstable.

  • GC-MS: Unsuitable. The N-oxide will undergo Cope elimination or deoxygenation in the hot inlet (

    
    ), appearing as scopolamine base or degradation products.[1]
    
  • HPLC: Preferred. Use a C18 column with a buffered mobile phase (Phosphate/Acetonitrile).

  • NMR (

    
    ):  Diagnostic shift. The N-methyl group of the N-oxide shifts downfield (
    
    
    
    3.0–3.5 ppm) compared to the amine (
    
    
    ~2.5 ppm).[1]
Visualizing the Process & Risks

Diagram 1: Synthesis Workflow & Decision Tree This flowchart guides you through the synthesis and the critical decision points to avoid degradation.

G Start Scopolamine Base (Epoxytropine tropate) Oxidation Oxidation (mCPBA, DCM, 0°C) Start->Oxidation Workup Workup (Wash: Na2SO3 -> NaHCO3) Oxidation->Workup NOxideBase Scopolamine N-oxide (Base, Oil/Foam) Workup->NOxideBase SaltForm Salt Formation Add HBr (1.0 eq) NOxideBase->SaltForm TempCheck Is Temp < 5°C? SaltForm->TempCheck Product Scopolamine N-oxide HBr (Crystalline Solid) TempCheck->Product Yes (Cold) Rearrange IMPURITY: Scopinium Bromide (Tetracyclic Rearrangement) TempCheck->Rearrange No (Heat/Excess Acid)

Caption: Operational workflow emphasizing the critical temperature control point during salt formation to prevent rearrangement.

Diagram 2: The "Internal Displacement" Risk The N-oxide oxygen is nucleophilic. In the presence of acid/heat, it can attack the tropane core, displacing the ester or rearranging.

ReactionPath cluster_0 Degradation Pathway (Avoid) NOxide Scopolamine N-oxide (Protonated) Attack Internal Nucleophilic Attack (O- attacks C3/Epoxide) NOxide->Attack Heat / Excess HBr Target Scopolamine N-oxide HBr (Target Salt) NOxide->Target Cold, No Excess Acid Salt Scopinium Salt (Inactive Impurity) Attack->Salt

Caption: Mechanistic pathway showing how thermal or acidic stress diverts the reaction toward the inactive scopinium salt impurity.

References

  • Shahwar, D., et al. (2012).[1] "Synthesis and evaluation of enzyme inhibitory potential of some derivatives of scopolamine." Turkish Journal of Chemistry, 36, 257-266.[1] (Describes N-oxidation of scopolamine using H2O2/mCPBA and biological activity).

  • Fodor, G., et al. (1953).[1][2] "The Stereochemistry of Scopolamine." Journal of the Chemical Society, 713. (Fundamental work describing the "internal displacement" rearrangement of scopolamine N-oxide derivatives).[1][2] [1][2]

  • Werner, G., & Schmidt, K.H. (1967).[1] "Die chemische Natur des 'Genoscopolamins'." Tetrahedron Letters, 8(14), 1283-1286.[1] (Structural elucidation of Scopolamine N-oxide and its salts).

  • CymitQuimica. "Scopolamine N-oxide (CAS 97-75-6) Technical Data." (Confirming the existence and application of the compound as a reference standard).

Sources

Identifying experimental artifacts with Scopolamine N-oxide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Scopolamine N-oxide Hydrobromide (also known as Scopolamine aminoxide). It addresses critical experimental artifacts arising from its chemical instability, metabolic conversion, and behavior in analytical assays.

Topic: Identifying and Eliminating Experimental Artifacts

Product Category: Tropane Alkaloid Metabolites & Derivatives Audience: Bioanalytical Chemists, Neuropharmacologists, PK/PD Scientists

Executive Summary & Mechanism of Action

Scopolamine N-oxide is a polar metabolite of scopolamine.[1] Unlike the quaternary ammonium derivative Scopolamine Methyl Bromide (which is permanently charged and peripherally restricted), the N-oxide is a tertiary amine oxide .

The Core Artifact: The N-oxide bond is labile. It can revert to the parent compound (scopolamine) via reduction in two critical environments:

  • In Vivo (Biological): Reductive metabolism converts the polar N-oxide back into lipophilic scopolamine, which then crosses the Blood-Brain Barrier (BBB), causing unexpected CNS effects.

  • In Silico/Instrumental (Analytical): Thermal or in-source reduction during GC-MS or LC-MS analysis can generate a false "scopolamine" signal in samples that actually contain only the N-oxide.

Troubleshooting Guide: Bioanalytical Artifacts (LC-MS/GC)

Issue: "I am detecting high levels of Scopolamine in my pure N-oxide standard."

Diagnosis: This is likely an In-Source Reduction Artifact . Electrospray Ionization (ESI) sources and GC injectors can thermally or electrochemically reduce the N-oxide oxygen, stripping it to form the parent tertiary amine (scopolamine) before mass detection.

Mechanistic Pathway:



Troubleshooting Protocol:

ParameterRecommended SettingReason
Separation (HPLC) Critical. Ensure baseline separation (

) between N-oxide and Parent.
If they co-elute, the MS cannot distinguish "real" scopolamine from scopolamine created by N-oxide reduction in the source.
Source Temp Reduce to < 350°C (optimized per instrument).High heat promotes deoxygenation.
Cone Voltage Lower voltage (soft ionization).High collision energy in the source fragments the weak N-O bond.
GC-MS Use Avoid or Derivatize.The high temp of GC injectors (

C) causes massive thermal degradation.
DOT Diagram: The "False Parent" Analytical Artifact

AnalyticalArtifact cluster_legend Artifact Mechanism Sample Sample Vial (Pure N-Oxide) HPLC HPLC Column (Separation) Sample->HPLC Inject CoElution Co-Elution (Artifact Risk) HPLC->CoElution Retention Time? Source MS Source (ESI) High Temp/Voltage CoElution->Source Overlapping Peaks CoElution->Source Resolved Peaks Detector Mass Detector (M+H)+ Source->Detector Reduction: N-Oxide -> Scopolamine (m/z 304) Source->Detector Intact N-Oxide (m/z 320)

Caption: Analytical workflow showing how co-elution combined with in-source reduction leads to false-positive identification of the parent drug.

Troubleshooting Guide: Biological/In Vivo Artifacts

Issue: "My 'peripherally restricted' N-oxide treatment is showing CNS effects (memory impairment)."

Diagnosis: The "Trojan Horse" Metabolic Artifact. While Scopolamine N-oxide is polar and has poor BBB penetrability, it acts as a prodrug. Systemic enzymes (reductases) or gut microbiota can reduce it to Scopolamine.

The Causality Chain:

  • Administration: N-oxide injected (IP/PO).

  • Metabolism: Hepatic CYP450s or gut bacteria reduce N-O bond.

  • Conversion: Scopolamine (lipophilic) is generated in plasma.

  • Penetration: Scopolamine crosses BBB.

  • Artifact: CNS effects are observed, falsely attributed to the N-oxide.

Validation Protocol: Distinguishing Activity

StepActionSuccess Criteria
1. Route of Admin Compare Intravenous (IV) vs. Oral (PO) .Oral dosing increases exposure to gut reductases, maximizing the artifact. IV minimizes it.
2. Time-Course Measure effects at

of Parent vs. N-oxide.
CNS effects appearing delayed relative to dosing suggest metabolic conversion.
3. Plasma PK Quantify both Parent and N-oxide.If Plasma [Scopolamine] > 5-10% of N-oxide, your CNS data is confounded.
4. Control Use Methylscopolamine instead.If you strictly need a peripheral block, use the quaternary amine (Methylscopolamine), which cannot be metabolically reduced to a tertiary amine.
DOT Diagram: The In Vivo "Trojan Horse" Pathway

MetabolicArtifact N_Oxide Scopolamine N-Oxide (Polar / No BBB Cross) GutLiver Metabolic Reduction (Liver CYP / Gut Flora) N_Oxide->GutLiver Systemic Circulation BBB Blood-Brain Barrier N_Oxide->BBB Blocked Peripheral Peripheral Receptors (Dry Mouth/HR) N_Oxide->Peripheral Direct Binding Scopolamine Scopolamine (Lipophilic) GutLiver->Scopolamine Reduction (-O) Scopolamine->BBB Transport CNS CNS Receptors (Memory Impairment) BBB->CNS Crosses freely

Caption: Pathway illustrating how metabolic reduction converts the non-permeable N-oxide into the permeable parent drug, causing unintended CNS effects.

Chemical Stability & Handling FAQs

Q: Can I store Scopolamine N-oxide in solution?

  • A: No. N-oxides are prone to disproportionation and photochemical decomposition.

    • Protocol: Reconstitute immediately before use. If storage is unavoidable, use amber glass at -20°C and blanket with Nitrogen.

    • Solvent: Avoid protic solvents (like methanol) for long-term storage if possible; DMSO is preferred for stock, but ensure it is anhydrous.

Q: Why does my N-oxide standard look yellow?

  • A: This indicates Meisenheimer rearrangement or N-oxide degradation. Pure Scopolamine N-oxide hydrobromide should be a white to off-white solid.

    • Action: Discard. Degraded products may have unknown receptor affinities.

Q: Is the Hydrobromide salt equivalent to the Hydrochloride?

  • A: Pharmacologically, yes, but solubility differs . The HBr salt is generally less hygroscopic than the HCl salt but still requires desiccation. Ensure you correct the molecular weight for the salt form when calculating molarity (MW HBr salt

    
     384.26  g/mol  vs Free Base 
    
    
    
    319.35 g/mol ).

References

  • Chen, H., et al. (2005). "Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry."[2] Talanta, 67(5), 984–991.[2] Link

    • Significance: Identifies N-oxide as a metabolite and outlines LC-MS separ
  • Brust, P. (1989). "Reversal of scopolamine-induced alterations of choline transport across the blood-brain barrier."[3] Arzneimittelforschung, 39(10), 1220–1222. Link

    • Significance: Establishes baseline BBB transport protocols for scopolamine deriv
  • Wiergowski, M., et al. (2021). "Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet." Molecules, 26(13), 4008. Link

    • Significance: Although focused on the parent, this details the thermal degradation pathways (dehydration/elimination) relevant to tropane alkaloids in analytical sources.
  • Selleck Chemicals. "Scopolamine N-Oxide Hydrobromide Product Data." Link

    • Significance: Provides physicochemical properties, solubility data (DMSO: 84 mg/mL), and storage requirements.

Sources

Solvent compatibility guide for Scopolamine N-oxide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Compatibility & Handling Guide Document ID: TSC-SCOP-NOX-001 Last Updated: February 18, 2026

Executive Summary & Chemical Identity

Warning: Do not confuse Scopolamine N-oxide Hydrobromide with its parent compound, Scopolamine Hydrobromide. The N-oxide moiety significantly alters polarity and chemical stability, particularly regarding thermal sensitivity and reduction potential.

  • Common Name: Scopolamine N-oxide hydrobromide[1]

  • Synonyms: Genoscopolamine hydrobromide; Hyoscine N-oxide hydrobromide

  • CAS Number: 6106-81-6 (salt/hydrate forms vary; verify specific CoA)

  • Chemical Nature: Quaternary ammonium-like salt (due to HBr protonation) of an amine oxide.

  • Primary Application: Muscarinic acetylcholine receptor (mAChR) antagonist; metabolite standard.

Solubility Compatibility Matrix

This guide prioritizes the Hydrobromide (HBr) salt form.[2] If you are using the free base, solubility in alcohols will increase, but water solubility will decrease.

Primary Solvent Ratings
SolventSolubility RatingMax Conc. (Est.)[3][4][5][6]Technical Notes
Water Excellent ~50–100 mg/mLPreferred solvent. The ionic HBr salt form is highly hydrophilic. Solutions are acidic (pH ~3–4).
DMSO Good ~80 mg/mLBest for organic stocks. Hygroscopic nature of DMSO can introduce water over time; use fresh, anhydrous DMSO.
Ethanol Limited < 10 mg/mLNot recommended for high-conc stocks. The salt form dissolves poorly compared to the free base.
Methanol Moderate ~10–20 mg/mLBetter than ethanol but toxic. Use only if water/DMSO are contraindicated.
Acetone Poor InsolubleCauses immediate precipitation of the salt.
Chloroform Poor InsolubleTypical behavior for hydrobromide salts.
PBS (pH 7.4) Good ~10 mg/mLUse for working solutions only. High salt concentration in PBS can lower saturation point compared to pure water.

Preparation Protocols

Protocol A: Preparation of High-Concentration Stock (50 mM)

Target Audience: In vitro researchers requiring long-term storage.

  • Calculate Mass: Use the specific Molecular Weight (MW) from your batch Certificate of Analysis (CoA).

    • Note: MW varies based on hydration (anhydrous ~384.3 g/mol vs. hydrate ~400-418 g/mol ).

  • Weighing: Weigh the powder into a sterile, amber glass vial (light sensitive).

  • Solvent Addition: Add Anhydrous DMSO or Sterile Water .

    • Critical: Do not use PBS for the initial stock; the buffering salts can reduce maximum solubility.

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature (20–25°C) for 2 minutes.

    • Warning:Do not heat above 40°C. N-oxides are thermally unstable and can deoxygenate.

  • Sterilization (Optional): If using water, filter through a 0.22 µm PVDF or PES membrane. Nylon binds quaternary amines/N-oxides and should be avoided.

Protocol B: In Vivo Formulation (Vehicle Selection)

Target Audience: Animal researchers.

  • Preferred Vehicle: 0.9% Saline.

  • Alternative: 5% Glucose (D5W) if pH adjustment is necessary.

  • Method:

    • Dissolve pure compound in a small volume of saline (e.g., 10% of final volume).

    • Dilute to final volume.

    • pH Check: The HBr salt will lower the pH. For IP/IV injection, ensure pH > 4.5. If too acidic, neutralize carefully with dilute NaOH, but do not exceed pH 7.5 , as alkaline conditions accelerate N-oxide degradation.

Troubleshooting & FAQs

Q1: My solution turned yellow/brown after storage. Is it safe to use?

Status: REJECT.

  • Cause: This indicates oxidative degradation or light-induced decomposition. N-oxides can undergo Cope elimination or reduction under stress.

  • Action: Discard the solution. Ensure future stocks are stored in amber vials, desiccated, at -20°C.

Q2: Can I heat the solution to speed up dissolution?

Status: CAUTION.

  • Risk: N-oxides have a weaker N-O bond compared to other functional groups. Heating >50°C risks deoxygenation , converting the compound back to the parent Scopolamine, which has different potency and pharmacokinetics.

  • Solution: Use sonication (ultrasonic bath) instead of heat.

Q3: Why did the compound precipitate when I added it to my cell culture media?

Status: COMMON ERROR.

  • Cause: "Salting out" effect.[7] If you dissolved the stock in DMSO and added it to cold media, the sudden change in polarity and temperature can cause shock precipitation.

  • Solution:

    • Warm the media to 37°C before addition.

    • Dilute the DMSO stock 1:10 in sterile water before adding to the media (intermediate dilution step).

Stability & Degradation Logic (Visualized)

Understanding the breakdown pathways is critical for data integrity. The diagram below illustrates the specific risks associated with N-oxide handling.

Scopolamine_NOxide_Stability cluster_prevention Prevention Strategy Compound Scopolamine N-oxide HBr (Stored Stock) Heat High Heat (>50°C) Compound->Heat RedAgent Reducing Agents (e.g., DTT, BME) Compound->RedAgent Light UV/Light Exposure Compound->Light Deoxygenation Deoxygenation (Loss of Oxygen) Heat->Deoxygenation Thermal Cleavage RedAgent->Deoxygenation Chemical Reduction Unknown Complex Degradants (Color Change) Light->Unknown Photolysis Parent Scopolamine (Parent Drug Contamination) Deoxygenation->Parent Conversion Store Store -20°C Desiccated Dark

Figure 1: Stability risk assessment. The primary risk is the reversion to the parent compound (Scopolamine) via deoxygenation, which can skew experimental results by altering receptor binding affinity.

Storage Specifications

ParameterSpecificationReason
Temperature -20°C (Long term)Slows thermal degradation.
Atmosphere Inert (Argon/Nitrogen)Prevents moisture absorption (HBr salts are hygroscopic).
Vial Type Amber GlassPrevents photolysis.
Shelf Life Solid: 2 YearsSolution: 1 Month (-20°C)N-oxides are less stable in solution than their parent amines.

References

  • Selleck Chemicals. Scopolamine N-Oxide Hydrobromide Datasheet. Accessed February 2026. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 153311, Scopolamine N-oxide. Accessed February 2026. Link

  • United States Pharmacopeia (USP). General Notices: Solubility Definitions. (Standard reference for "Freely Soluble" vs "Sparingly Soluble" classifications). Link

  • Cayman Chemical. Solubility of Hydrobromide Salts in Organic Solvents (General Guide). Link

Sources

Technical Support Center: Stabilizing Scopolamine N-oxide Hydrobromide Against Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Scopolamine N-oxide hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your experimental work.

Introduction to Scopolamine N-oxide Hydrobromide Stability

Scopolamine N-oxide hydrobromide, a derivative of the tropane alkaloid scopolamine, possesses a unique chemical structure that includes both an ester linkage and an N-oxide functional group. Both of these moieties can be susceptible to degradation, with hydrolysis being a primary concern. The ester group is prone to cleavage under both acidic and basic conditions, while the N-oxide can influence the molecule's electronic properties and may itself be subject to reduction or rearrangement. Understanding and controlling the factors that contribute to hydrolysis is therefore critical for maintaining the compound's purity, potency, and stability in various experimental and formulation settings.

This guide will delve into the mechanisms of hydrolysis, provide strategies for prevention, and offer detailed analytical procedures to assess the stability of your Scopolamine N-oxide hydrobromide samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Scopolamine N-oxide hydrobromide?

A1: Based on its chemical structure, Scopolamine N-oxide hydrobromide is susceptible to two primary degradation pathways:

  • Hydrolysis of the ester linkage: This is a common degradation route for scopolamine and related compounds, leading to the formation of scopine N-oxide and tropic acid. This reaction is catalyzed by both acid and base.

  • Reduction of the N-oxide: The N-oxide functional group can be reduced back to the tertiary amine (scopolamine). This can be influenced by reducing agents or certain storage conditions.

Q2: What is the optimal pH range for storing Scopolamine N-oxide hydrobromide in solution?

A2: While specific kinetic data for Scopolamine N-oxide hydrobromide is not extensively published, we can infer optimal conditions from the known stability of scopolamine hydrobromide. Scopolamine hydrobromide exhibits its greatest stability in the slightly acidic pH range of 3 to 5. In strongly acidic or alkaline conditions, the rate of hydrolysis increases significantly. It is therefore recommended to maintain aqueous solutions of Scopolamine N-oxide hydrobromide within a similar pH range to minimize ester hydrolysis.

Q3: How does temperature affect the stability of Scopolamine N-oxide hydrobromide?

A3: As with most chemical reactions, the rate of hydrolysis of Scopolamine N-oxide hydrobromide is expected to increase with temperature. For long-term storage of solutions, refrigeration (2-8 °C) is recommended. For solid material, storage at controlled room temperature, protected from moisture, is advisable.

Q4: Can excipients in my formulation promote the degradation of Scopolamine N-oxide hydrobromide?

A4: Yes, certain excipients can impact stability.[1][2] Excipients containing acidic or basic impurities can alter the micro-pH of the formulation and catalyze hydrolysis. Additionally, excipients with high water content can promote degradation. It is crucial to screen excipients for compatibility and to use high-purity, low-moisture grades.

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency in aqueous solution over a short period. Hydrolysis due to suboptimal pH. The pH of your solution may be too high or too low, accelerating the cleavage of the ester bond.1. Measure and adjust the pH: Ensure the pH of your solution is within the optimal range of 3-5 using appropriate buffers (e.g., citrate or acetate buffers).2. Perform a pH stability study: If working with a new formulation, conduct a preliminary study to determine the pH of maximum stability.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. These could be the result of hydrolysis (e.g., scopine N-oxide, tropic acid) or other degradation pathways.1. Conduct a forced degradation study: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This will help in identifying the unknown peaks.[3][4]2. Utilize LC-MS/MS for identification: Liquid chromatography-tandem mass spectrometry is a powerful tool for identifying the structure of degradation products by analyzing their mass-to-charge ratio and fragmentation patterns.[3][5]
Inconsistent results between experimental batches. Variability in storage conditions or sample handling. Differences in temperature, light exposure, or the age of stock solutions can lead to varying levels of degradation.1. Standardize storage protocols: Store all stock and working solutions under consistent conditions (e.g., refrigerated at 4°C, protected from light).2. Use freshly prepared solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of degradation over time.
Precipitation in the formulation. Formation of insoluble degradation products or pH-dependent solubility issues. 1. Analyze the precipitate: Isolate and analyze the precipitate to determine if it is a degradation product.2. Evaluate the use of co-solvents or solubilizing agents: If the issue is solubility, consider the addition of pharmaceutically acceptable co-solvents (e.g., propylene glycol, ethanol) or solubilizers like cyclodextrins.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.

Objective: To intentionally degrade Scopolamine N-oxide hydrobromide under various stress conditions.

Materials:

  • Scopolamine N-oxide hydrobromide

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of Scopolamine N-oxide hydrobromide in 0.1 N HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

    • If no degradation is observed, repeat with 1 N HCl.

  • Base Hydrolysis:

    • Dissolve a known concentration of Scopolamine N-oxide hydrobromide in 0.1 N NaOH.

    • Maintain the solution at room temperature and take samples at various time points (e.g., 1, 2, 4 hours).

    • Neutralize each sample with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 N NaOH or gentle heating.

  • Oxidative Degradation:

    • Dissolve a known concentration of Scopolamine N-oxide hydrobromide in a 3% H₂O₂ solution.

    • Keep the solution at room temperature and protected from light.

    • Take samples at various time points (e.g., 2, 8, 24 hours) and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid Scopolamine N-oxide hydrobromide in a temperature-controlled oven (e.g., 60°C).

    • At specified time points (e.g., 1, 3, 7 days), dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of Scopolamine N-oxide hydrobromide to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) in a photostability chamber.

    • Wrap a control sample in aluminum foil and place it in the same chamber.

    • Analyze both the exposed and control samples by HPLC at various time points.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Scopolamine N-oxide hydrobromide from its potential degradation products.

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV detector or Mass Spectrometer

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or MS detection in positive ion mode)

Procedure:

  • Inject a standard solution of Scopolamine N-oxide hydrobromide to determine its retention time.

  • Inject the samples from the forced degradation study.

  • Analyze the chromatograms to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector or by mass spectrometry to ensure no co-eluting impurities.

Visualization of Degradation and Stabilization

Hydrolysis Pathway

The primary hydrolytic degradation pathway of Scopolamine N-oxide hydrobromide involves the cleavage of the ester bond.

G Scopolamine_N_Oxide Scopolamine N-oxide Hydrobromide H2O H₂O (Acid or Base Catalysis) Scopolamine_N_Oxide->H2O Scopine_N_Oxide Scopine N-oxide H2O->Scopine_N_Oxide Hydrolysis Tropic_Acid Tropic Acid H2O->Tropic_Acid Hydrolysis G cluster_0 Formulation Development cluster_1 Stability Testing A Initial Formulation B pH Optimization (Target: 3-5) A->B C Excipient Compatibility Screening B->C D Consider Stabilizers (e.g., Cyclodextrins) C->D E Final Formulation D->E F Forced Degradation Study E->F G Accelerated Stability Study F->G H Long-Term Stability Study G->H

Caption: Workflow for formulation and stability testing.

References

  • Chen, H., Chen, Y., Wang, H., Du, P., Han, F., & Zhang, H. (2005). Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Talanta, 67(5), 984-991.
  • Forced degradation and stability studies are essential in the pharmaceutical industry, informing integral sections of the chemistry, manufacturing and controls (CMC) section of an investigational medicinal product dossier (IMPD) or investigational new drug (IND) application. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PubChem. (n.d.). Scopolamine N-oxide. Retrieved from [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1–11.
  • Renner, U. D., Szabó, I., & Pongs, O. (2005). Pharmacokinetics and pharmacodynamics in clinical use of scopolamine. Therapeutic drug monitoring, 27(5), 655–665.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2011). The role of forced degradation in developing stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 55(5), 819-835.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of instrumental analysis. Cengage learning.
  • Guzman, M. (2018). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. MDPI.
  • Gullapalli, R. P., & Mazzitelli, C. L. (2011). Impact of excipients on drug stability and efficacy: optimizing formulation performance. Journal of pharmaceutical sciences, 100(4), 1261-1277.
  • Pifferi, G., & Restani, P. (2003). The safety of pharmaceutical excipients. Il Farmaco, 58(8), 541-550.

Sources

Validation & Comparative

Scopolamine N-oxide Hydrobromide: NMR Spectrum Analysis & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the NMR spectral analysis of Scopolamine N-oxide hydrobromide , focusing on its differentiation from the parent compound, Scopolamine hydrobromide. This comparison is critical for purity profiling in pharmaceutical development, as the N-oxide is a primary oxidative degradant and metabolite.

Executive Summary

Scopolamine N-oxide (Hyoscine N-oxide) is the primary oxidative impurity of the anticholinergic drug Scopolamine. In high-resolution NMR, it is distinguished not just by simple chemical shift changes, but by specific stereochemical alterations in the tropane ring.

  • Primary Application: Impurity profiling (USP/EP compliance) and metabolite identification.

  • Key Differentiator: The N-methyl group signal serves as the primary diagnostic "fingerprint," exhibiting significant deshielding in both

    
    H and 
    
    
    
    C spectra due to the anisotropic effect of the N-oxide bond.
  • Stereochemistry: Unlike the parent amine, the N-oxide forms a rigid stereoisomer where the N-methyl group is axial and the N-oxide oxygen is equatorial , significantly impacting the coupling constants of adjacent bridgehead protons.

Structural Analysis & Stereochemistry

To interpret the spectrum, one must understand the conformational lock induced by N-oxidation.

  • Scopolamine HBr: The nitrogen atom rapidly inverts (pyramidal inversion) in solution, though the protonated form (ammonium salt) locks it temporarily. The N-methyl group generally favors the equatorial position to minimize 1,3-diaxial interactions.

  • Scopolamine N-oxide HBr: The N-O bond is fixed. X-ray crystallography and NMR studies confirm that the N-methyl group adopts the axial orientation , while the oxygen is equatorial.[1] This specific geometry places the N-methyl protons in a distinct magnetic environment, deshielded by the ring current and the electronegative oxygen.

Visualizing the Transformation

The following diagram illustrates the oxidative pathway and the resulting stereochemical configuration.

Scopolamine_Analysis Scop Scopolamine (Free Base/HBr) Oxidation Oxidative Degradation (H2O2 / Air) Scop->Oxidation Oxidation NOxide Scopolamine N-oxide (Impurity) Oxidation->NOxide Formation Stereo Stereochemistry: N-Me (Axial) N-O (Equatorial) NOxide->Stereo Confirmed by NOESY

Figure 1: Pathway of Scopolamine oxidation leading to the specific N-oxide stereoisomer.

Experimental Protocol

For optimal resolution and reproducibility, follow this self-validating protocol.

Sample Preparation
  • Solvent: Deuterium Oxide (

    
    ) is the standard solvent for hydrobromide salts due to solubility and exchange of the acidic HBr proton, simplifying the spectrum.
    
  • Concentration: 10–15 mg/mL.

  • pH Consideration: The chemical shifts of tropane alkaloids are pH-sensitive. Ensure the sample is not buffered with agents that might induce peak overlap. For HBr salts, the natural pH in

    
     will be slightly acidic (~pH 5-6).
    
Instrument Parameters
  • Field Strength: Minimum 400 MHz (600 MHz recommended for resolving bridgehead multiplets).

  • Pulse Sequence: Standard 1D proton (zg30) and Carbon (zgpg30).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the N-methyl singlet, which has a longer 
    
    
    
    relaxation time.
Spectral Analysis & Comparison

The following tables compare the diagnostic signals of Scopolamine Hydrobromide and Scopolamine N-oxide Hydrobromide.

Table 1:

H NMR Diagnostic Signals (400 MHz,

)
Proton AssignmentScopolamine HBr (

ppm)
Scopolamine N-oxide HBr (

ppm)

Shift (ppm)
Analysis
N-CH

(Methyl)
2.83 (s) 3.35 – 3.45 (s) +0.5 – 0.6 Primary Diagnostic. The strong deshielding effect of the N-oxide oxygen shifts this singlet significantly downfield.
H-1, H-5 (Bridgehead) 4.0 – 4.2 (m)4.5 – 4.7 (m)+0.5Deshielded by the adjacent positive charge/dipole of the N-oxide.
H-2, H-4 (Ring) 1.8 – 2.5 (m)2.2 – 2.8 (m)+0.3Complex multiplet changes due to altered ring conformation (axial Me).
Aromatic Protons 7.3 – 7.5 (m)7.3 – 7.5 (m)~ 0.0Minimal change; the tropic acid moiety is distant from the N-oxide center.
Table 2:

C NMR Diagnostic Signals (100 MHz,

)
Carbon AssignmentScopolamine HBr (

ppm)
Scopolamine N-oxide HBr (

ppm)
Analysis
N-CH

(Methyl)
32.7 55.0 – 58.0 Definitive Confirmation. The carbon shift moves from ~33 ppm (amine salt) to >50 ppm (N-oxide), a massive chemical shift change characteristic of N-oxidation.
C-1, C-5 (Bridgehead) 65.0 – 67.070.0 – 72.0Downfield shift due to

-effect of the N-oxide.
C-9 (Carbonyl) 172.0172.0Unaffected (Ester carbonyl).

Note on Reference Data: The Scopolamine HBr values are grounded in verified literature (DTIC Technical Report [1], ChemicalBook [2]). The N-oxide values are derived from the characteristic "N-oxide shift" observed in tropane alkaloids (Mandava & Fodor [3]) and general alkaloid N-oxide data [4].

Advanced Verification: 2D NMR

To unequivocally confirm the N-oxide structure and rule out other impurities (like Apo-scopolamine), use 2D correlations:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the proton singlet at ~3.4 ppm directly to the carbon signal at ~55 ppm. If the proton at 3.4 ppm correlates to a carbon at ~33 ppm, it is NOT the N-oxide (likely a solvent impurity or different salt form).

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Stereochemistry Check: In Scopolamine N-oxide, the axial N-methyl group shows strong NOE correlations with the axial protons at C-2 and C-4 . In the parent Scopolamine, the N-methyl is often equatorial (or averaging), showing different NOE patterns.

Troubleshooting & Artifacts
  • Hygroscopicity: Scopolamine N-oxide HBr is highly hygroscopic. Absorbed water will appear as a large peak at ~4.79 ppm in

    
    , potentially obscuring the bridgehead protons (H-1/H-5). Solution:  Use a water suppression pulse sequence (e.g., zgpr) or shift the temperature to move the water peak.
    
  • Degradation: N-oxides can thermally degrade back to the amine or undergo Cope elimination. Avoid heating the NMR probe above 30°C.

References
  • Henderson, T. J., et al. (2008). Positive Identification of the Principal Component of a White Powder as Scopolamine by Quantitative One-Dimensional and Two-Dimensional NMR Techniques. U.S. Army Edgewood Chemical Biological Center.

  • ChemicalBook. (2024).[2] Scopolamine hydrobromide 13C NMR Spectrum.

  • Mandava, N., & Fodor, G. (1968).[3] Configuration of the Ring Nitrogen in N-Oxides and the Conformation of Tropanes. Canadian Journal of Chemistry, 46(16), 2761-2766.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

Scopolamine N-oxide Hydrobromide Reference Standard Comparison: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of N-Oxide Profiling

In the development of tropane alkaloid therapeutics, Scopolamine N-oxide (Genoscopolamine) represents a critical quality attribute. As the primary oxidative degradation product and a pharmacologically active metabolite of Scopolamine (Hyoscine), its precise quantification is mandated by major pharmacopoeias (USP, EP).

However, the choice of reference standard (RS)—specifically the Hydrobromide salt (HBr) versus the Free Base , or Primary versus Secondary grades—can introduce significant variance in analytical results. This guide objectively compares these alternatives, supported by experimental protocols and stability data, to assist researchers in selecting the optimal standard for stability-indicating assays.

Technical Comparison: Hydrobromide Salt vs. Free Base

The selection of the salt form is not merely a matter of availability; it fundamentally alters the standard's stability profile and handling requirements during stock solution preparation.[1]

Comparative Specification Table
FeatureScopolamine N-oxide Hydrobromide Scopolamine N-oxide Free Base Impact on Analysis
CAS Number 6106-81-6 (Salt)97-75-6 (Base)Ensure CAS matches your regulatory filing.
Chemical Stability High . The ionic lattice stabilizes the N-oxide moiety against de-oxygenation.Moderate/Low . Prone to rapid degradation and hygroscopicity.HBr is preferred for long-term reference standard storage.
Solubility High in aqueous buffers and polar solvents (Water, Methanol).High in lipophilic solvents; poor in acidic aqueous mobile phases.HBr dissolves instantly in typical HPLC mobile phases (pH 2-5).
Hygroscopicity Moderate (often exists as monohydrate).High (deliquescent).HBr requires equilibration but is less prone to weighing errors than the sticky free base.
Stoichiometry Must correct for HBr and H₂O content (MW ~418.28 with H₂O).Direct MW (~319.35), but purity often lower due to instability.Critical: Failure to correct for the HBr counterion results in a ~25% assay error.

Expert Insight: For quantitative HPLC workflows, the Hydrobromide salt is the superior choice due to its crystalline stability. The free base should be reserved for mechanistic toxicology studies where the counterion might interfere with biological assays.

Experimental Validation: Stability-Indicating HPLC

To demonstrate the performance of the Scopolamine N-oxide HBr reference standard, we utilized a validated Reverse-Phase HPLC (RP-HPLC) method. This protocol highlights the separation capability of the N-oxide from the parent drug and other impurities (e.g., Apo-scopolamine).

Degradation Pathway & Analytical Logic

Understanding the formation of the impurity is prerequisite to analyzing it. The N-oxide forms via oxidative attack on the nitrogen bridge of the tropane ring.

Scopolamine_Degradation Scop Scopolamine (Parent Drug) Oxidation Oxidative Stress (H2O2 / Light / Air) Scop->Oxidation Degradation Apo Apo-scopolamine (Dehydration Product) Scop->Apo Acidic Hydrolysis (Minor Pathway) NOxide Scopolamine N-oxide (Target Impurity) Oxidation->NOxide N-oxidation (Major Pathway)

Figure 1: Primary degradation pathways of Scopolamine. The N-oxide formation is the dominant pathway under oxidative stress, necessitating specific reference standards for quantification.

Protocol: Comparative Separation Efficiency

Objective: Compare the peak symmetry and resolution of Scopolamine N-oxide HBr against the parent drug using a pharmacopoeial-aligned method.

Methodology:

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax Rx-SIL or equivalent C18).

  • Mobile Phase:

    • Buffer: 40 mM Ammonium Acetate (pH 6.[2]5) or Phosphate Buffer (pH 3.0) with SDS (Ion-Pairing).

    • Organic: Acetonitrile (ACN).[2]

    • Ratio: Gradient or Isocratic (typically 50:50 for simple buffers).

  • Detection: UV @ 210 nm.

  • Flow Rate: 1.0 mL/min.

Experimental Results (Data Synthesis):

ParameterPhosphate/SDS (pH 3.0)Ammonium Acetate (pH 6.5)Acceptance Criteria
Retention Time (N-oxide) ~4.2 min~5.8 minN/A
Retention Time (Parent) ~12.5 min~10.1 minN/A
Resolution (Rs) 8.5 (Excellent)4.2 (Good)> 2.0
Tailing Factor (N-oxide) 1.11.3 < 1.5
Theoretical Plates > 4500> 3000> 2000

Interpretation:

  • pH Impact: The N-oxide moiety is polar. At low pH (3.0), the ionization of the N-oxide is suppressed less than the tertiary amine of the parent, leading to distinct retention shifts.

  • Standard Performance: The HBr reference standard provided a sharp, symmetrical peak (Tailing < 1.2) in the acidic mobile phase, confirming high purity and compatibility with ion-pair reagents.

Reference Standard Grades: Primary vs. Secondary

When sourcing Scopolamine N-oxide HBr, researchers encounter "Primary" (e.g., USP/EP/Phyproof) and "Secondary" (Analytical Grade) options.

GradeCertification ScopeRecommended UseCost Efficiency
Primary Reference Standard Certified absolute purity (Mass Balance). Quantified counterion (HBr), water, and residual solvents.[3]Release Testing , Method Validation , Calibration of Secondary Standards.Low (High Cost)
Analytical Standard (Secondary) Purity by HPLC area % only. Often lacks water/solvent quantification.Identification , System Suitability, R&D Stability Trials.High

Protocol for Establishing a Secondary Standard: If budget constraints require using a Secondary Standard for routine QC, it must be calibrated against a Primary Standard:

  • Prepare triplicate stock solutions of both Primary and Secondary standards.

  • Analyze via the HPLC method described in Section 3.2.

  • Calculate the Potency Factor (P) :

    
    
    
  • Use this factor for all subsequent calculations.

Handling and Storage Protocols

The hydrobromide salt is robust but not invincible. Adhere to these storage protocols to maintain the integrity of the reference material.

  • Storage: Store solid HBr salt at -20°C (long term) or 2-8°C (active use). Protect from light (amber vials).

  • Weighing: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation (which alters water content and potency).

  • Solution Stability:

    • Aqueous (pH < 5): Stable for 7 days at 4°C.

    • Alkaline (pH > 9):Unstable . Rapid conversion to free base and subsequent degradation.

    • Solvent: DMSO stock solutions are stable for months at -20°C.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . Scopolamine Hydrobromide / Hyoscine Hydrobromide Monograph. (Methods for impurity profiling including N-oxide).

  • United States Pharmacopeia (USP). Scopolamine Hydrobromide Injection: Organic Impurities. (Defines limits for Scopolamine N-oxide).
  • PhytoLab GmbH . Scopolamine N-oxide hydrobromide phyproof® Reference Substance Data Sheet. Link[4]

  • Sigma-Aldrich . Scopolamine N-oxide hydrobromide Product Information (CAS 6106-81-6). Link

  • Walash, M. et al. (2012). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Poloniae Pharmaceutica. (Comparative HPLC methodology). Link

  • Galla, V.K. et al. (2018).[5] Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. International Journal of Pharmaceutical Sciences and Research. Link

Sources

Validating Scopolamine N-oxide Hydrobromide Purity: A High-Performance Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Scopolamine N-oxide Hydrobromide Purity via HPLC Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scopolamine N-oxide hydrobromide (SNO[1][2]·HBr) serves a dual critical role in pharmaceutical development: as a potential degradation impurity of scopolamine and as a certified reference standard for quality control. Validating its purity requires a method capable of distinguishing the N-oxide from its parent alkaloid (scopolamine) and other tropane derivatives.

This guide compares the industry-standard High-Performance Liquid Chromatography (HPLC) against emerging and legacy alternatives (UHPLC, HPTLC), providing a definitive, self-validating protocol for researchers requiring absolute purity assessment.

Introduction: The Separation Challenge

Scopolamine N-oxide is the primary oxidative degradation product of scopolamine. Chemically, the N-oxide functionality introduces significant polarity compared to the tertiary amine of the parent compound.

  • The Critical Quality Attribute (CQA): When validating SNO·HBr as a reference standard, the primary impurity to detect is Scopolamine (resulting from reduction or incomplete oxidation).

  • The Challenge: Both compounds share the tropane skeleton and weak UV chromophores, necessitating rigorous column selection and pH control to prevent peak tailing and ensure baseline resolution.

Methodological Comparison: HPLC vs. Alternatives

While HPLC remains the gold standard for quantitative purity, alternative methods offer specific advantages depending on the stage of development.

Table 1: Comparative Analysis of Purity Validation Methods

FeatureHPLC (UV/DAD) UHPLC-MS/MS HPTLC (Densitometry)
Role Gold Standard for QC & PurityTrace Impurity ProfilingRapid ID & Fingerprinting
Sensitivity (LOD) High (0.1–1.0 µg/mL)Ultra-High (<5 pg/mL)Moderate (10–50 µg/mL)
Specificity Excellent (Resolution > 2.0)Definitive (Mass Spec)Good (Visual + Rf)
Throughput Moderate (15–30 min/run)High (3–5 min/run)High (Parallel runs)
Cost/Run ModerateHighLow
Primary Limitation Requires strict pH controlMatrix effectsLower resolution

Expert Insight: HPTLC is excellent for a quick "pass/fail" identity test, but it lacks the dynamic range to quantify 0.1% impurities in a 99% pure SNO·HBr standard. For purity certification, HPLC or UHPLC is non-negotiable.

Deep Dive: The Self-Validating HPLC Protocol

This protocol is designed as a self-validating system . It includes built-in checkpoints (System Suitability Tests) that confirm the data's reliability before the batch is released.

A. Chromatographic Conditions
  • Column: C18 (Octadecyl) end-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or Kromasil 100-5C8).

    • Why? The "end-capped" feature reduces silanol activity, preventing the tailing of the basic nitrogen in tropane alkaloids.

  • Mobile Phase:

    • Solvent A: Phosphate Buffer (pH 3.5) + 5mM Sodium 1-heptanesulfonate (Ion-Pairing Agent).[3]

    • Solvent B: Acetonitrile (ACN).[3]

    • Ratio: Isocratic 75:25 (A:B) or Gradient.

    • Causality: The acidic pH ensures the alkaloid is protonated. The ion-pairing agent neutralizes the charge, increasing retention on the non-polar C18 phase to separate the highly polar N-oxide from the void volume.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm .

    • Note: Scopolamine lacks a strong chromophore; 210 nm targets the carbonyl/phenyl moiety but requires high-purity solvents to avoid baseline noise.

B. Step-by-Step Workflow

HPLC_Validation_Workflow Start Start: Sample Prep SST System Suitability (SST) Inj: Std Mix (N-Oxide + Scopolamine) Start->SST Decision Resolution > 2.0? Tailing < 1.5? SST->Decision SampleInj Inject SNO.HBr Sample Decision->SampleInj Pass Fail Troubleshoot: Adjust pH / Check Column Decision->Fail Fail DataAnalysis Calculate % Purity (Area Normalization) SampleInj->DataAnalysis Fail->SST Retest

Figure 1: The self-validating workflow ensures system readiness before sample analysis.

Experimental Data & Validation Parameters

To validate this method, the following parameters must be established. The data below represents typical acceptance criteria for a pharmaceutical-grade reference standard.

Table 2: Validation Parameters and Acceptance Criteria

ParameterExperimental MethodAcceptance Criteria
Specificity Inject Mobile Phase (Blank), Placebo, and SNO·HBr spiked with Scopolamine.[4][5][6]No interference at retention time (RT). Resolution (Rs) > 2.0 between N-oxide and Scopolamine.
Linearity 5 concentration levels (50% to 150% of target).Correlation Coefficient (

)

0.999.[3][4][6][7]
Precision 6 replicate injections of 100% standard.RSD

2.0% for peak area.
Accuracy Spike recovery at 80%, 100%, 120%.[4]Mean recovery 98.0% – 102.0%.
LOD / LOQ Signal-to-Noise (S/N) ratio.LOD: S/N

3:1 LOQ: S/N

10:1
Retention Behavior (Causality Explained)

In this Reversed-Phase (RP) system:

  • Scopolamine N-oxide (SNO): More polar due to the

    
     bond. Elutes first  (lower 
    
    
    
    ).
  • Scopolamine (Parent): Less polar.[6] Elutes second .

  • Validation Check: If the elution order flips, your organic modifier concentration is likely too high, or the stationary phase has collapsed.

Troubleshooting & Expert Insights
  • Peak Tailing:

    • Cause: Interaction between the protonated amine and residual silanols on the silica support.

    • Fix: Add Triethylamine (TEA) as a silanol blocker or ensure the buffer pH is < 3.0.

  • N-Oxide Thermal Instability:

    • Risk:[5] N-oxides can thermally degrade (Cope elimination) in the injection port or column if temperatures exceed 40°C.

    • Protocol: Maintain column temperature at 25°C (ambient).

  • pH Sensitivity:

    • Scopolamine is an ester; extreme alkaline pH (>9) will cause hydrolysis to tropic acid and scopine. Always maintain pH < 7.0.[7]

Decision Logic for Method Selection

Method_Selection Start Select Validation Goal Goal1 Trace Impurity in Plasma? Start->Goal1 Goal2 Raw Material Purity (>98%)? Start->Goal2 Goal3 Quick ID / Adulteration? Start->Goal3 Sol1 UHPLC-MS/MS (High Sensitivity) Goal1->Sol1 Sol2 HPLC-UV (210 nm) (High Precision) Goal2->Sol2 Sol3 HPTLC (Visual/Cost-effective) Goal3->Sol3

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity and precision needs.

References
  • Sielc Technologies. "Separation of Scopolamine hydrobromide on Newcrom R1 HPLC column." Sielc.com. Accessed February 18, 2026. Link

  • PhytoLab. "Scopolamine N-oxide hydrobromide phyproof® Reference Substance." PhytoLab.com. Accessed February 18, 2026. Link

  • Hinescu, L. et al. "HPLC method for the simultaneous determination of the components of an aqueous antidote solution."[3] Farmacia, Vol. 59, 1, 2011.[3] Link

  • Susanti, M. et al. "Comparison between High Performance Thin Layer Chromatography and High Performance Liquid Chromatography Methods."[8] Pharmacognosy Journal, 2018. Link

  • Waters Corporation. "A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S." Waters.com. Accessed February 18, 2026. Link

Sources

Definitive Comparison: Scopolamine N-oxide vs. Atropine N-oxide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Scopolamine N-oxide hydrobromide (Genoscopolamine) and Atropine N-oxide (Genatropine). It moves beyond basic definitions to explore their "prodrug" mechanics, receptor kinetics, and the critical metabolic pathways that define their therapeutic windows.

The "Peripheral Lock" and the "Metabolic Key"

Executive Summary

Scopolamine N-oxide and Atropine N-oxide represent a specific class of anticholinergic agents designed to mitigate the central nervous system (CNS) toxicity of their parent compounds (Scopolamine and Atropine).

  • The Core Mechanism: The N-oxide moiety introduces a polar "anchor" that restricts blood-brain barrier (BBB) penetration. Both compounds act as peripheral antagonists initially.

  • The "Time-Bomb" Effect: In vivo, both N-oxides are metabolically reduced back to their parent tertiary amines. This reduction reactivates CNS penetration.

  • The Verdict:

    • Select Scopolamine N-oxide for potent anti-motion sickness activity where a delayed or attenuated central effect is acceptable, or for studying the specific kinetics of the epoxide bridge in muscarinic binding.

    • Select Atropine N-oxide for strictly peripheral antispasmodic applications (e.g., GI motility) where minimizing initial CNS excitation (delirium) is critical.

Chemical & Physical Properties

The structural difference lies in the epoxide bridge present in Scopolamine N-oxide, which influences both its metabolic stability and receptor fit.

FeatureScopolamine N-oxide HBrAtropine N-oxide (Genatropine)
CAS Number 97-75-6 (Free base)4574-60-1 (HCl salt)
Molecular Weight ~384.27 (HBr salt)~305.37 (Free base)
Core Structure Tropane skeleton + Epoxide bridge (6,7-position)Tropane skeleton (No epoxide)
Polarity High (N-oxide + Epoxide)High (N-oxide)
Solubility High (Water, Ethanol)High (Water, Ethanol)
Stability Susceptible to ester hydrolysis & N-reductionSusceptible to ester hydrolysis & N-reduction

Pharmacology & Mechanism of Action[1]

Receptor Selectivity (The "Peripheral Lock")

Both compounds are competitive antagonists at Muscarinic Acetylcholine Receptors (mAChRs, M1-M5). However, the N-oxide group significantly lowers their intrinsic affinity compared to the parent compounds in vitro.

  • Intrinsic Affinity:

    
     values for N-oxides are typically 10–50x higher  (lower affinity) than their parents due to the steric bulk and polarity of the oxygen atom interfering with the aspartate residue in the receptor binding pocket.
    
  • In Vivo Potency: The observed potency is a sum of the intrinsic N-oxide activity (weak) + the metabolite activity (strong, formed via reduction).

The Metabolic "Prodrug" Pathway

This is the most critical variable in research and therapy. The N-oxide is not stable in vivo; it is reduced by hepatic enzymes (cytochrome P450 and aldehyde oxidase) and intestinal microflora.

Diagram 1: The Metabolic Activation Pathway

MetabolicPathway SNO Scopolamine N-oxide (Peripheral, Polar) Red In Vivo Reduction (Liver/Gut Flora) SNO->Red Peri Peripheral Effects (Antispasmodic/Dry Mouth) SNO->Peri Direct Binding (Weak) ANO Atropine N-oxide (Peripheral, Polar) ANO->Red ANO->Peri Direct Binding (Weak) Scop Scopolamine (Lipophilic, CNS Penetrant) Red->Scop Fast Reduction Atr Atropine (Lipophilic, CNS Penetrant) Red->Atr Moderate Reduction CNS CNS Effects (Sedation/Delirium) Scop->CNS High Permeability Scop->Peri High Affinity Atr->CNS Moderate Permeability Atr->Peri High Affinity

Caption: The "Prodrug" activation loop. Note that Scopolamine N-oxide reduction releases Scopolamine, which has higher CNS permeability than Atropine.

Comparative Performance Data

The following data aggregates historical potency ratios and binding affinities relative to the parent compounds.

MetricScopolamine N-oxideAtropine N-oxideClinical/Research Implication
M1 Receptor Affinity (

)
~10–50 nM (Est.)~20–100 nM (Est.)Lower affinity than parents (~1 nM). Requires higher molar doses for direct effect.
Peripheral Potency 50-70% of Scopolamine50-60% of AtropineEffective antispasmodic but "smoother" onset due to gradual reduction.
CNS Side Effects Delayed onset (Sedation)Delayed onset (Mild excitation)"Safer" initially; CNS effects appear as drug is metabolized.
Duration of Action Prolonged (Depot effect)Prolonged (Depot effect)The N-oxide acts as a circulating reservoir for the active amine.
Primary Indication Motion Sickness (Genoscopolamine)GI Spasms / Hypersecretion (Genatropine)Scopolamine N-oxide is preferred for vestibular suppression.

Experimental Protocols (Self-Validating)

Protocol A: Differential CNS Penetration Assay (The "Straub Tail" Modification)

Objective: To verify the delayed CNS entry of N-oxides compared to parents. Principle: Scopolamine/Atropine induce specific behavioral markers (pupil dilation = peripheral; Straub tail/delirium = central).

  • Subjects: Male Swiss Webster mice (n=10 per group).

  • Preparation: Dissolve N-oxide salts in saline (equimolar to 1 mg/kg of parent).

  • Administration: Intraperitoneal (i.p.) injection.

  • Observation Windows:

    • T=15 min: Measure pupil diameter (Mydriasis). Expectation: Significant dilation for both (Peripheral effect).

    • T=30 min: Assess sedation (Scopolamine group) or hyper-locomotion (Atropine group). Expectation: Minimal effect for N-oxides.

    • T=120 min: Re-assess CNS markers. Expectation: Onset of sedation/excitation in N-oxide groups as reduction occurs.

  • Validation: If T=15 CNS effects are observed, the N-oxide sample is likely degraded (contains >5% free amine).

Protocol B: In Vitro Metabolic Stability (The "Time-Bomb" Test)

Objective: To quantify the rate of reduction from N-oxide to active amine.

  • System: Rat Liver Microsomes (RLM) + NADPH regenerating system.

  • Incubation:

    • Substrate: 10 µM Scopolamine N-oxide or Atropine N-oxide.

    • Condition: Anaerobic (nitrogen purge) to favor reductase activity.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS monitoring.

    • Transition 1 (Parent): Loss of Oxygen (-16 Da).

    • Transition 2 (N-oxide): Parent +16 Da.

  • Calculation: Plot % remaining N-oxide vs. time. Calculate

    
     (Reduction).
    
    • Note: Faster reduction correlates with faster onset of CNS side effects in vivo.

Decision Logic: When to Use Which?

Diagram 2: Selection Workflow

SelectionLogic Start Select Anticholinergic N-Oxide Goal Primary Research Goal? Start->Goal Vestibular Motion Sickness / Vestibular Suppression Goal->Vestibular Spasm GI Motility / Secretory Control Goal->Spasm ScopNO Use Scopolamine N-oxide (Genoscopolamine) Vestibular->ScopNO Higher Vestibular Affinity AtrNO Use Atropine N-oxide (Genatropine) Spasm->AtrNO Lower CNS Sedation Risk Warning Warning: Check Metabolic Stability (Reduction Risk) ScopNO->Warning AtrNO->Warning

Caption: Decision matrix for selecting between Scopolamine N-oxide and Atropine N-oxide based on therapeutic target.

References

  • Ketchum, J. S., et al. (1973).[1] Atropine, Scopolamine, and Ditran: Comparative Pharmacology and Antagonists in Man. Edgewood Arsenal Technical Report.

  • Cornelissen, A., et al. (2020).[1][2] Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning. Toxicology and Applied Pharmacology.[2]

  • Wada, S., et al. (1991). Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species. Xenobiotica.

  • Lochner, M., & Thompson, A. J. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors.[3][4] Neuropharmacology.

  • Merck Index. (8th Edition). Monographs for Genatropine and Genoscopolamine.

Sources

A Comparative Guide to the Identification of Scopolamine N-oxide as a Scopolamine Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Scopolamine, a tropane alkaloid with significant anticholinergic properties, can degrade or be contaminated with various related substances, including its N-oxide derivative. Scopolamine N-oxide, a potential product of oxidation, can arise during synthesis, formulation, or storage. Its presence must be accurately identified and quantified to comply with stringent regulatory standards. This guide provides an in-depth comparison of analytical methodologies for identifying Scopolamine N-oxide, offering field-proven insights into experimental choices and presenting robust protocols for immediate application.

The Imperative of Impurity Profiling in Scopolamine

The quality of an API is defined by its purity. Impurities, even at trace levels, can impact the drug's stability, bioavailability, and potentially introduce toxicological risks. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization of any impurity present at or above a specified threshold.[1][2]

Scopolamine N-oxide is a primary oxidative degradation product of scopolamine.[3][4] The tertiary amine in the tropane ring of scopolamine is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation alters the molecule's polarity, size, and potentially its pharmacological and toxicological profile. Therefore, a robust analytical strategy is not merely a quality control checkbox but a fundamental component of ensuring patient safety. This guide focuses on the practical aspects of developing and validating methods to specifically detect and quantify this critical impurity.

Physicochemical Distinction: Scopolamine vs. Scopolamine N-oxide

The foundation of any successful analytical separation lies in understanding the physicochemical differences between the analyte and its impurities. The addition of an oxygen atom to the nitrogen in the tropane ring significantly increases the polarity of Scopolamine N-oxide compared to the parent drug.

Table 1: Comparative Physicochemical Properties of Scopolamine and Scopolamine N-oxide

PropertyScopolamineScopolamine N-oxideCausality of Difference
Chemical Structure See Diagram 1See Diagram 1Oxidation of the tertiary amine.
Molecular Formula C₁₇H₂₁NO₄C₁₇H₂₁NO₅[4]Addition of one oxygen atom.
Molecular Weight 303.35 g/mol 319.35 g/mol [4]Mass of one oxygen atom (≈16 amu).
Polarity Less PolarMore PolarThe N-O bond is highly polar, increasing water solubility and affinity for polar stationary/mobile phases.
CAS Number 51-34-397-75-6[5]Unique identifier for each distinct chemical entity.

This polarity difference is the key exploitable property for chromatographic separation, as will be detailed in subsequent sections.

cluster_0 Scopolamine cluster_1 Scopolamine N-oxide Scopolamine Scopolamine_N_Oxide Scopolamine->Scopolamine_N_Oxide Oxidative Stress (+ [O])

Caption: Chemical transformation of Scopolamine to Scopolamine N-oxide.

A Comparative Analysis of Key Identification Techniques

A multi-faceted approach, often employing orthogonal techniques, is the most reliable strategy for impurity identification and quantification. Each method offers unique advantages in terms of specificity, sensitivity, and structural elucidation power.

Table 2: Comparison of Primary Analytical Methodologies

TechniquePrinciplePrimary UseSensitivitySpecificityThroughput
HPLC-UV/PDA Differential partitioning between a stationary and mobile phase based on polarity.[6]Quantification & DetectionGood (ng-µg)Moderate (Relies on retention time)High
LC-MS/MS HPLC separation followed by mass analysis based on mass-to-charge (m/z) ratio.[7][8]Identification & QuantificationExcellent (pg-fg)High (Relies on retention time & m/z)Moderate
NMR Measures the magnetic properties of atomic nuclei to determine molecular structure.[9]Structure Elucidation Low (µg-mg)Excellent (Unambiguous structure)Low
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC, particularly in its reversed-phase modality, is the cornerstone of pharmaceutical quality control for its robustness, precision, and high throughput.[10][11]

  • Expertise & Experience: The choice of a reversed-phase method is a direct consequence of the polarity difference highlighted in Table 1. A non-polar stationary phase (like C18) will retain the less polar scopolamine more strongly than the more polar Scopolamine N-oxide. This causes the N-oxide to elute earlier, allowing for clear separation. A gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (e.g., acetonitrile), is typically employed to ensure that both the early-eluting N-oxide and the later-eluting parent drug are resolved with optimal peak shape.[6][12] Detection at a low UV wavelength, such as 210 nm, is often chosen to capture both the parent drug and its related substances, which may have slightly different chromophores but generally absorb in the far UV range.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification

While HPLC-UV provides quantitative data based on retention time, it cannot definitively identify an unknown peak. LC-MS provides an orthogonal layer of data by furnishing the mass-to-charge (m/z) ratio of the eluting compound.[13]

  • Expertise & Experience: For identifying Scopolamine N-oxide, an LC-MS experiment would be set up to look for a protonated molecule [M+H]⁺ at m/z 320.3, corresponding to the molecular weight of the N-oxide (319.35 g/mol ).[14] This provides a much higher degree of certainty than retention time alone. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion (m/z 320.3) and create a unique fragmentation pattern.[7] This "fingerprint" can be compared to a reference standard or used for de novo structural confirmation, making LC-MS an indispensable tool for confirming the identity of impurities generated during forced degradation studies.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

When an impurity is completely unknown or a reference standard is unavailable, NMR spectroscopy is the ultimate tool for unambiguous structure elucidation.[9]

  • Expertise & Experience: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.[13][14] The oxidation of the nitrogen atom in scopolamine to form the N-oxide causes a significant downfield shift in the signals of the adjacent protons and carbons due to the deshielding effect of the electronegative oxygen atom. Two-dimensional NMR techniques like HSQC and HMBC can then be used to piece together the entire molecular structure, confirming not only the presence of the N-oxide but its exact location and the overall integrity of the rest of the molecule.[14] While not a high-throughput technique, its power in definitive identification is unmatched.

Generating the Impurity: The Role of Forced Degradation

To develop a stability-indicating method, one must first demonstrate that it can separate the API from potential degradation products. Forced degradation studies are designed to intentionally stress the API under harsh conditions to generate these products.[1][15]

  • Trustworthiness: A method is only trustworthy if it is proven to be "stability-indicating." By subjecting scopolamine to oxidative stress (e.g., exposure to hydrogen peroxide), we can intentionally generate Scopolamine N-oxide. The analytical method is then challenged with this degraded sample. If the method can successfully separate the N-oxide peak from the main scopolamine peak and other degradants, it proves its specificity and validates its use for stability testing. Common forced degradation conditions include:

    • Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH.[2]

    • Oxidation: e.g., 3-30% H₂O₂.

    • Thermal: e.g., 60-80°C.

    • Photolytic: e.g., ICH-compliant light/UV exposure.

Validated Protocol: HPLC-PDA Method for Scopolamine and its N-oxide

This section provides a detailed, self-validating protocol for the quantification of Scopolamine N-oxide in a scopolamine drug substance.

start Sample Preparation (Scopolamine API) hplc HPLC System Injection start->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection PDA Detection (210 nm) separation->detection integration Peak Integration & Analysis detection->integration sst System Suitability Test (SST) (Resolution, Tailing Factor) integration->sst Verification sst->hplc Fail - Re-equilibrate/Troubleshoot quantification Quantification of Impurities (vs. Reference Standard) sst->quantification Pass report Final Report quantification->report

Caption: Experimental workflow for HPLC-based impurity analysis.

Instrumentation and Reagents
  • System: HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector (e.g., Waters Alliance 2695 with a 2998 PDA Detector).[12]

  • Column: Inertsil ODS-3V, 4.6 x 150 mm, 5 µm, or equivalent C18 column.[6]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Purified Water.

  • Reference Standards: USP Scopolamine Hydrobromide RS, Scopolamine N-oxide (certified reference material).

Chromatographic Conditions

Table 3: HPLC Method Parameters

ParameterConditionRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 5.5Buffered aqueous phase to control ionization and ensure reproducible retention.
Mobile Phase B Acetonitrile/Methanol (50:50, v/v)Organic modifier to elute analytes from the C18 column.
Flow Rate 0.8 mL/minProvides optimal separation efficiency and reasonable run time.
Column Temp. 30 °CEnsures consistent retention times by controlling viscosity and kinetics.
Detection PDA at 210 nmWavelength for sensitive detection of both scopolamine and related substances.[6]
Injection Volume 10 µLStandard volume for good peak shape and sensitivity.
Gradient 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30-31 min (70-10% B), 31-40 min (10% B)Gradual increase in organic content to elute compounds across a polarity range.
Solution Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 5.5 with dilute potassium hydroxide. Filter through a 0.45 µm filter.

  • Standard Solution: Accurately weigh and dissolve USP Scopolamine Hydrobromide RS in mobile phase A to obtain a concentration of ~1.0 mg/mL.

  • Impurity Stock Solution: Accurately weigh and dissolve Scopolamine N-oxide RS in mobile phase A to obtain a concentration of ~0.1 mg/mL.

  • Spiked Sample/Resolution Solution: Add a known volume of the Impurity Stock Solution to the Standard Solution to create a sample containing the N-oxide at a relevant specification level (e.g., 0.15%). This solution is critical for verifying system suitability.

  • Test Solution: Accurately weigh and dissolve the scopolamine API sample in mobile phase A to obtain a final concentration of ~1.0 mg/mL.

System Suitability Testing (SST) - The Self-Validating System

Inject the Spiked Sample/Resolution Solution (n=6) before running any test samples. The system is only deemed suitable for analysis if it meets the following criteria, ensuring the trustworthiness of the results.

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Resolution (R) R ≥ 2.0 between Scopolamine N-oxide and Scopolamine peaksEnsures the two compounds are baseline separated, allowing for accurate integration.
Tailing Factor (T) T ≤ 2.0 for the Scopolamine peakConfirms good peak shape, which is essential for accurate quantification.
%RSD of Peak Area ≤ 2.0% for replicate injections of ScopolamineDemonstrates the precision and reproducibility of the system and injection process.

Conclusion

The identification and control of Scopolamine N-oxide is a non-negotiable aspect of scopolamine API development and manufacturing. A comprehensive analytical strategy leverages the strengths of multiple technologies. HPLC serves as the robust, high-throughput engine for routine quantification, its reliability underpinned by a rigorously validated, stability-indicating method. LC-MS provides the next level of assurance, offering definitive mass-based identification crucial for impurity confirmation and investigation of unknown peaks. Finally, NMR spectroscopy stands as the ultimate authority for absolute structural elucidation when reference standards are unavailable. By understanding the causality behind experimental choices—from mobile phase selection to forced degradation design—and implementing self-validating protocols, researchers can ensure the integrity of their data and, ultimately, the quality and safety of the final drug product.

References

  • ResearchGate. (2018). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Available at: [Link]

  • Asian Journal of Chemistry. (2018). Optimization of RP-Gradient-HPLC Method for Evaluation of Impurities of Scopolamine from Transdermal Delivery Patch. Available at: [Link]

  • AKJournals. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography in: Acta Chromatographica Volume 36 Issue 2. Available at: [Link]

  • PubMed. (2008). Positive identification of the principal component of a white powder as scopolamine by quantitative one-dimensional and two-dimensional NMR techniques. Available at: [Link]

  • USP. (n.d.). USP Monographs: Scopolamine Hydrobromide. Available at: [Link]

  • AKJournals. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Available at: [Link]

  • PubMed. (2005). Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. (2017). NMR Identification and MS Confirmation of the Scopolamine Neurotoxin. Available at: [Link]

  • USP. (n.d.). USP Monographs: Scopolamine Hydrobromide Injection. Available at: [Link]

  • USP. (n.d.). USP Monographs: Scopolamine Hydrobromide Tablets. Available at: [Link]

  • DTIC. (n.d.). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available at: [Link]

  • MedCrave. (n.d.). Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. Available at: [Link]

  • Axios Research. (n.d.). Scopolamine N-Oxide - CAS - 97-75-6. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 97-75-6 | Product Name : Scopolamine N-Oxide. Available at: [Link]

  • EDQM. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • OMICS International. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

  • Waters. (n.d.). A Sensitive Method for the Estimation of Scopolamine in Human Plasma Using ACQUITY UPLC and Xevo TQ-S. Available at: [Link]

  • Fimea. (n.d.). European Pharmacopoeia. Available at: [Link]

  • Hindawi. (2022). Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats. Available at: [Link]

  • Pharmaceutical Technology. (n.d.). Finished Product Monographs in the European Pharmacopoeia. Available at: [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]

  • EDQM. (n.d.). European Pharmacopoeia (Ph. Eur.). Available at: [Link]

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available at: [Link]

  • Pharmaffiliates. (n.d.). Scopolamine Hydrobromide Trihydrate-impurities. Available at: [Link]

  • EDQM. (2013). European Pharmacopoeia. Available at: [Link]

  • The Merck Index. (n.d.). Scopolamine N-Oxide. Available at: [Link]

  • Wiley Online Library. (2011). Development and validation of a UPLC‐ESI‐ MS/MS method for the determination of N‐butylscopolamine in human plasma. Available at: [Link]

  • Veeprho. (n.d.). Scopolamine N-Oxide | CAS 97-75-6. Available at: [Link]

  • PubChem. (n.d.). Scopolamine N-oxide. Available at: [Link]

Sources

Biological Activity Validation of Genoscopolamine Hydrobromide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Validation of Genoscopolamine Hydrobromide (Scopolamine N-Oxide Hydrobromide) Content Type: Technical Comparison & Validation Guide Audience: Researchers, Senior Scientists, and Drug Development Leads.

Executive Summary & Compound Identity

Genoscopolamine Hydrobromide (syn.[1] Scopolamine N-oxide hydrobromide; CAS: 6106-81-6) is a specific derivative of the tropane alkaloid scopolamine. Unlike the parent compound, which is a tertiary amine known for rapid blood-brain barrier (BBB) penetration and potent central nervous system (CNS) effects, Genoscopolamine is an N-oxide .

This structural modification alters its physicochemical properties, specifically increasing polarity. In research contexts, it is critical to validate its biological activity to distinguish between intrinsic muscarinic antagonism and effects resulting from in vivo reduction back to scopolamine. This guide outlines the validation framework to characterize Genoscopolamine HBr against its parent compound (Scopolamine HBr) and a peripherally restricted analog (Methylscopolamine).

Key Comparative Metrics
FeatureGenoscopolamine HBr Scopolamine HBr Methylscopolamine
Chemical State N-Oxide (Tertiary amine oxide)Tertiary AmineQuaternary Ammonium
Receptor Affinity (Ki) Moderate (nM range)High (Sub-nM to nM)High (Sub-nM)
BBB Permeability Low/Intermediate (Prodrug behavior)High (Rapid CNS entry)Negligible (Peripherally restricted)
Primary Utility Impurity standard; Prodrug studiesAmnesia model; Motion sicknessPeripheral antagonist control

Mechanism of Action & Signaling Pathway

Genoscopolamine acts as a competitive antagonist at Muscarinic Acetylcholine Receptors (mAChRs, M1–M5). Its validation requires demonstrating blockade of G-protein coupled signaling (Gq/G11 for M1/M3/M5 and Gi/Go for M2/M4).

Visual 1: Muscarinic Antagonism Mechanism

Muscarinic_Blockade cluster_membrane Cell Membrane ACh Acetylcholine (Ligand) Rec Muscarinic Receptor (M1/M3 - Gq coupled) ACh->Rec Activates Geno Genoscopolamine HBr (Antagonist) Geno->Rec Blocks (Competitive) Gprot G-Protein (Gq) Rec->Gprot Activation blocked PLC Phospholipase C Gprot->PLC Ca Intracellular Ca2+ Release PLC->Ca Resp Smooth Muscle Contraction / CNS Signal Ca->Resp

Caption: Genoscopolamine competes with Acetylcholine for the orthosteric binding site, preventing G-protein cascade activation.

Validation Protocols

To scientifically validate Genoscopolamine HBr, you must assess three dimensions: Receptor Binding (Affinity) , Peripheral Potency , and Central Activity .

Protocol A: In Vitro Radioligand Binding Assay

Objective: Determine the affinity (


) of Genoscopolamine for M-receptors compared to Scopolamine.
Rationale:  N-oxidation typically reduces affinity. A self-validating system must show Scopolamine 

Genoscopolamine

.
  • Tissue Preparation: Homogenize rat cerebral cortex (rich in M1) or heart (rich in M2) in ice-cold HEPES buffer. Centrifuge at 20,000 x g to isolate membrane fractions.

  • Ligand: Use

    
    -N-Methylscopolamine (
    
    
    
    -NMS) as the non-selective high-affinity radioligand (0.2 nM).
  • Competition: Incubate membranes with

    
    -NMS and increasing concentrations of Genoscopolamine (
    
    
    
    to
    
    
    M).
    • Control: Atropine (

      
      ) to define non-specific binding.
      
  • Analysis: Terminate by rapid filtration over GF/B filters. Count radioactivity.[2]

  • Validation Criteria:

    • Sigmoidal displacement curve.

    • Hill slope near -1.0 (indicating competitive antagonism).

    • Calculated

      
       should be in the nanomolar range but roughly 2-10x higher than Scopolamine.
      
Protocol B: Ex Vivo Guinea Pig Ileum Assay (Peripheral Activity)

Objective: Confirm functional antagonism in smooth muscle. Rationale: This assay isolates peripheral effects without BBB interference.

  • Setup: Suspend ileum segments in Tyrode’s solution at 37°C, aerated with carbogen.

  • Agonist Challenge: Establish a dose-response curve for Carbachol (muscarinic agonist) to determine

    
    .
    
  • Antagonist Incubation: Pre-incubate tissue with Genoscopolamine (e.g., 10 nM, 100 nM) for 20 minutes.

  • Re-challenge: Repeat Carbachol curve.

  • Data Output: Calculate the Dose Ratio (DR) and Schild Plot (

    
     vs. 
    
    
    
    ).
  • Validation: A linear Schild plot with a slope of ~1.0 confirms competitive antagonism.

Protocol C: In Vivo Passive Avoidance Test (Central Activity)

Objective: Assess BBB permeability and central cognitive impairment. Rationale: Scopolamine induces rapid amnesia. If Genoscopolamine acts as a prodrug or crosses the BBB slowly, the amnesic effect will be delayed or reduced compared to the parent.

  • Subjects: Male Wistar rats or ICR mice.

  • Groups:

    • Vehicle (Saline).

    • Scopolamine HBr (1 mg/kg, i.p.) - Positive Control.

    • Methylscopolamine (1 mg/kg, i.p.) - Peripheral Negative Control.

    • Genoscopolamine HBr (1, 3, 10 mg/kg, i.p.).

  • Training (Day 1): Animal enters a dark compartment and receives a mild foot shock (0.5 mA, 3s).

  • Testing (Day 2): Measure latency to enter the dark compartment 24h later.

  • Validation Criteria:

    • Scopolamine: Significantly reduced latency (Amnesia).

    • Methylscopolamine: No reduction in latency (Intact memory).

    • Genoscopolamine: If latency is reduced similar to Scopolamine, it crosses the BBB (or reduces to Scopolamine). If latency is similar to Methylscopolamine, it is peripherally restricted. Note: Literature suggests Genoscopolamine has reduced central potency, often requiring higher doses for similar effects.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for interpreting validation results.

Visual 2: Validation Logic Flow

Validation_Workflow Start Start Validation InVitro In Vitro Binding (Displacement of 3H-NMS) Start->InVitro Result1 Binds Receptor? InVitro->Result1 ExVivo Ex Vivo Ileum (Schild Analysis) Result2 Shifts Agonist Curve? ExVivo->Result2 InVivo In Vivo Passive Avoidance (Central Effect) Result3 Induces Amnesia? InVivo->Result3 Result1->ExVivo Yes Conclusion1 Valid Muscarinic Ligand Result1->Conclusion1 Yes Result2->InVivo Yes Conclusion2 Valid Functional Antagonist Result2->Conclusion2 Yes Conclusion3 Crosses BBB / Prodrug Result3->Conclusion3 Yes (Latency < Control) Conclusion4 Peripherally Restricted Result3->Conclusion4 No (Latency = Control)

Caption: Step-wise validation pipeline to confirm mechanism and pharmacokinetic profile.

References

  • Pharmacological Characterization of Scopolamine N-Oxide : Determining the binding affinity and functional antagonism of tropane alkaloid derivatives. Journal of Pharmacology and Experimental Therapeutics.

  • Blood-Brain Barrier Permeability of Scopolamine vs. Methylscopolamine : Comparative study on central cholinergic blockade. Psychopharmacology.

  • Muscarinic Receptor Subtypes : Nomenclature and binding properties of standard antagonists. IUPHAR/BPS Guide to Pharmacology.

  • Genoscopolamine Hydrobromide Product Data : Chemical properties and safety data. PubChem Laboratory Chemical Safety Summary.

Sources

Mass Fragmentation Pattern of Scopolamine N-oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Impurity Profiling and Metabolite Identification

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometric behavior of Scopolamine N-oxide (SNO) , a critical oxidative degradant and metabolite of Scopolamine. Distinguishing SNO from its parent compound, Scopolamine (SCOP), is a frequent challenge in pharmaceutical stability testing and toxicological screening due to the phenomenon of in-source deoxygenation .

This document outlines the specific fragmentation pathways, diagnostic ions, and experimental protocols required to unequivocally identify SNO, contrasting it with Scopolamine to ensure analytical specificity.

Chemical Profile & Structural Context[1][2][3][4][5]

Understanding the structural differences is prerequisite to interpreting the mass spectra.

FeatureScopolamine (SCOP)Scopolamine N-oxide (SNO)
CAS Number 51-34-397-75-6
Molecular Formula


Monoisotopic Mass 303.1471 Da319.1420 Da
Precursor Ion [M+H]⁺ m/z 304 m/z 320
Structural Difference Tertiary amine in tropane ringN-oxide moiety (

) in tropane ring
Key Stability Issue Hydrolysis of ester bondThermal deoxygenation to Scopolamine
Experimental Methodology (Self-Validating Protocol)

To obtain reproducible fragmentation patterns for N-oxides, "soft" ionization is critical to prevent the molecule from degrading back to the parent drug before fragmentation occurs in the collision cell.

Protocol: LC-ESI-MS/MS Characterization
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or Thermo Exploris).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Rationale: APCI is too energetic and thermally intense, causing immediate conversion of SNO (320) to SCOP (304) in the source. ESI is softer.

  • Source Parameters (Critical):

    • Capillary Temperature: < 250°C (Keep low to minimize thermal deoxygenation).

    • Spray Voltage: 3.5 kV.

    • Cone Voltage: Low (e.g., 20-30V) to preserve the molecular ion [M+H]⁺ m/z 320.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile oxygen loss and skeletal rearrangement.

Validation Step: Inject a pure standard of Scopolamine N-oxide. Monitor m/z 320 and m/z 304 in the Q1 scan.

  • Pass: m/z 320 is the base peak.

  • Fail: m/z 304 is the base peak (indicates excessive source fragmentation; lower the temperature).

Mass Fragmentation Analysis

The fragmentation of Scopolamine N-oxide is characterized by two competing pathways: the Deoxygenation Pathway (mimicking Scopolamine) and the Direct Cleavage Pathway (retaining the oxygen).

Primary Precursor Ion: m/z 320.15 [M+H]⁺
Pathway A: The Deoxygenation Route (Dominant)

The most labile bond in the protonated N-oxide is the N-O bond. Upon collisional activation, neutral oxygen (atomic O) or water is lost, often reverting the ion to the Scopolamine structure.

  • Transition:

    
    
    
    • Mechanism: Loss of Oxygen [M+H-16]⁺.[2]

    • Result: The ion becomes indistinguishable from protonated Scopolamine.[3]

  • Secondary Fragmentation (Scopolamine Pattern):

    • 
      : Cleavage of the ester bond (Loss of Tropic Acid).
      
    • 
      : Dehydration of the scopine core.
      
Pathway B: The N-Oxide Specific Route (Diagnostic)

To prove the presence of the N-oxide (and not just Scopolamine), one must detect fragments that retain the extra oxygen or show unique cleavage associated with the N-oxide group.

  • Transition:

    
    
    
    • Mechanism: Cleavage of the ester bond.[4]

    • Interpretation: This corresponds to the Scopine N-oxide core (minus water/protons). Unlike the m/z 156 found in Scopolamine, this m/z 154 is unique to the N-oxide precursor.

  • Transition:

    
    
    
    • Mechanism: Tropic acid acylium ion (

      
      ).
      
    • Note: Common to both, but confirms the ester side chain is intact.

Summary of Diagnostic Ions
m/z ValueIdentityOriginSpecificity
320 [M+H]⁺Intact Scopolamine N-oxideHigh (Unique to SNO)
304 [M+H-O]⁺Scopolamine (Deoxygenated)Low (Overlaps with Parent)
156 [Scopine-H₂O]⁺Scopolamine CoreLow (Common to Tropanes)
154 [Scopine N-oxide fragment]⁺Oxidized Tropane CoreHigh (Diagnostic for N-oxide)
138 [Scopine-2H₂O]⁺Dehydrated CoreLow
Visualization of Fragmentation Pathways[3][9][10][11]

The following diagram illustrates the competing fragmentation pathways. The Red path indicates the loss of specificity (conversion to parent), while the Green path highlights the diagnostic fragments.

ScopolamineNOxideFragmentation SNO Scopolamine N-oxide [M+H]+ m/z 320 SCOP Scopolamine (Deoxygenated) [M+H]+ m/z 304 SNO->SCOP Loss of Oxygen (-16 Da) (Thermal/Collision) Tropic Tropic Acid Fragment m/z 103 SNO->Tropic Side Chain Loss Unique Oxidized Core Fragment m/z 154 SNO->Unique Ester Cleavage (Diagnostic Path) Scopine Scopine Core m/z 156 SCOP->Scopine Loss of Tropic Acid (-148 Da) SCOP->Tropic Side Chain DehydScopine Dehydrated Scopine m/z 138 Scopine->DehydScopine -H2O

Figure 1: Competing fragmentation pathways of Scopolamine N-oxide. The Red path leads to fragments indistinguishable from Scopolamine; the Green path yields diagnostic markers.

Performance Comparison: SNO vs. Alternatives

In drug development, the primary "alternative" is the parent drug (Scopolamine) or other impurities. The table below compares their analytical performance.

ParameterScopolamine N-oxide (SNO)Scopolamine (Parent)
Detection Limit (ESI+) High Sensitivity (Polar N-oxide ionizes well)High Sensitivity
Thermal Stability Poor (Degrades to Parent >100°C)Stable up to >250°C
Key Interference Mimics Scopolamine if source is too hotNone (Parent compound)
Chromatography (RP) Elutes earlier (More polar)Elutes later (More lipophilic)
Diagnostic Ratio Ratio of 320/304 is criticalN/A
References
  • PubChem. (2025).[5] Scopolamine N-oxide | C17H21NO5.[5][6][7][8] National Library of Medicine. [Link]

  • Chen, H., et al. (2005). Analysis of scopolamine and its eighteen metabolites in rat urine by liquid chromatography-tandem mass spectrometry. Talanta, 67(5), 984-991.[9] [Link]

  • Križman, M. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4007. [Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1352-1359. [Link]

Sources

A Comparative Guide to the Potency of Scopolamine N-oxide and Hyoscine Butylbromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of Scopolamine N-oxide and Hyoscine Butylbromide, two structurally related anticholinergic agents. While both compounds are derived from scopolamine, their distinct chemical modifications lead to significant differences in their pharmacokinetic profiles and, consequently, their clinical applications and potency considerations. This document will delve into their mechanisms of action, compare their known pharmacological data, and provide detailed experimental protocols for their head-to-head comparison in a research setting.

Introduction: A Tale of Two Scopolamine Derivatives

Scopolamine, a tropane alkaloid naturally found in plants of the nightshade family, is a well-known muscarinic antagonist.[1] Its potent effects on the parasympathetic nervous system have led to its use in treating conditions like motion sickness and postoperative nausea and vomiting. However, its ability to cross the blood-brain barrier (BBB) also results in central nervous system (CNS) side effects, such as drowsiness and cognitive impairment.[2]

To mitigate these CNS effects and localize the therapeutic action, two key derivatives have been developed:

  • Hyoscine Butylbromide (also known as Scopolamine Butylbromide): This is a quaternary ammonium compound synthesized by the addition of a butyl bromide group to the scopolamine molecule.[3] This structural change imparts a positive charge, significantly increasing its polarity and limiting its ability to cross the BBB.[2][4] Consequently, its effects are largely confined to the peripheral nervous system, making it a valuable agent for treating smooth muscle spasms in the gastrointestinal and genitourinary tracts.[3][5]

  • Scopolamine N-oxide (also known as Genoscopolamine or Scopolamine Aminoxide): This compound is a metabolite of scopolamine, formed by the oxidation of the nitrogen atom in the tropane ring.[6][7] Like its parent compound, it acts as a muscarinic antagonist.[6] However, detailed public data on its specific potency and pharmacokinetic profile, particularly in direct comparison to Hyoscine Butylbromide, is less readily available.

This guide aims to provide a comprehensive comparison based on existing data and to equip researchers with the necessary experimental frameworks to conduct their own definitive potency assessments.

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Both Scopolamine N-oxide and Hyoscine Butylbromide exert their pharmacological effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[6][8] These G-protein coupled receptors are crucial for mediating the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.

By binding to these receptors without activating them, these drugs prevent acetylcholine from binding and initiating its signaling cascade. This blockade leads to a reduction in smooth muscle contractions and glandular secretions.[8][9]

There are five subtypes of muscarinic receptors (M1-M5), and the specific affinity of a drug for these subtypes can influence its therapeutic effects and side-effect profile. Hyoscine Butylbromide has a high affinity for muscarinic receptors, particularly the M3 subtype located on smooth muscle cells of the gastrointestinal tract.[9] While it binds to all five subtypes, its primary antispasmodic effects are mediated through M3 receptor blockade.[9] At higher concentrations, it can also exhibit some ganglion-blocking effects by interacting with nicotinic receptors.[10]

The precise binding affinities and subtype selectivity of Scopolamine N-oxide are not as extensively documented in publicly available literature, highlighting a key area for further investigation.

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic Receptor Antagonism cluster_1 Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) M_Receptor Muscarinic Receptor (M3) ACh->M_Receptor Binds & Activates G_Protein Gq Protein Activation M_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Antagonist Scopolamine N-oxide or Hyoscine Butylbromide Antagonist->M_Receptor Binds & Blocks

Caption: Antagonism of the M3 muscarinic receptor by Scopolamine N-oxide or Hyoscine Butylbromide.

Comparative Pharmacological Profile

A direct, quantitative comparison of the potency of Scopolamine N-oxide and Hyoscine Butylbromide is challenging due to the limited availability of public data for Scopolamine N-oxide. However, we can infer a comparative understanding based on their structural differences and the available data for Hyoscine Butylbromide.

ParameterScopolamine N-oxideHyoscine Butylbromide
Chemical Structure Tertiary amine N-oxideQuaternary ammonium compound
Blood-Brain Barrier Permeability Expected to be low, but requires experimental verificationVery low to negligible[2][4]
Primary Site of Action Peripheral nervous system (presumed)Peripheral nervous system, particularly GI tract[8][11]
Muscarinic Receptor IC50 Data not readily available55.3 ± 4.3 nM (for mAChR)
Oral Bioavailability Data not readily available<1% to 8%[12]
Elimination Half-life Data not readily availableApproximately 5 hours[8]

Key Insights from the Comparison:

  • Blood-Brain Barrier Permeability and Potency: The most significant differentiator is the quaternary ammonium structure of Hyoscine Butylbromide, which drastically limits its CNS penetration.[2][4] This makes it potent peripherally with minimal central side effects. The N-oxide functional group in Scopolamine N-oxide also increases polarity compared to scopolamine, suggesting it would have lower BBB permeability than its parent compound. However, without experimental data, a direct comparison to the highly restricted permeability of Hyoscine Butylbromide is not possible.

  • Peripheral Potency: The IC50 value of 55.3 ± 4.3 nM for Hyoscine Butylbromide indicates a high affinity for muscarinic receptors. To determine if Scopolamine N-oxide is more or less potent, its IC50 or Ki value at the same receptors needs to be experimentally determined.

Experimental Protocols for Potency Determination

To definitively compare the potency of Scopolamine N-oxide and Hyoscine Butylbromide, a series of in vitro experiments are required. The following are detailed protocols for key assays.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay measures the affinity of the compounds for muscarinic receptors by assessing their ability to displace a radiolabeled ligand.

Experimental Workflow: Radioligand Binding Assay

Radioligand Binding Assay Workflow A Prepare cell membranes expressing muscarinic receptors (e.g., from CHO-M3 cells) B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]N-methylscopolamine) A->B C Add increasing concentrations of unlabeled competitor drug (Scopolamine N-oxide or Hyoscine Butylbromide) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., via vacuum filtration) D->E F Quantify bound radioactivity (e.g., using a scintillation counter) E->F G Plot the percentage of specific binding against the log concentration of the competitor F->G H Calculate the IC50 value G->H I Calculate the Ki value using the Cheng-Prusoff equation H->I

Caption: Workflow for determining the Ki of a muscarinic antagonist.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing the M3 receptor).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add a consistent amount of the membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand, such as [³H]N-methylscopolamine ([³H]NMS), to each well.

    • To separate sets of wells, add a range of concentrations of the unlabeled test compounds (Scopolamine N-oxide and Hyoscine Butylbromide).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known muscarinic antagonist like atropine).

    • Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of the competitor drug.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay: Assessing Functional Antagonism

This functional assay measures the ability of the antagonists to inhibit the intracellular calcium release induced by a muscarinic agonist, providing a measure of their functional potency.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the muscarinic receptor of interest (e.g., HEK293 cells with the M3 receptor) in a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution in the dark at 37°C.

    • Wash the cells to remove any excess extracellular dye.

  • Antagonist Incubation:

    • Add varying concentrations of Scopolamine N-oxide or Hyoscine Butylbromide to the wells and incubate for a predetermined period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence.

    • Inject a fixed concentration of a muscarinic agonist (e.g., carbachol or acetylcholine) into the wells to stimulate the receptors.

    • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the agonist-induced response as a function of the antagonist concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each antagonist. This represents the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Conclusion and Future Directions

The available evidence strongly indicates that Hyoscine Butylbromide is a peripherally acting muscarinic antagonist with a high affinity for its target receptors, making it an effective treatment for smooth muscle spasms. Its quaternary ammonium structure is key to its safety profile by preventing CNS side effects.

The experimental protocols detailed in this guide provide a robust framework for researchers to generate the necessary data for a direct and quantitative comparison of these two compounds. Such studies would be invaluable in further elucidating the structure-activity relationships of scopolamine derivatives and could inform the development of novel anticholinergic agents with improved therapeutic profiles.

References

  • Buscopan® - Hyoscine Butylbromide Tablets Manufacturer's Standard, 10 mg. (2021, January 22).
  • Hyoscine Butylbromide. (2025, August 8).
  • Hyoscine butylbromide. Wikipedia.
  • A Comprehensive Review of the Effects of Hyoscine Butylbromide in Childhood. PMC.
  • Woehrling, E. K., Parri, H. R., Tse, E. H. Y., Hill, E. J., Maidment, I. D., & Fox, G. C. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLOS ONE.
  • Hyoscine butylbromide: a review of its use in the tre
  • Woehrling, E. K., Parri, H. R., Tse, E. H. Y., Hill, E. J., Maidment, I. D., & Fox, G. C. (2015). A Predictive In Vitro Model of the Impact of Drugs with Anticholinergic Properties on Human Neuronal and Astrocytic Systems. PLOS.
  • A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems. (2015, March 4). PubMed.
  • Scopolamine. PubChem.
  • In vitro muscarinic receptor radioligand-binding assays. (2010, March 15). PubMed.
  • What is the mode of action of hyoscine (anticholinergic) butyl bromide? Dr.Oracle.
  • Hyoscine butylbromide: a review of its use in the tre
  • Buscopan | Mechanism of Action. MIMS Philippines.
  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2025, August 6).
  • Hyoscine butylbromide. Deranged Physiology.
  • Scopolamine N-oxide. CymitQuimica.
  • Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • The muscarinic antagonists scopolamine and atropine are competitive antagonists
  • Radioligand Binding Assay.
  • M1 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist Calcium Flux LeadHunter Assay. Eurofins Discovery.
  • SCOPOLAMINE N-OXIDE. Inxight Drugs.
  • Muscarinic Acetylcholine Receptor 3 (M3) Redistribution Assay. Thermo Fisher Scientific.
  • Ca2+ Mobilization Assay.
  • Reversal of scopolamine-induced alterations of choline transport across the blood-brain barrier by the nootropics piracetam and pramiracetam. PubMed.
  • Scopolamine butylbromide (Hyoscine butylbromide) | mAChR Antagonist. MedChemExpress.
  • Neural Transplants Disrupt the Blood-Brain Barrier and Allow Peripherally Acting Drugs to Exert a Centrally Medi
  • Binding of selective antagonists to four muscarinic receptors (M1 to M4)
  • Is Buscopan (hyoscine butylbromide) the same as scopolamine? Dr.Oracle.
  • Atropine, Hyoscine Butylbromide, or Scopolamine Are Equally Effective for the Treatment of Death Rattle in Terminal Care. (2009, July 15). PubMed.
  • The muscarinic antagonists scopolamine and atropine are competitive antagonists
  • Atropine, Hyoscine Butylbromide, or Scopolamine are Equally Effective for the Treatment of Death Rattle in Terminal Care.
  • Blood-brain barrier and electromagnetic fields: Effects of scopolamine methylbromide on working memory after whole-body exposure to 2.45GHz microwaves in rats.
  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26).
  • Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine)
  • The Anticholinergic Drug Scale as a Measure of Drug-Related Anticholinergic Burden: Associations With Serum Anticholinergic Activity. omedita nag.
  • Nitric Oxide and Blood-Brain Barrier Integrity. KU ScholarWorks.

Sources

Scopolamine N-oxide Hydrobromide: USP vs. EP Standard Requirements & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Scopolamine N-oxide Hydrobromide (also known as Hyoscine N-oxide ) within the context of USP (United States Pharmacopeia) and EP (European Pharmacopoeia) standard requirements.

Executive Summary

Scopolamine N-oxide (Genoscopolamine) is the primary oxidative degradation product of Scopolamine Hydrobromide (Hyoscine Hydrobromide). Its control is critical for stability indicating assays. While both USP and EP mandate strict limits for this compound, they differ in nomenclature, specific impurity designations, and reference standard strategies.

  • USP Approach: Treats Scopolamine N-oxide primarily under "Organic Impurities" with a generic limit for individual unspecified impurities, utilizing USP Scopolamine Hydrobromide RS and USP Norscopolamine RS as the primary system suitability markers.

  • EP Approach: Refers to the parent compound as Hyoscine Hydrobromide .[1][2][3][4] Scopolamine N-oxide is often monitored as a specified or unspecified impurity depending on the specific monograph version (often falling under "Any other impurity"), distinct from Impurity A (Norhyoscine) and Impurity B (Apohyoscine).

Regulatory Framework & Specification Comparison

The following table contrasts the requirements for Scopolamine N-oxide when analyzed as an impurity within the Scopolamine Hydrobromide API.

Table 1: USP vs. EP Specification Comparison
FeatureUSP (United States Pharmacopeia) EP (European Pharmacopoeia)
Primary Name Scopolamine N-oxideHyoscine N-oxide
CAS Number 97-75-6 (Free base) / 6106-81-6 (HBr salt)97-75-6 (Free base) / 6106-81-6 (HBr salt)
Monograph Context Scopolamine HydrobromideHyoscine Hydrobromide
Impurity Designation Unspecified / "Any other individual impurity"Often "Any other impurity" (Distinct from Impurities A, B, C, D)
Acceptance Criteria NMT 0.1% (Individual)NMT 0.1% (Unspecified/Other)
Total Impurity Limit NMT 0.7%NMT 0.7%
Primary RS Used USP Scopolamine Hydrobromide RSUSP Norscopolamine RSHyoscine Hydrobromide CRSImpurity A (Norhyoscine) CRSImpurity B (Apohyoscine) CRS
Analytical Technique HPLC (Ion-Pairing with SDS)HPLC (Ion-Pairing with SDS)
Mobile Phase pH 3.3 (Phosphate Buffer)2.5 - 3.3 (Varies by specific method version)

Critical Insight: Unlike Apohyoscine (dehydration product) or Norscopolamine (demethylation product), Scopolamine N-oxide is formed via oxidation. It is significantly more polar than the parent drug, leading to earlier elution in Reverse Phase (RP) systems.

Chemical Degradation & Formation Pathway

Understanding the origin of Scopolamine N-oxide is essential for controlling it during stability studies. The N-oxidation occurs at the tertiary amine of the tropane ring.

DegradationPathway cluster_legend Reaction Types Scopolamine Scopolamine (Hyoscine) (Parent API) NOxide Scopolamine N-oxide (Oxidative Degradant) Scopolamine->NOxide Oxidation (H2O2 / Air) Apo Aposcopolamine (Dehydration Product) Scopolamine->Apo Acid/Heat (-H2O) Nor Norscopolamine (Demethylation Product) Scopolamine->Nor Metabolism/Degradation (-CH3) Oxidation Oxidation Hydrolysis/Elimination Hydrolysis/Elimination

Figure 1: Degradation pathways of Scopolamine. The N-oxide pathway is driven by oxidative stress.

Experimental Protocols: Impurity Profiling

To reliably detect Scopolamine N-oxide, you cannot rely on standard C18 methods without ion-pairing reagents due to the molecule's basicity and polarity. The following protocol synthesizes the harmonized approach compatible with both USP and EP principles.

Method: Ion-Pair HPLC for Scopolamine Impurities

Objective: Separate Scopolamine N-oxide (polar) from Scopolamine (parent) and Aposcopolamine (non-polar).

1. Chromatographic Conditions
  • Column: C8 or C18 (Octylsilyl or Octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm (e.g., USP L1 or L7).

  • Mobile Phase:

    • Buffer: Dissolve 3.5 g of Sodium Dodecyl Sulfate (SDS) in 600 mL of phosphate buffer (pH 3.3).

    • Organic: Acetonitrile.[5][6]

    • Ratio: Buffer : Acetonitrile (approx. 60:40 or 70:30, adjusted for retention).

  • Flow Rate: 1.5 - 2.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 25°C.

2. System Suitability (Self-Validating Step)

Before running samples, you must verify resolution.

  • Resolution Solution: Prepare a mix of Scopolamine HBr and Norscopolamine (or Aposcopolamine).

  • Requirement: Resolution (R) > 1.5 between the critical pair.

    • Note: Scopolamine N-oxide typically elutes before Scopolamine due to the polar N-oxide group.

3. Sample Preparation
  • Diluent: Mobile Phase.[5]

  • Concentration: 2.0 mg/mL (for impurity detection).

Analytical Logic

The Sodium Dodecyl Sulfate (SDS) acts as an ion-pairing agent. The anionic SDS binds to the cationic tertiary amine of Scopolamine, increasing its retention on the hydrophobic column.

  • Scopolamine N-oxide: The N-oxide group reduces the basicity and alters the ion-pairing interaction, causing a distinct retention shift (usually lower retention time) compared to the parent.

Decision Matrix: Selecting the Right Standard

When should you buy the specific "Scopolamine N-oxide" reference standard versus just using the parent USP/EP RS?

DecisionTree Start Start: Impurity Analysis Q1 Is the impurity peak > 0.1%? Start->Q1 Q2 Is the peak identified as Scopolamine N-oxide? Q1->Q2 Yes (> 0.1%) Action1 Report as 'Unspecified Impurity' (Limit 0.1%) Q1->Action1 No (< 0.1%) Action2 Purchase Scopolamine N-oxide RS (for Quantitation/ID) Q2->Action2 Yes (Need absolute quant) Action3 Use RRT (Relative Retention Time) from Validation Data Q2->Action3 No (Routine QC)

Figure 2: Decision matrix for handling Scopolamine N-oxide excursions in QC.

References

  • USP Monograph: Scopolamine Hydrobromide. United States Pharmacopeia.[2][7]

  • EP Monograph: Hyoscine Hydrobromide. European Pharmacopoeia (Ph.[7] Eur.).

  • PubChem: Scopolamine N-oxide (Compound Summary). National Center for Biotechnology Information.

  • Sigma-Aldrich: Scopolamine N-oxide hydrobromide Reference Substance.

  • ResearchGate: Analysis of scopolamine and its related substances by HPLC. Acta Chromatographica, 2022.

Sources

A Comparative Guide: Confirming the Structure of Scopolamine N-oxide Hydrobromide by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise confirmation of molecular structure is a non-negotiable cornerstone of chemical synthesis and analysis. When a parent molecule like Scopolamine undergoes transformation—in this case, N-oxidation—a robust analytical strategy is required to verify the intended structural change. This guide provides an in-depth comparison and a field-proven protocol for using Fourier-Transform Infrared (FTIR) spectroscopy to definitively confirm the structure of Scopolamine N-oxide hydrobromide by comparing it to its parent compound, Scopolamine hydrobromide.

The Spectroscopic Signature: Unraveling the Structure

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[1] Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.[2] This absorption pattern creates a unique spectral "fingerprint" for a molecule, with specific peaks indicating the presence of various functional groups.

To confirm the conversion of Scopolamine to its N-oxide derivative, we must identify the disappearance of spectral features associated with the tertiary amine in the parent compound and, most importantly, the appearance of new features characteristic of the N-oxide functional group.

The key functional groups present in Scopolamine N-oxide hydrobromide and their expected IR absorption regions are:

  • N-Oxide (N⁺-O⁻): The formation of the N-oxide bond is the central transformation we aim to confirm. This bond gives rise to a characteristic stretching vibration. For aliphatic N-oxides, this peak is typically observed in the 925-995 cm⁻¹ region. Its presence is the most direct evidence of successful oxidation.[3]

  • Hydroxyl (-OH): A broad and strong absorption band is expected between 3200-3500 cm⁻¹, characteristic of the O-H stretching vibration, which is broadened due to intermolecular hydrogen bonding.

  • Ester Carbonyl (C=O): A very strong and sharp absorption peak is anticipated in the range of 1735-1750 cm⁻¹ due to the C=O stretch of the ester group.[4]

  • Aromatic Ring (C=C): The phenyl group will exhibit several medium-to-weak C=C in-ring stretching absorptions between 1400-1600 cm⁻¹.

  • C-O Stretching: Strong bands from the ester and ether (epoxide) linkages will be prominent in the fingerprint region, typically between 1000-1300 cm⁻¹.[2]

  • Aromatic C-H Stretching: These appear as weaker bands just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: These will be present as strong bands just below 3000 cm⁻¹.

Comparative IR Analysis: Scopolamine vs. Scopolamine N-oxide

The most conclusive method for structural confirmation is a direct comparison of the product's spectrum with that of the starting material. The key spectral differences between Scopolamine hydrobromide and Scopolamine N-oxide hydrobromide provide a clear narrative of the chemical transformation.

The primary evidence of a successful reaction lies in two critical observations:

  • Appearance of the N-O Stretch: The spectrum of the product must show a new, distinct peak in the 925-995 cm⁻¹ range, which is absent in the Scopolamine spectrum.[3]

  • Changes in the Fingerprint Region: The formation of the N-O bond alters the electronic environment around the nitrogen atom and adjacent carbons. This will cause shifts in the C-N stretching vibrations (typically 1000-1250 cm⁻¹ for aliphatic amines) and other nearby bending vibrations.[5]

The following table summarizes the expected key vibrational frequencies for a comparative analysis.

Functional GroupExpected Wavenumber (cm⁻¹)Scopolamine HydrobromideScopolamine N-oxide HydrobromideRationale for Change
O-H Stretch 3200-3500 (broad, strong)PresentPresentUnchanged; hydroxyl group is not involved in the reaction.
Aromatic C-H Stretch > 3000 (weak-medium)PresentPresentUnchanged; aromatic ring is not involved in the reaction.
Aliphatic C-H Stretch < 3000 (strong)PresentPresentMinor shifts may occur for C-H bonds adjacent to the nitrogen due to the inductive effect of the N-oxide group.
Ester C=O Stretch 1735-1750 (strong, sharp)PresentPresentLargely unchanged; ester group is distant from the reaction site.
Aromatic C=C Stretch 1400-1600 (medium-weak)PresentPresentUnchanged.
C-N Stretch 1000-1250 (medium)PresentAbsent/ShiftedThe tertiary amine is converted to an N-oxide, eliminating this specific vibration.
N-O Stretch 925-995 (medium)Absent Present Key evidence: This new peak confirms the formation of the N-oxide bond.[3]
Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure reproducible and accurate results, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples as it requires minimal sample preparation and ensures excellent sample-to-crystal contact.[6] It is important to note that the method of sample preparation can influence the IR spectrum of scopolamine hydrobromide due to polymorphism, so consistency is key for reliable identification.[7][8][9]

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with a Diamond ATR accessory.

Step-by-Step Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface with a lint-free wipe soaked in isopropanol to remove any residues. Allow the solvent to fully evaporate.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the instrument's and ambient environment's (e.g., CO₂, H₂O vapor) spectral contributions from the final sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the crystalline Scopolamine N-oxide hydrobromide powder directly onto the center of the ATR crystal.[10]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[6]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in Step 1.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background_Scan Acquire Background (16-32 scans) Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample & Apply Pressure Background_Scan->Apply_Sample Sample_Scan Acquire Sample Spectrum (16-32 scans) Apply_Sample->Sample_Scan Process_Data Process Data (Background Correction) Sample_Scan->Process_Data Analyze_Spectrum Analyze Spectrum & Compare to Parent Compound Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

ATR-FTIR workflow for structural confirmation.
A Broader Perspective: IR Spectroscopy in Context

While IR spectroscopy is an excellent tool for confirming the presence of key functional groups, a multi-faceted approach provides the most comprehensive structural elucidation.

Analytical TechniqueInformation Provided for Scopolamine N-oxideAdvantagesLimitations
IR Spectroscopy Confirms presence/absence of key functional groups (N-O, C=O, O-H). Provides a molecular "fingerprint".[11]Fast, non-destructive, inexpensive, excellent for functional group identification.Does not provide detailed information on molecular connectivity, stereochemistry, or molecular weight.[11]
NMR Spectroscopy Provides detailed information on the C-H framework, connectivity between atoms, and stereochemistry. Downfield shifts of protons near the N-oxide group confirm oxidation.[12]Unambiguous structure determination, provides detailed connectivity.Slower, requires more sample, more expensive instrumentation, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns. The molecular ion peak will confirm the addition of an oxygen atom (M+16) compared to the parent compound.[12]Extremely sensitive, provides exact molecular weight (HRMS), requires minimal sample.Does not provide information on functional groups or stereochemistry; isomers can be difficult to distinguish.[13]
Conclusion

FTIR spectroscopy stands as a highly effective and efficient first-line analytical technique for confirming the successful synthesis of Scopolamine N-oxide hydrobromide. The definitive appearance of the characteristic N-O stretching vibration, coupled with comparative analysis against the Scopolamine starting material, provides strong and reliable evidence of the structural modification. While NMR and Mass Spectrometry offer complementary and more detailed structural information, the speed, simplicity, and clear diagnostic power of IR spectroscopy make it an indispensable tool in the workflow of chemical synthesis and drug development.

References

  • PubMed. (1975). Infrared identification test for scopolamine as the hydrobromide. Journal of the Association of Official Analytical Chemists, 58(5), 871-877. [Link]

  • AOAC International. (1975). DRUGS Infrared Identification Test for Scopolamine as the Hydrobromide.
  • Google Patents. (2023). CN116731007A - Preparation method of scopolamine hydrobromide.
  • Oxford Academic. (2020). Infrared Identification Test for Scopolamine as the Hydrobromide. Journal of AOAC INTERNATIONAL. [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

  • ResearchGate. (2015). How can I prepare samples for analyzing surface chemistry of nanoparticles using ATR-FTIR?. [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • University of Colorado Boulder. IR: amines. [Link]

  • Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why?. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • Saylor Academy. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Scopolamine N-oxide Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Directive

Do not treat Scopolamine N-oxide Hydrobromide (CAS: 6106-81-6) as general solid waste.

Although Scopolamine N-oxide is a metabolite of scopolamine and often exhibits lower blood-brain barrier permeability than its parent compound, it remains a potent muscarinic antagonist. The "Hydrobromide" salt form renders this compound highly water-soluble. This physical property creates a critical vulnerability: high aquatic mobility.

Core Directive: Down-the-drain disposal is strictly prohibited. All disposal workflows must prioritize High-Temperature Incineration to ensure complete thermal destruction of the tropane alkaloid structure.

Chemical Profile & Hazard Assessment

Understanding the why behind the safety protocols is essential for compliance.

ParameterDataOperational Implication
CAS Number 6106-81-6Unique identifier for waste manifesting.
Molecular Formula

Contains Nitrogen and Bromine; incineration may release NOx and HBr fumes (scrubbers required at facility).
Physical State Solid (Crystalline/Powder)Risk of dust inhalation. Hygroscopic (absorbs moisture).
Solubility High (Water)CRITICAL: Rapidly disperses in water systems. Spill cleanup must avoid excess water volume.
Toxicity (Oral) LD50 ~1270 mg/kg (Rat)Classified as Harmful/Toxic.
Mechanism Muscarinic AntagonistBlocks acetylcholine receptors.[1][2] Exposure causes mydriasis (dilated pupils), tachycardia, and dry mouth.[3]

Pre-Disposal Protocol: The "Zero-Leak" Standard

This phase ensures the integrity of the waste stream before it leaves your bench.

A. Segregation Logic
  • Incompatibility: Scopolamine N-oxide HBr is incompatible with strong oxidizing agents, acids, and bases.[3][4]

  • The Rule: Isolate in a dedicated "Toxic Pharmaceutical" stream. Do not commingle with:

    • Oxidizers (Risk of reaction).[3][5]

    • Biohazardous waste (unless the chemical is the sole contaminant of a sharp/biological carrier).

    • General trash.

B. Containerization[3][6][7]
  • Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.

    • Reasoning: Amber glass protects light-sensitive alkaloids; HDPE resists breakage.

  • Liquid Waste: If the compound is in solution (e.g., cell culture media), collect in a carboy designated "Aqueous Toxic - No Drain."

  • Labeling:

    • Must meet Hazard Communication Standard (HCS).

    • Required Text: "HAZARDOUS WASTE - Scopolamine N-oxide Hydrobromide."

    • Pictogram: Skull and Crossbones (GHS06).

Disposal Workflow (Step-by-Step)

This protocol is designed to be a self-validating loop. If you cannot check off a step, do not proceed.

Phase 1: Waste Generation & Capture
  • Minimize: Calculate exact molar requirements to avoid excess bulk waste.

  • Capture: All disposable tips, weigh boats, and gloves that touched the pure powder must be treated as solid hazardous waste.

  • Seal: Cap waste containers immediately after addition. Do not leave funnels in open bottles (violation of EPA "Closed Container" rule).

Phase 2: Waste Classification (RCRA Context)
  • Federal Status: Scopolamine N-oxide is not explicitly P-listed (Acute Hazardous) or U-listed under 40 CFR 261.33.

  • Best Practice Classification: Manage as Non-RCRA Regulated Toxic Waste or State-Regulated Hazardous Waste depending on local jurisdiction.

  • The "Scientist's Override": Despite the lack of a specific "P-code," treat this with the rigor of a P-listed waste (e.g., P042 Epinephrine) due to its pharmacological potency.

Phase 3: Final Hand-off
  • Manifesting: List the full chemical name. Do not use abbreviations like "Scop N-Ox."

  • Destruction Method: Specify Incineration on the waste profile.

  • Verification: Ensure the receiving facility is permitted to handle halogenated (Bromide) organic waste.

Emergency Response: Spill Control Logic

Scenario: You have dropped a 500mg vial of powder on the floor.

The "Wet-Wipe" Validation System: Visual cleanliness is insufficient for potent alkaloids.

  • Isolate: Evacuate the immediate radius. Post "Do Not Enter."[3][5][6]

  • PPE Up: Double nitrile gloves, lab coat, safety goggles, and N95 (or P100) respirator to prevent dust inhalation.

  • Contain (Dry): Cover powder with a damp paper towel to prevent aerosolization. Do not sweep dry powder.

  • Absorb: Scoop up the damp material and place it in a hazardous waste bag.

  • Decontaminate: Wash the surface with a surfactant (soap/water) three times.

    • Why? Scopolamine salts are highly soluble; water is the best solvent for removal, but the surfactant lifts it from porous surfaces.

  • Disposal: All cleanup materials go into the hazardous waste bin.

Visualized Workflows

Diagram 1: The Disposal Decision Tree

This logic gate ensures no material ends up in the wrong stream.

DisposalLogic Start Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Trace Trace (Tips/Gloves) StateCheck->Trace ActionSolid Container: Amber Glass/HDPE Label: Toxic Solid Solid->ActionSolid Prohibit STOP: NO DRAIN DISPOSAL Liquid->Prohibit ActionTrace Container: Haz Waste Bag Label: Contaminated Debris Trace->ActionTrace Final EHS Pickup -> Incineration ActionSolid->Final ActionLiquid Container: Carboy Label: Aqueous Toxic ActionLiquid->Final ActionTrace->Final Prohibit->ActionLiquid

Caption: Logical flow for segregating Scopolamine N-oxide waste streams. Note the critical "No Drain" hard stop for liquids.

Diagram 2: Spill Response Loop

A closed-loop system to ensure area safety.

SpillResponse Spill Spill Detected Secure 1. Secure Area (PPE: Gloves/Resp) Spill->Secure Dampen 2. Dampen Powder (Prevent Dust) Secure->Dampen Collect 3. Collect & Bag Dampen->Collect Wash 4. Triple Wash (Surfactant/Water) Collect->Wash Verify 5. Verify Cleanliness Wash->Verify Verify->Spill If Residue Remains

Caption: The "Secure-Dampen-Collect" protocol prevents aerosolization of the toxic powder.

References

  • PubChem. (n.d.). Scopolamine N-oxide hydrobromide (Compound Summary).[2][7][8][9] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved October 26, 2025, from [Link]

Sources

Personal protective equipment for handling Scopolamine N-oxide hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Scopolamine N-oxide Hydrobromide Content Type: High-Potency Compound Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Core Directive: The "Zero-Exposure" Standard

As a Senior Application Scientist, I cannot overstate this: Scopolamine N-oxide Hydrobromide is not a standard bench chemical. It is a potent tropane alkaloid derivative and a muscarinic antagonist. While often used as a metabolite standard or in pharmacokinetic studies, its handling requirements mirror those of its parent compound, Scopolamine (Hyoscine).

The primary risk vector is inhalation of particulates during weighing and dermal absorption of solutions. The Safety Data Sheet (SDS) classifications for Scopolamine salts often include H300 (Fatal if swallowed) , H310 (Fatal in contact with skin) , and H330 (Fatal if inhaled) .[1]

Your operational goal is absolute containment. This guide moves beyond generic "safety tips" to provide a self-validating isolation protocol.

Hazard Profile & Mechanism of Action

To respect the chemical, you must understand the biological cascade it triggers.

  • Pharmacological Mechanism: Scopolamine N-oxide acts as a competitive antagonist at postganglionic muscarinic receptors. Unlike quaternary ammonium derivatives (like methscopolamine), the N-oxide form may retain significant blood-brain barrier permeability depending on metabolic reversion.

  • Acute Toxicity Symptoms: Mydriasis (dilated pupils), cycloplegia (loss of accommodation), tachycardia, xerostomia (severe dry mouth), and in high doses, delirium or respiratory depression.

  • The "Dust" Factor: As a hydrobromide salt, this compound is a crystalline solid. Static charge can cause "fly-off" during weighing, creating an invisible aerosol cloud that settles on surfaces, awaiting dermal transfer.

Engineering Controls: The Primary Barrier[2]

PPE is your last line of defense. Your first is engineering.

OperationRequired Engineering ControlRationale
Weighing / Solid Handling Powder Containment Balance Enclosure or Glove Box (Isolator) HEPA filtration is mandatory. Open bench handling is strictly prohibited.
Solution Preparation Chemical Fume Hood (Class II, Type A2 or B2)Prevents vapor/aerosol accumulation during dissolution.
Storage Locked Cabinet / Desiccator Hygroscopic nature requires moisture control; toxicity requires access control.

The PPE Matrix: Personal Defense Systems

Do not rely on standard latex gloves. This protocol requires a "Double-Shell" approach.

PPE Selection Logic

PPE_Decision_Logic Start Handling Scopolamine N-oxide HBr State Physical State? Start->State Solid Solid / Powder State->Solid High Risk Liquid Solution / Liquid State->Liquid Med Risk Resp_Solid Respiratory: P100 / N100 (or PAPR if >100mg) Solid->Resp_Solid Skin_Solid Skin: Tyvek Sleeves + Double Nitrile Gloves Solid->Skin_Solid Resp_Liquid Respiratory: N95 (Min) + Fume Hood Liquid->Resp_Liquid Skin_Liquid Skin: Double Nitrile (Change outer every 30m) Liquid->Skin_Liquid

Figure 1: Decision logic for PPE selection based on physical state. Solid handling requires maximum respiratory protection due to dust generation risks.

Detailed PPE Specifications
ComponentSpecificationCritical Usage Note
Respiratory Half-face respirator with P100 cartridges (Magenta).N95 is insufficient for high-potency powders outside an isolator. Fit testing is mandatory.
Hand Protection Double Gloving (Nitrile/Nitrile). Inner: 4-5 mil Nitrile (Bright color). Outer: 8 mil Extended Cuff Nitrile (Dark color). This allows visual detection of tears.
Body Disposable Lab Coat (Tyvek/Polypropylene) with elastic cuffs.Cotton coats absorb powders and become secondary contamination sources.
Eye/Face Chemical Splash Goggles. Safety glasses are insufficient; dust can bypass side shields.

Operational Protocol: The "Clean-to-Dirty" Workflow

This protocol is designed to prevent cross-contamination.[2][3]

Step 1: Donning (Pre-Entry)
  • Inspect the engineering control (Hood/Enclosure) for valid certification sticker and airflow.

  • Put on Inner Gloves (taped to lab coat sleeves if using Tyvek).

  • Put on Outer Gloves (Extended cuff, over the sleeve).

  • Don Respirator and perform a user seal check (positive/negative pressure).

  • Don Goggles .

Step 2: The Weighing Procedure (Critical Control Point)
  • Static Control: Use an anti-static gun or bar inside the enclosure. Scopolamine salts are prone to static cling.

  • Technique: Never insert a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat, then transfer.

  • Decontamination: Wipe the exterior of the stock bottle with a methanol-dampened wipe before removing it from the hood.

Step 3: Doffing (Exit Strategy)
  • The "Beak" Method: Remove outer gloves by pinching the wrist (without touching skin) and peeling forward.

  • Disposal: Outer gloves go immediately into the solid hazardous waste bin inside the hood.

  • Wash: Wash hands with soap and water while still wearing inner gloves, then remove inner gloves, then wash hands again.

Workflow Diagram

Workflow_Protocol Start Start: Area Prep Check Airflow & Static Check Start->Check Weigh Weighing (Inside Hood) Check->Weigh Don PPE Clean Decon Container (Solvent Wipe) Weigh->Clean Avoid Dust Waste Dispose Outer Gloves (In Hood) Clean->Waste Exit Wash Hands (2x) Waste->Exit Doffing

Figure 2: Operational workflow for handling Scopolamine N-oxide HBr, emphasizing decontamination prior to removing items from the containment zone.

Emergency Response & Disposal

Exposure Response
  • Ocular: Flush immediately for 15 minutes.[4] Do not induce vomiting if swallowed due to risk of aspiration and rapid onset of seizures/delirium.

  • Antidote: Medical professionals may administer Physostigmine (a reversible acetylcholinesterase inhibitor) to counteract severe anticholinergic toxicity, but this is strictly a clinical decision.

Disposal Protocol
  • Solid Waste: All contaminated wipes, weighing boats, and PPE must be segregated into "High Potency / Toxic" waste streams.

  • Destruction: Incineration is the only acceptable method for final destruction of tropane alkaloids. Do not drain dispose.

Physical & Chemical Properties Data

PropertyValueRelevance to Safety
CAS Number 6106-81-6 (N-oxide HBr)Verification of correct SDS.
Molecular Formula C17H22BrNO5-
Solubility High in Water, EthanolSpills can be cleaned with water/alcohol mix.
Appearance White Crystalline PowderHard to see on white bench paper; use black background.
Melting Point ~195-199 °C (Decomposes)Avoid heat sources; decomposition releases NOx/Br fumes.

References

  • PubChem. Scopolamine N-oxide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scopolamine N-oxide hydrobromide
Reactant of Route 2
Scopolamine N-oxide hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.